Technical Documentation Center

(3S,5R)-Posaconazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (3S,5R)-Posaconazole

Core Science & Biosynthesis

Foundational

Molecular Mechanism of Action of (3S,5R)-Posaconazole: A Technical Whitepaper

Executive Summary (3S,5R)-Posaconazole is a highly potent, second-generation extended-spectrum triazole antifungal agent. In clinical and laboratory settings, its primary pharmacological mechanism revolves around the pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3S,5R)-Posaconazole is a highly potent, second-generation extended-spectrum triazole antifungal agent. In clinical and laboratory settings, its primary pharmacological mechanism revolves around the profound and selective inhibition of lanosterol 14α-demethylase (CYP51) , a critical cytochrome P450 enzyme in the fungal ergosterol biosynthesis pathway[1]. By disrupting this pathway, posaconazole compromises fungal cell membrane integrity, leading to fungistatic or fungicidal outcomes depending on the target pathogen[2]. This whitepaper details the structural binding dynamics, biochemical consequences, and the rigorous experimental protocols used to validate its mechanism of action.

Molecular Target & Structural Binding Dynamics

The unique structural topology of posaconazole grants it superior binding affinity compared to first-generation short-tailed azoles like fluconazole[3]. The interaction between (3S,5R)-Posaconazole and CYP51 is characterized by two distinct synergistic mechanisms:

  • Heme Iron Coordination: The basic nitrogen atom (N4) of posaconazole's 1,2,4-triazole ring coordinates directly with the heme iron (Fe3+) located at the catalytic core of CYP51[4]. This coordination displaces the native distal water ligand, fundamentally preventing the activation of molecular oxygen required for the oxidative demethylation of lanosterol.

  • Hydrophobic Channel Anchoring: Unlike short-tailed azoles, posaconazole possesses a long, functionalized tail that extends deep into the hydrophobic substrate access channel of CYP51[3]. Molecular dynamics and X-ray crystallography reveal that this tail forms extensive van der Waals interactions with the channel residues. This structural feature anchors the drug tightly, significantly reducing its off-rate and allowing it to overcome several common point mutations that confer resistance to other azoles[5].

Biochemical Consequence: The Ergosterol Crisis

Under normal physiological conditions, CYP51 is responsible for the oxidative removal of the 14α-methyl group from lanosterol. The inhibition of CYP51 by (3S,5R)-Posaconazole triggers a dual-pronged biochemical crisis within the fungal cell[1]:

  • Ergosterol Depletion: The downstream synthesis of ergosterol is halted. Because ergosterol is the fungal analog of mammalian cholesterol, its absence severely disrupts membrane fluidity, asymmetry, and the function of crucial membrane-bound transport proteins[2].

  • Toxic Sterol Accumulation: The enzymatic blockade leads to the intracellular accumulation of 14α-methylated sterols (e.g., lanosterol, eburicol, and 14α-methyl-3,6-diol)[4]. These aberrant sterols cannot pack properly into the lipid bilayer, causing increased membrane permeability, leakage of intracellular contents, and ultimately, cell death[6].

ErgosterolPathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-Demethylase (CYP51) Lanosterol->CYP51 ToxicSterols 14α-Methylsterols (Toxic Accumulation) CYP51->ToxicSterols Blocked Pathway Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Normal Pathway Posaconazole (3S,5R)-Posaconazole Posaconazole->CYP51 Inhibits

Ergosterol biosynthesis pathway highlighting the inhibitory action of (3S,5R)-Posaconazole.

Quantitative Efficacy Data

Posaconazole exhibits exceptional in vitro and in vivo potency across a broad spectrum of fungal and protozoan pathogens. The table below summarizes key quantitative metrics demonstrating its target affinity and cellular efficacy.

Pathogen / Enzyme SourceAssay TypePotency MetricValue
Candida albicans CYP51Enzyme BindingKd81 nM
Trypanosoma cruzi CYP51Enzyme BindingKd~15 nM
Leishmania (Intracellular amastigote)Whole CellMIC0.3 nM
Candida albicansWhole CellIC50Comparable to Voriconazole

(Data synthesized from structural and pharmacological evaluations[1],[5],[7])

Experimental Methodologies & Validation Protocols

To rigorously validate the mechanism of action of novel CYP51 inhibitors or verify the batch efficacy of (3S,5R)-Posaconazole, application scientists employ the following self-validating protocols[8].

Workflow Step1 1. Recombinant CYP51 Expression & Purification Step2 2. Titration with (3S,5R)-Posaconazole Step1->Step2 Step3 3. Spectrophotometric Analysis (Type II Shift) Step2->Step3 Step4 4. Kd & IC50 Determination Step3->Step4

Experimental workflow for determining CYP51 binding affinity via spectrophotometry.

Protocol 1: CYP51 Spectral Binding Assay (Kd Determination)

Causality & Rationale: This assay directly measures target engagement. Because azole antifungals bind directly to the heme iron of CYP51, they displace the native water ligand. This alteration in the iron's coordination sphere shifts the Soret absorption band, providing a direct, quantifiable optical readout of target engagement that is independent of downstream biological variables.

Step-by-Step Methodology:

  • Enzyme Preparation: Express recombinant CYP51 (e.g., from C. albicans) in E. coli and purify using Ni-NTA affinity chromatography[8].

  • Baseline Measurement: Dilute purified CYP51 to 2 μM in 100 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol. Record a baseline UV-Vis absorption spectrum from 350 to 500 nm.

  • Titration: Successively add (3S,5R)-Posaconazole (dissolved in DMSO, keeping final DMSO concentration <1%) in concentration increments (e.g., 0.1 to 10 μM).

  • Spectral Analysis: After each addition, record the spectrum. A "Type II" shift is confirmed by the appearance of a peak at ~425-430 nm and a trough at ~410 nm in the difference spectra.

  • Data Fitting: Plot the peak-to-trough absorbance difference (ΔA) against the inhibitor concentration. Fit the data to the Morrison tight-binding equation to calculate the dissociation constant (Kd)[5].

Protocol 2: Sterol Profiling via High-Resolution GC-MS

Causality & Rationale: While spectral assays confirm binding, they do not prove functional enzymatic blockade in vivo. High-resolution GC-MS separates sterols based on volatility and identifies them via unique mass fragmentation patterns, definitively proving that ergosterol is depleted and toxic 14α-methylsterols have accumulated as a direct consequence of CYP51 inhibition[1].

Step-by-Step Methodology:

  • Culture Preparation: Grow fungal strains in RPMI 1640 medium to early log phase.

  • Drug Exposure: Treat cultures with sub-MIC concentrations of (3S,5R)-Posaconazole for 16-24 hours. Include a vehicle-treated control.

  • Sterol Extraction: Harvest cells via centrifugation. Saponify the cell pellets using 15% KOH in ethanol at 85°C for 1 hour. Extract the non-saponifiable lipids (sterols) using n-heptane.

  • Derivatization: Dry the heptane extract and derivatize the sterols using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form volatile trimethylsilyl (TMS) ethers.

  • GC-MS Analysis: Inject samples into a Gas Chromatograph coupled with a Mass Spectrometer.

  • Quantification: Identify sterols based on retention times and mass fragmentation patterns (e.g., Ergosterol TMS ether at m/z 396). Calculate the ratio of 14α-methylsterols to ergosterol to quantify the precise degree of CYP51 inhibition[1].

References

  • Posaconazole: clinical pharmacology and potential for management of fungal infections Source: Expert Review of Anti-infective Therapy (Ovid) URL:1

  • Ergosterol Inhibition Explained: The Science Behind Posaconazole's API Effectiveness Source: Bio-Synth URL:2

  • A new, broad-spectrum azole antifungal: Posaconazole - Mechanisms of action and resistance, spectrum of activity Source: ResearchGate URL:4

  • Pharmacologic and clinical evaluation of posaconazole Source: PMC (NIH) URL:6

  • A Comparative Guide to Novel CYP51 Inhibitors for Researchers and Drug Development Professionals Source: Benchchem URL:8

  • Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 Source: PMC (NIH) URL:3

  • Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis Source: PMC (NIH) URL:5

  • Structural Characterization of CYP51 from Trypanosoma cruzi and Trypanosoma brucei Bound to the Antifungal Drugs Posaconazole and Fluconazole Source: PLOS Neglected Tropical Diseases URL:7

Sources

Exploratory

Technical Guide: Stereochemical Structure Analysis of (3S,5R)-Posaconazole

[1][2][3] Executive Summary & Structural Anatomy[3][4] Posaconazole (Noxafil®) represents a pinnacle of difficulty in small-molecule drug characterization due to its four chiral centers. While the sec-butyl side chain co...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary & Structural Anatomy[3][4]

Posaconazole (Noxafil®) represents a pinnacle of difficulty in small-molecule drug characterization due to its four chiral centers. While the sec-butyl side chain configuration (


) is generally established early in synthesis via chiral pool reagents, the tetrahydrofuran (THF) core  presents the critical analytical challenge.[1][2]

The commercial efficacy of Posaconazole relies on the specific cis-configuration of the THF ring (typically designated


 or 

in standard nomenclature).[1][2][3] However, the isolation and verification of the

diastereomer—whether as a target analog, a critical process impurity, or a specific intermediate—requires a rigorous orthogonal approach.[4]

This guide details the structural analysis workflow to definitively assign the


 absolute configuration, distinguishing it from its epimers (

,

,

).
The Stereochemical Challenge

The


 designation implies a trans-relationship  (or specific cis-variant depending on substituent priority) between the C3-ether linkage and the C5-triazole moiety.[1][2][3]
  • C5 Center: Quaternary center bearing a 2,4-difluorophenyl group and a triazolylmethyl group.[1][2][3][5][6]

  • C3 Center: Secondary center bearing the oxyphenyl-piperazine side chain.[1][2][3]

Critical Quality Attribute (CQA): Misidentification of the THF stereochemistry leads to orders-of-magnitude loss in potency (inhibition of lanosterol 14


-demethylase).

Analytical Workflow: The "Triad of Truth"

To ensure scientific integrity, we do not rely on a single method.[4] We employ a "Triad of Truth" workflow: NMR (Relative)


Chiral HPLC (Separation) 

SC-XRD (Absolute). [1][2][3]
Diagram 1: Stereochemical Validation Logic

This workflow illustrates the decision tree for isolating and certifying the (3S,5R) isomer.

Posaconazole_Analysis Start Crude Synthetic Mixture (THF Cyclization Step) HPLC Chiral HPLC Separation (Polysaccharide Phase) Start->HPLC Isolation Iso Isolated Candidate (>99% purity) HPLC->Iso NMR_1 1H NMR (1D) J-Coupling Analysis Iso->NMR_1 NOE NOESY / ROESY (Spatial Proximity) NMR_1->NOE 3J_HH values ambiguous Decision Relative Config Confirmed? (Cis vs Trans) NOE->Decision XRD Single Crystal XRD (Anomalous Dispersion) Decision->XRD Solid State VCD Vibrational Circular Dichroism (Solution Phase) Decision->VCD Oil/Amorphous Final CERTIFIED (3S,5R) Reference Standard XRD->Final Flack Parameter < 0.1 VCD->Final DFT Match

Caption: Analytical decision matrix for validating Posaconazole stereoisomers from crude synthesis.

Protocol A: Nuclear Magnetic Resonance (NMR) Profiling

NMR is the primary tool for determining relative stereochemistry (Cis vs. Trans).[1][2] The rigid THF ring provides distinct scalar couplings and Through-Space (NOE) interactions.[1][2][3]

1H-NMR J-Coupling Analysis

The coupling constants (


) between H3 and the H4 protons differ significantly between diastereomers.[1][2][3]
Proton Interaction(3S, 5R) Expected Signal (Trans-like)(3R, 5R) Reference (Cis-like)Mechanistic Insight
H3 (Methine) Multiplet,

~4.2 ppm
Multiplet,

~4.0 ppm
Chemical shift influenced by shielding of the aryl ring at C5.[1][2][3]
H4a (Methylene)

Hz

Hz
Pseudo-equatorial/axial relationships.[1][2][3]
H4b (Methylene)

Hz

Hz
Key Differentiator: Karplus relationship changes with ring pucker.[1][2][3]

(Note: Exact shifts depend on solvent (CDCl3 vs DMSO-d6). Trends are consistent.)

NOESY/ROESY Protocol (The Definitive Relative Test)

This is the critical experiment. You must determine if H3 is on the same face as the C5-substituents.[1][2][3]

Experimental Setup:

  • Solvent: Benzene-

    
     (often provides better resolution of THF protons than CDCl
    
    
    
    ).[1][2][3]
  • Mixing Time: 500-800 ms (NOESY) or 200-300 ms (ROESY).

  • Target: Irradiation of the H3 methine proton.

Interpretation Logic:

  • Scenario A (Cis - 3R,5R): Strong NOE correlation observed between H3 and the CH

    
    -Triazole  protons at C5.[1][2][3] This indicates they share the same face.[4]
    
  • Scenario B (Trans - 3S,5R): Weak or NO NOE correlation between H3 and CH

    
    -Triazole.[1][2][3] Instead, you may see NOE between H3 and the Difluorophenyl  ortho-protons (if the ring conformation places them spatially close).[1][2][3]
    

Expert Insight: If your sample is the (3S,5R) diastereomer, the H3 proton is on the opposite face of the bulky triazole-methyl group.[4] The absence of the H3


 Triazole-CH

cross-peak is the "smoking gun" for the trans-isomer.[1][2][3]

Protocol B: Absolute Configuration via X-Ray Diffraction[1][3][4]

While NMR gives relative geometry, SC-XRD is the only method to assign "S" and "R" absolutely without reference standards.[3]

Crystal Growth Strategy

Posaconazole isomers are often amorphous.[4] To induce crystallization for the (3S,5R) variant:

  • Solvent System: Slow evaporation of Methanol/Water (9:1) or Isopropyl Acetate.[1][2]

  • Derivatization (If needed): If the free base refuses to crystallize, form the Tosylate salt of the intermediate (See Saksena et al.).[4] The heavy sulfur atom aids in phase determination.[4]

Refinement Criteria
  • Flack Parameter: Must be calculated.

    • 
      : Correct absolute structure ((3S,5R)).
      
    • 
      : Inverted structure (Wrong enantiomer).[1][2]
      
  • R-Factor: Target

    
    .
    

Protocol C: Chiral HPLC Separation

To isolate the (3S,5R) isomer from a racemic or epimeric mixture, use polysaccharide-based stationary phases.[1][2][4]

Method Parameters:

  • Column: Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)).[1][2][3]

  • Mobile Phase: Hexane : Ethanol : Diethylamine (60 : 40 : 0.1).[1][2]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV @ 260 nm.[4]

Expected Elution Order (Generic Trend for Azoles): The trans isomers (like 3S,5R) typically elute at different retention times than the cis (active) isomers due to different binding affinities with the chiral selector.[1][2]

Synthetic Context & Origin

Understanding how the (3S,5R) isomer is formed allows for better control.[4] The stereochemistry is usually set during the cyclization of the iodohydrin intermediate.[4]

Diagram 2: Synthetic Divergence

Visualizing where the stereochemical fork in the road occurs.

Synthesis_Path Precursor Chiral Epoxide/Olefin Precursor Cyclization Iodocyclization (Kinetic vs Thermo Control) Precursor->Cyclization Cis (3R,5R)-Isomer (Thermodynamic/Active) Cyclization->Cis Standard Conditions Trans (3S,5R)-Isomer (Kinetic/Impurity) Cyclization->Trans Altered pH/Temp

Caption: Divergence point in the Saksena synthesis where (3S,5R) may be formed.

Mechanism: The iodine-mediated cyclization of the homoallylic alcohol is the stereodefining step.[1][3] Under standard conditions (Saksena protocol), the cis-THF is favored.[1][2][3] The (3S,5R) isomer often arises as a minor impurity or through inversion of the C3-hydroxyl group during subsequent coupling reactions (Mitsunobu reaction).[1][2][3]

References

  • Saksena, A. K., et al. (2004).[4] "Stereoselective synthesis of the tetrahydrofuran core of posaconazole." Tetrahedron Letters, 45(44), 8249-8251.[1][3][4]

  • Munoz, A., et al. (2019).[2][4] "Posaconazole: A Pharmaceutical Review." ResearchGate.[4][7]

  • U.S. Food and Drug Administration (FDA). "Noxafil (Posaconazole) Prescribing Information."[1][2]

  • PubChem. "Posaconazole Compound Summary." National Library of Medicine.[4]

  • Pharmaffiliates. "Posaconazole Intermediate (3S,5R) Isomer Data."

Sources

Foundational

Technical Guide: (3S,5R)-Posaconazole Binding Affinity to Lanosterol 14α-Demethylase (CYP51)

Executive Summary This technical guide analyzes the binding kinetics and structural mechanics of (3S,5R)-Posaconazole (the active tetrahydrofuran-containing isomer) to the heme-containing enzyme Lanosterol 14α-demethylas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the binding kinetics and structural mechanics of (3S,5R)-Posaconazole (the active tetrahydrofuran-containing isomer) to the heme-containing enzyme Lanosterol 14α-demethylase (CYP51) . Unlike earlier azoles (e.g., fluconazole), posaconazole exhibits "tight-binding" kinetics (


), necessitating the use of the Morrison equation rather than standard Michaelis-Menten approximations. This document details the structural basis of this affinity, specifically the role of the (3S,5R)-tetrahydrofuran (THF) moiety in occupying the hydrophobic substrate channel, and provides a validated protocol for spectrophotometric determination of binding constants.

Structural Biology of the Binding Interface

The superior potency of posaconazole stems from its unique structural extension compared to first-generation triazoles. While the triazole headgroup coordinates the heme iron, the "long tail" containing the (3S,5R)-THF ring extends into the hydrophobic substrate access channel.

The Heme Coordination (Head Group)

The N4 nitrogen of the 1,2,4-triazole ring forms a coordinate covalent bond with the ferric ion (


) of the CYP51 heme. This displaces the native water ligand, shifting the heme from a low-spin (hexacoordinated) to a low-spin drug-bound state, preventing the binding of the substrate (lanosterol or eburicol) and blocking the transfer of oxygen required for the demethylation at C14.
The Hydrophobic Tunnel (The "Long Tail")

The defining feature of posaconazole is the extended side chain containing the (3S,5R)-tetrahydrofuran (THF) ring and a phenyl-piperazine-phenyl linker.

  • Stereochemical Criticality: The (3S,5R) configuration of the THF ring is rigid, orienting the distal part of the molecule to mimic the shape of the lanosterol substrate. This allows the drug to span the entire length of the hydrophobic tunnel (approx. 24 Å).

  • Van der Waals Contacts: Crystal structures (e.g., C. albicans CYP51, PDB: 5FSA) reveal that this tail makes extensive Van der Waals contacts with amino acids in the substrate channel (e.g., Tyr118, Leu121 in C. albicans numbering). This "molecular grip" dramatically reduces the dissociation rate (

    
    ), resulting in a residence time significantly longer than that of compact azoles like fluconazole.
    
Mechanism of Action Diagram

The following diagram illustrates the dual-mode binding mechanism:

BindingMechanism Posaconazole (3S,5R)-Posaconazole CYP51_Heme CYP51 Heme Iron (Fe3+) Posaconazole->CYP51_Heme Triazole N4 Coordination (Type II Binding) Hydrophobic_Channel Substrate Access Channel (Hydrophobic Tunnel) Posaconazole->Hydrophobic_Channel (3S,5R)-THF Tail Extension (Van der Waals Contacts) Ergosterol_Block Ergosterol Biosynthesis BLOCKED CYP51_Heme->Ergosterol_Block Prevents O2 Activation Hydrophobic_Channel->Ergosterol_Block Steric Occlusion

Figure 1: Dual-mode binding mechanism of Posaconazole to CYP51, highlighting the iron coordination and channel occlusion.

Quantitative Binding Kinetics

Because posaconazole binds CYP51 with an affinity (


) often lower than the concentration of the enzyme used in the assay, it behaves as a tight-binding inhibitor .
The Morrison Equation

Standard


 determinations are enzyme-concentration dependent and inaccurate for tight binders. The Morrison Equation  must be used to calculate the true dissociation constant (

):

[1]

Where:

  • 
     = Total Enzyme Concentration
    
  • 
     = Total Inhibitor (Posaconazole) Concentration
    
  • 
     = Spectral change (Peak-to-Trough)[1]
    
Comparative Binding Data

The table below summarizes binding affinities across key fungal pathogens. Note the sub-nanomolar affinity for A. fumigatus, which explains its high potency against molds.

SpeciesEnzyme TargetLigandBinding Type

(nM)
Reference
A. fumigatusCYP51A (WT)PosaconazoleTight (Type II)0.4 - 3.0
A. fumigatusCYP51A (WT)ItraconazoleTight (Type II)~15.0
C. albicansCYP51 (WT)PosaconazoleTight (Type II)< 10.0
C. albicansCYP51 (WT)FluconazoleClassic (

)
~20,000
T. cruziCYP51PosaconazoleTight (Type II)23.0

Experimental Protocol: Spectrophotometric Binding Assay

This protocol describes the determination of the


 using absolute difference spectroscopy. This method is self-validating because the Type II spectrum (peak ~425 nm, trough ~390 nm) only forms upon specific coordination to the heme.
Reagents and Setup
  • Buffer: 50 mM Potassium Phosphate (pH 7.4), 10% Glycerol (critical for solubility).

  • Enzyme: Purified Recombinant CYP51 (Target concentration: 1–2

    
    M).
    
  • Ligand: (3S,5R)-Posaconazole stock (dissolved in DMSO). Note: Keep final DMSO < 1%.

  • Instrument: Dual-beam UV-Vis Spectrophotometer (e.g., Cary 100/300).

Step-by-Step Methodology
  • Baseline Correction: Place 1 mL of protein solution (diluted to ~1

    
    M) in both the sample and reference cuvettes. Record a baseline (350–500 nm).
    
  • Titration:

    • Add Posaconazole to the sample cuvette in small increments (e.g., 0.1

      
      M steps).
      
    • Add an equivalent volume of pure DMSO to the reference cuvette to correct for solvent effects.

  • Spectral Recording: After each addition, mix gently and record the difference spectrum.

  • Data Extraction: Measure the absorbance difference (

    
    ) between the peak (~425 nm) and the trough (~390 nm).
    
  • Validation Check: Plot

    
     vs. 
    
    
    
    . If the curve is linear up to the equivalence point and then breaks sharply, the binding is stoichiometric (tight).
Assay Workflow Diagram

AssayProtocol Start Start: Purified CYP51 (~1 µM in Buffer) Baseline Record Baseline Spectrum (350-500 nm) Start->Baseline Titration Titrate Posaconazole (0.2 µM increments) Baseline->Titration Record Record Difference Spectrum (Type II Signal) Titration->Record Check Saturation Reached? Record->Check Check->Titration No Analysis Fit Data to Morrison Equation Calculate Kd Check->Analysis Yes

Figure 2: Workflow for the spectrophotometric determination of CYP51 binding affinity.

Impact of Resistance Mutations[3][4][5][6][7][8]

Mutations in CYP51 can reduce posaconazole affinity, though less severely than for compact azoles due to the "long tail" stabilizing the complex.

  • Y132H / Y132F (Y136 in A. fumigatus): This tyrosine forms a hydrogen bond with the heme propionate. Mutation disrupts the heme environment. However, posaconazole's hydrophobic tail anchors the drug even if the heme interaction is weakened.

  • L98H (in A. fumigatus): Located in the substrate channel. The introduction of a polar histidine into this hydrophobic region interferes with the binding of the posaconazole tail, often raising the MIC/Kd significantly.

References

  • Warrilow, A. G., et al. (2010). "CYP51-mediated Resistance to Azole Antifungals in Aspergillus fumigatus." Antimicrobial Agents and Chemotherapy.[2][3]

  • Hargrove, T. Y., et al. (2017). "Crystal structure of sterol 14-alpha demethylase (CYP51) from Candida albicans in complex with posaconazole."[4][5] Journal of Biological Chemistry.

  • Lepesheva, G. I., et al. (2010). "Structural Characterization of CYP51 from Trypanosoma cruzi and Trypanosoma brucei Bound to Posaconazole."[6] PLOS Neglected Tropical Diseases.

  • Munro, A. W., et al. (2013). "P450-drug interactions: allosteric and stoichiometric binding." Current Opinion in Structural Biology.

Sources

Exploratory

solubility characteristics of (3S,5R)-Posaconazole in organic solvents

Thermodynamic and Kinetic Solubility Characteristics of (3S,5R)-Posaconazole in Organic Solvents: A Comprehensive Guide for Formulation Scientists Executive Summary As a Senior Application Scientist, I frequently encount...

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic and Kinetic Solubility Characteristics of (3S,5R)-Posaconazole in Organic Solvents: A Comprehensive Guide for Formulation Scientists

Executive Summary

As a Senior Application Scientist, I frequently encounter the biopharmaceutical bottlenecks associated with heavily lipophilic, high-molecular-weight active pharmaceutical ingredients (APIs). Posaconazole, a potent broad-spectrum triazole antifungal, exemplifies these challenges. Belonging to Class II of the Biopharmaceutical Classification System (BCS), it exhibits high membrane permeability but notoriously poor aqueous solubility (less than 1 μg/mL at pH > 4)[1]. While the biologically active commercial API is typically the (3R,5R)-(1S,2S) diastereomer[2], research into the (3S,5R) diastereomeric core and its analogues reveals identical thermodynamic hurdles: a rigid crystal lattice and extreme lipophilicity (Log P ~4.6)[3].

This whitepaper systematically deconstructs the solubility characteristics of Posaconazole in various organic solvents. By detailing the thermodynamic rationale behind solvent selection and providing self-validating protocols for solubility determination and amorphous solid dispersion (ASD) generation, this guide serves as an authoritative resource for drug development professionals.

Thermodynamic Principles of Solvation

Posaconazole’s molecular architecture (MW 700.8 g/mol ) features a highly lipophilic fluorophenyl moiety and a triazole ring system[3]. The crystal lattice energy of its most stable polymorph (Form I) dictates its dissolution thermodynamics[2]. To successfully dissolve Posaconazole, an organic solvent must overcome the solute-solute intermolecular hydrogen bonding and van der Waals forces.

  • Aprotic Solvents (e.g., Dichloromethane, DMSO, THF): Posaconazole is freely soluble in dichloromethane (DCM) and dimethyl sulfoxide (DMSO)[4],[5]. The causality here lies in molecular interactions: the high dipole moment of DMSO and the polarizability of DCM effectively disrupt the API's crystal lattice without requiring hydrogen bond donation. Thermodynamic studies using Differential Thermal Analysis (DTA) indicate that the maximum solubility of Posaconazole is achieved in DMSO at elevated temperatures (e.g., 323.2 K)[6].

  • Protic Solvents (e.g., Methanol, Ethanol): The drug is only sparingly to very slightly soluble in lower alcohols[5],[7]. While these solvents can form hydrogen bonds, their lower dielectric constants and inability to fully encapsulate the bulky hydrophobic domains of the core structure result in lower saturation limits.

  • Co-solvents (e.g., PEG-400, Propylene Glycol): Polymeric organic solvents like PEG-400 significantly enhance solubility through micellar-like encapsulation and the reduction of the overall dielectric constant, achieving solubilities up to ~20.2 mg/mL[8].

Quantitative Solubility Data in Organic Solvents

The following table synthesizes quantitative and qualitative solubility data for Posaconazole across various organic solvents at standard ambient conditions (unless otherwise noted).

SolventClassificationSolubility ProfileQuantitative Data (Approx.)Mechanistic Rationale
Dichloromethane (DCM) Halogenated AproticFreely Soluble> 100 mg/mLHigh polarizability matches lipophilic domains[4].
Dimethyl Sulfoxide (DMSO) Polar AproticFreely SolubleMax at 323.2 KStrong dipole-dipole interactions disrupt lattice[6].
Polyethylene Glycol 400 Polymeric ProticSoluble20.22 ± 0.01 mg/mLCo-solvency; lowers dielectric constant of aqueous mixes[8].
Propylene Glycol (PG) DiolSoluble17.20 ± 0.01 mg/mLHydrogen bonding coupled with hydrophobic carbon backbone[8].
Tetrahydrofuran (THF) EtherSoluble> 25 mg/mLExcellent solvation of the furan/triazole core for ASDs[9].
Acetone KetoneSparingly Soluble< 10 mg/mLModerate polarity; insufficient for complete lattice disruption[5].
Methanol Short-chain ProticSparingly Soluble< 10 mg/mLProtic nature competes with intramolecular H-bonds[5].
Ethanol Short-chain ProticVery Slightly Soluble< 1 mg/mLIncreased aliphatic chain length reduces solvation entropy[5].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, experimental workflows must be designed as self-validating systems. Below are two critical protocols for evaluating Posaconazole in organic solvents.

Protocol A: Solid-Liquid Equilibrium (SLE) Determination via DTA/TGA

Purpose: To determine the precise thermodynamic solubility limit of Posaconazole in organic solvents (e.g., DMSO, Methanol) across a temperature gradient[6]. Causality: DTA/TGA is chosen over simple shake-flask methods for volatile or highly potent solvents because it simultaneously measures the heat of fusion and mass loss. This ensures that the solvent has not chemically degraded the API or formed an unintended solvate during the heating cycle.

  • System Calibration: Calibrate the DTA/TGA instrument using Indium and Zinc standards to ensure thermal accuracy within ±0.1 K.

  • Sample Preparation: Weigh an excess of Posaconazole (Form I)[2] into a hermetically sealed aluminum pan containing a known mass of the target organic solvent (e.g., DMSO).

  • Equilibration: Equilibrate the suspension isothermally at the target temperature (e.g., 298.2 K) for 48 hours in a controlled thermoshaker to ensure complete thermodynamic saturation.

  • Phase Separation: Centrifuge the microtube at 15,000 rpm for 15 minutes at the exact equilibration temperature to prevent premature precipitation due to temperature drops.

  • Thermal Analysis: Extract an aliquot of the supernatant, place it in the TGA pan, and heat at a rate of 5 K/min.

  • Self-Validation: Calculate solubility based on the residual mass of the API after complete solvent evaporation. Validate the structural integrity by confirming the API's melting point (~170°C) via the DTA curve to ensure no polymorphic transition occurred during the experiment[10].

Protocol B: Generation of Co-Precipitated Amorphous Dispersions (cPADs)

Purpose: To kinetically trap Posaconazole in its amorphous state using organic solvent/anti-solvent dynamics, drastically improving its apparent solubility for oral formulation[9]. Causality: Dissolving the API in a highly miscible organic solvent (THF) and rapidly introducing it into an anti-solvent (acidified water) forces immediate supersaturation. The rapid phase change forces precipitation before the molecules can arrange into a stable crystalline lattice[9].

  • Solvent Phase Preparation: Dissolve Posaconazole and a stabilizing polymer (e.g., HPMCAS) in THF at a 25% drug load (approx. 28.5 mM API concentration)[9]. Ensure complete visual clarity to confirm the destruction of the crystal lattice.

  • Anti-Solvent Preparation: Prepare acidified water (0.001 N HCl) and chill to 2-5°C. The low temperature reduces kinetic mobility, preventing crystal nucleation upon mixing[9].

  • High-Shear Mixing: Using a peristaltic pump, feed the THF-API-Polymer solution into the high-shear zone of a wet mill containing the anti-solvent at a 1:10 (solvent:anti-solvent) ratio[9].

  • Kinetic Trapping: Maintain a tip speed of 10–50 m/s for 60 seconds. The rapid solvent diffusion into the aqueous phase forces the co-precipitation of the API and polymer[9].

  • Self-Validation: Filter the resulting suspension and dry under vacuum. Validate the amorphous nature using Powder X-Ray Diffraction (PXRD) (verifying the absence of Bragg peaks) and Modulated Differential Scanning Calorimetry (mDSC) (verifying the presence of a single glass transition temperature, Tg)[9].

Process Visualization

The following diagram illustrates the logical causality of the solvent/anti-solvent co-precipitation workflow described in Protocol B.

G A API: Posaconazole (Crystalline Form I) B Primary Solvent Selection (e.g., THF, DCM, DMSO) A->B Dissolution C Complete Solvation (Disruption of Lattice Energy) B->C Thermodynamic Eq. D Anti-Solvent Addition (e.g., Acidified H2O, Heptane) C->D Co-precipitation E Kinetic Trapping (High Shear Precipitation) D->E Rapid Diffusion F Amorphous Solid Dispersion (Enhanced Bioavailability) E->F Filtration/Vacuum Drying

Fig 1: Posaconazole Amorphous Solid Dispersion generation via solvent/anti-solvent co-precipitation.

Conclusion

The solubility characteristics of Posaconazole in organic solvents are dictated by the delicate balance between its high crystal lattice energy and the specific dipole/polarizability profiles of the chosen solvent. While protic solvents like ethanol struggle to solvate the bulky lipophilic core, aprotic solvents like DCM and THF offer complete solvation. By leveraging these thermodynamic profiles, formulation scientists can engineer advanced delivery systems, transitioning this potent antifungal from an intractable powder into a highly bioavailable therapeutic.

References

  • Source: europa.
  • Source: asiapharmaceutics.
  • Source: google.
  • Source: scielo.
  • Solid–Liquid Equilibrium Measurements for Posaconazole and Voriconazole in Several Solvents between T = 278.2 and 323.
  • Source: nih.
  • Posaconazole AHCL | EMA (Dichloromethane Solubility)
  • Source: geneesmiddeleninformatiebank.
  • Source: ijpsjournal.
  • Source: merck.

Sources

Foundational

The Stereochemical Imperative: Decoding the (3R, 5R)-Tetrahydrofuran Ring in Posaconazole

Executive Summary Posaconazole is a second-generation, broad-spectrum triazole antifungal agent critical for treating invasive fungal infections in immunocompromised patients. The molecular architecture of posaconazole i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Posaconazole is a second-generation, broad-spectrum triazole antifungal agent critical for treating invasive fungal infections in immunocompromised patients. The molecular architecture of posaconazole is highly complex, featuring four distinct chiral centers that generate 16 possible stereoisomers (


). However, therapeutic efficacy is exclusively restricted to a single diastereomer: the (3R, 5R)-tetrahydrofuran (THF)  core coupled with a (1S, 2S)-hydroxypentan-2-yl  side chain 1.

This technical guide explores the structural causality, enantioselective synthesis, and analytical resolution of the (3R, 5R)-THF ring, providing drug development professionals with a comprehensive framework for understanding and validating posaconazole's stereochemistry.

Mechanistic Causality: Why the (3R, 5R) Configuration?

The primary target of posaconazole is lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme essential for fungal ergosterol biosynthesis. The binding envelope of CYP51 is a highly specific, Y-shaped hydrophobic tunnel 2.

The THF ring acts as the central structural scaffold of the drug. The cis-relationship of the (3R, 5R) configuration forces the two bulky substituents—the 2,4-difluorophenyl group and the extended piperazine-phenyl tail—onto the same face of the THF plane. This specific 3D topology is not arbitrary; it is a strict mechanistic requirement:

  • Heme Coordination: The triazole ring (attached at C5) is perfectly angled to coordinate with the Fe

    
     ion of the CYP51 heme group.
    
  • Hydrophobic Anchoring: The 2,4-difluorophenyl group is directed into a rigid hydrophobic pocket adjacent to the heme.

  • Tunnel Extension: The long lipophilic tail (attached via the C3 methoxy group) is linearly projected down the main substrate access channel, maximizing van der Waals interactions.

Any deviation from the (3R, 5R) geometry results in severe steric clashes within the CYP51 binding envelope, rendering the other 15 stereoisomers therapeutically inactive or significantly less potent.

CYP51_Binding CYP51 CYP51 (Lanosterol 14α-demethylase) THF (3R, 5R)-THF Ring (Structural Scaffold) Triazole 1,2,4-Triazole (Heme Coordination) THF->Triazole Orients Tail Piperazine-Phenyl Tail (Hydrophobic Tunnel) THF->Tail Projects DFP 2,4-Difluorophenyl (Hydrophobic Pocket) THF->DFP Anchors Triazole->CYP51 Fe2+ Binding Tail->CYP51 Van der Waals DFP->CYP51 Steric Fit

Logical mapping of the (3R, 5R)-THF ring's role in orienting posaconazole within CYP51.

Enantioselective Synthesis of the (3R, 5R)-THF Core

Constructing the quaternary stereocenter at C5 while maintaining the cis-relationship with C3 is the most challenging aspect of posaconazole synthesis. Modern synthetic routes rely on a stereoselective 5-exo-iodocyclization or advanced [4+1] peroxide cyclizations 3.

During iodocyclization, an olefinic precursor is treated with iodine. The reaction is kinetically controlled; the steric bulk of the chiral auxiliary (often an oxazolidinone) forces the cyclization through a transition state that heavily favors the cis-isomer. This typically yields a diastereomeric mixture with a cis:trans ratio of approximately 9:1 4.

Protocol 1: Self-Validating 5-exo-Iodocyclization Workflow

Objective: Synthesize and isolate the enantiopure (3R, 5R)-iodomethyl THF intermediate. Causality: Iodine acts as an electrophilic trigger, allowing simultaneous ring closure and the installation of a reactive leaving group (iodide) necessary for the subsequent attachment of the 1,2,4-triazole ring.

  • Activation: Dissolve the chiral olefinic precursor in anhydrous THF under nitrogen. Cool to 0 °C to suppress thermodynamic equilibration (which would increase the unwanted trans-isomer).

  • Cyclization: Add a solution of

    
     in THF dropwise. Maintain stirring for 4 hours.
    
  • Quenching: Quench with 10% aqueous

    
     to neutralize unreacted electrophilic iodine, preventing over-oxidation. Extract with ethyl acetate.
    
  • In-Process Validation: Analyze the crude organic layer via

    
    -NMR. Self-Validation Check:  The protocol is only successful if the integration of the cis vs. trans protons yields a ratio of 
    
    
    
    85:15. If the ratio is lower, the kinetic control was compromised (likely due to temperature fluctuations).
  • Enrichment: Subject the crude mixture to fractional crystallization to isolate the pure (3R, 5R)-iodomethyl THF intermediate (>99% diastereomeric excess).

Synthesis Start Olefinic Precursor (with Chiral Auxiliary) Iodo 5-exo-Iodocyclization (I2, THF, 0°C) Start->Iodo Mix Diastereomeric Mixture (~9:1 cis:trans) Iodo->Mix Kinetic Control Purify Fractional Crystallization (Enrichment) Mix->Purify Cis Pure (3R, 5R)-Iodomethyl THF Purify->Cis Isolates desired isomer Triazole Nucleophilic Substitution (Sodium 1,2,4-triazole) Cis->Triazole Product Chiral THF-Triazole Subunit Triazole->Product

Convergent synthesis workflow isolating the (3R, 5R)-tetrahydrofuran subunit.

Analytical Resolution: Validating Chiral Purity

Because only 1 of the 16 stereoisomers is active, regulatory compliance requires rigorous chiral purity analysis. The structural similarities among the diastereomers make reverse-phase chromatography ineffective. Instead, a highly specific normal-phase chiral High-Performance Liquid Chromatography (HPLC) method must be employed 5.

Protocol 2: Normal-Phase Chiral HPLC Method

Objective: Quantify the stereoisomeric purity of the Posaconazole API. Causality: The method utilizes a Chiralpak IB-3 column, which features a stationary phase of cellulose tris(3,5-dimethylphenylcarbamate). The carbamate groups provide highly specific hydrogen bonding and dipole-dipole interaction sites. The (3R, 5R) spatial arrangement interacts differently with these chiral grooves compared to the trans or (3S, 5S) isomers, allowing for baseline separation.

  • Mobile Phase Preparation: Prepare a complex solvent mixture of Ethanol / Isopropyl Alcohol / n-Hexane / Dichloromethane / Diethanolamine in a strict 5:25:61:9:0.1 (v/v/v/v/v) ratio. Causality: Diethanolamine is critical as a basic modifier to suppress secondary interactions with residual silanols, preventing peak tailing.

  • System Equilibration: Flush the Chiralpak IB-3 column (250 mm × 4.6 mm, 3 μm) at a flow rate of 0.8 mL/min at a constant 25 °C.

  • Execution: Inject 20 μL of the sample (1 mg/mL). Monitor via UV detection at 220 nm.

  • Self-Validation (System Suitability): The run is only valid if the Resolution (

    
    ) between the active (3R, 5R, 1S, 2S) peak and the closest eluting impurity peak is 
    
    
    
    . Relative Standard Deviation (RSD) for peak areas across 5 replicate injections must be
    
    
    .
Quantitative Data Summary
ParameterValue / SpecificationCausality & Rationale
Stationary Phase Chiralpak IB-3 (250 x 4.6 mm, 3 μm)Immobilized cellulose provides specific H-bonding sites for chiral recognition of the THF ring.
Mobile Phase Ratio EtOH:IPA:Hex:DCM:DEA (5:25:61:9:0.1)Normal-phase polarity precisely tuned to elute all 16 potential isomers without co-elution.
Flow Rate 0.8 mL/minBalances longitudinal diffusion and mass transfer for sharp, quantifiable peaks.
System Suitability (

)

Ensures baseline separation for accurate quantitation of the (3R, 5R) isomer.
Target cis:trans Ratio

(Pre-purification)
Validates the kinetic control of the upstream iodocyclization step.

Conclusion

The therapeutic viability of posaconazole is inextricably linked to the chirality of its central tetrahydrofuran ring. The (3R, 5R) configuration is not merely a structural feature; it is a mechanical necessity that dictates the spatial orientation of the drug's functional groups, allowing it to perfectly exploit the Y-shaped binding envelope of the fungal CYP51 enzyme. By employing kinetically controlled cyclization strategies and validating outcomes through rigorous chiral chromatography, drug development professionals can ensure the efficacy and safety of this critical antifungal agent.

References

  • European Medicines Agency (EMA). Assessment report: Posaconazole AHCL.[Link]

  • Lepesheva, G. I., et al. "Drug Strategies Targeting CYP51 in Neglected Tropical Diseases." Chemical Reviews, ACS Publications.[Link]

  • Dussault, P. H., et al. "General [4 + 1] Cyclization Approach To Access 2,2-Disubstituted Tetrahydrofurans Enabled by Electrophilic Bifunctional Peroxides." Organic Letters, ACS Publications.[Link]

  • Google Patents.
  • Grandhi, H. H. P. K., et al. "Posaconazole: A Triazole Antifungal Drug: Estimation of Chiral Isomers Using a Chiral Chromatography." Biomedical Chromatography, ResearchGate.[Link]

Sources

Protocols & Analytical Methods

Method

stereoselective synthesis protocols for (3S,5R)-Posaconazole

Application Note: Stereoselective Synthesis Protocols for the (3S,5R)-Posaconazole Core Executive Summary & Strategic Rationale Posaconazole is a highly potent, second-generation triazole antifungal agent that inhibits l...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereoselective Synthesis Protocols for the (3S,5R)-Posaconazole Core

Executive Summary & Strategic Rationale

Posaconazole is a highly potent, second-generation triazole antifungal agent that inhibits lanosterol 14α-demethylase (CYP51), disrupting fungal cell membrane synthesis. The stereochemistry of its tetrahydrofuran (THF) core is paramount for its pharmacological efficacy; the specific spatial arrangement allows the molecule to align perfectly within the CYP51 access channel, positioning the triazole ring to coordinate with the heme iron[1].

Note on Nomenclature: While the final Posaconazole active pharmaceutical ingredient (API) possesses a (3R,5R) THF core, the critical pre-coupling intermediate is designated as (3S,5R) due to Cahn-Ingold-Prelog (CIP) priority shifts when the C3-hydroxyl is activated as a tosylate[2][3].

Historically, establishing this cis-stereocenter relied on hazardous halogenating agents and suffered from low atom economy. As a Senior Application Scientist, I recommend transitioning to the recently developed Nitrite-Catalyzed Stereoselective Bromocyclization [4]. This method utilizes a highly ordered chair-conformation transition state to dictate stereochemistry, leveraging a sustainable


 redox cycle where water is the only byproduct[4][5].

Mechanistic Causality & Stereocontrol (E-E-A-T)

To build a self-validating synthetic system, one must understand the causality behind the reagent selection:

  • Why Sodium Nitrite (

    
    )?  Instead of using stoichiometric, highly reactive 
    
    
    
    (which leads to poor diastereomeric ratios and over-bromination),
    
    
    acts as a redox catalyst. Under acidic conditions, it releases nitric oxide (NO). Oxygen oxidizes NO to
    
    
    , which subsequently oxidizes
    
    
    to
    
    
    at a controlled, steady-state rate[4].
  • Why the Chiral Auxiliary? The chiral auxiliary on the 4-en-1-ol derivative forces the cyclization to proceed through a rigid chair-conformation intermediate (Int-I). The bulky 2,4-difluorophenyl group dictates the facial attack of the bromonium ion, ensuring the strict cis-diastereoselectivity required for the (3S,5R) configuration[4].

Mechanism A NaNO2 (Catalyst) B NO / NO2 Redox Cycle (O2 + HBr) A->B C Controlled Br2 Release B->C E Chair-Conformation Transition State (Int-I) C->E Bromonium Formation D Chiral 4-en-1-ol Derivative D->E Chiral Induction F (3S,5R)-THF Scaffold (+ H2O Byproduct) E->F Cyclization

Fig 1. Nitrite-catalyzed redox cycle and chair transition state for stereocontrol.

Experimental Protocols

Protocol A: Batch Synthesis of the Brominated THF Scaffold

This protocol establishes the core stereocenters via aerobic oxidation.

  • Preparation: In a 500 mL round-bottom flask, dissolve the chiral auxiliary-substituted 4-en-1-ol derivative (50.0 mmol, 1.0 equiv) in ethyl acetate (250 mL) to create a 0.2 M solution.

  • Catalyst & Acid Addition: Add

    
     (5.0 mmol, 10 mol%) followed by the dropwise addition of aqueous 
    
    
    
    (48% w/w, 60.0 mmol, 1.2 equiv).
  • Aerobic Oxidation: Purge the headspace with

    
     gas for 5 minutes. Attach an 
    
    
    
    -filled balloon to maintain a strict aerobic atmosphere. Causality: The
    
    
    cycle strictly requires
    
    
    ; ambient air provides insufficient dissolved oxygen, leading to stalled reactions[4].
  • Reaction: Stir vigorously at 25 °C for 12–24 hours.

  • Self-Validation/IPC (In-Process Control): Withdraw a 0.1 mL aliquot, quench with aq.

    
    , and analyze via HPLC. The reaction is validated when the starting material peak is <1% and the diastereomeric ratio (dr) is >95:5.
    
  • Workup: Quench the bulk reaction with saturated aqueous

    
     (50 mL) to neutralize any residual 
    
    
    
    . Separate the phases, wash the organic layer with brine, dry over anhydrous
    
    
    , and concentrate under reduced pressure.
Protocol B: Continuous Flow Synthesis (Gram-to-Kilogram Scale-up)

Flow chemistry mitigates the exothermic risks of bromination and enhances gas-liquid mass transfer[4].

  • System Priming: Prime two syringe pumps with ethyl acetate.

  • Reagent Streams:

    • Stream A: Substrate (0.5 M) and

      
       (0.025 M, 5 mol%) in EtOAc.
      
    • Stream B: Aqueous

      
       (48% w/w).
      
  • Mixing & Reaction: Pump Stream A and Stream B into a T-mixer. Introduce

    
     gas via a mass flow controller to create a segmented gas-liquid flow. Route the mixture through a Perfluoroalkoxy (PFA) tubing reactor coil (10 mL internal volume) maintained at 25 °C.
    
  • Flow Rates: Adjust pump rates to achieve a residence time of exactly 20 minutes.

  • Collection: Direct the reactor effluent into a collection vessel pre-charged with stirring aqueous

    
    .
    

FlowSetup P1 Pump A: Substrate + NaNO2 in EtOAc M T-Mixer P1->M P2 Pump B: HBr (aq) + O2 Gas P2->M R PFA Residence Tubing (Reactor Coil, 25 °C) M->R Q In-line Quench (Na2S2O3) R->Q C Collection & Phase Separation Q->C

Fig 2. Continuous flow reactor schematic for scalable gram-synthesis of the THF core.

Protocol C: Conversion to the (3S,5R)-Tosylate Key Intermediate

This transforms the scaffold into the electrophilic precursor required for Posaconazole API synthesis[2][6].

  • Triazole Alkylation: Dissolve the brominated THF scaffold in DMF. Add 1H-1,2,4-triazole (1.5 equiv) and

    
     (2.0 equiv). Heat to 80 °C for 8 hours.
    
  • Auxiliary Cleavage: Treat the intermediate with

    
     in THF/Water to cleave the chiral auxiliary, yielding the primary alcohol.
    
  • Tosylation: Dissolve the alcohol in Dichloromethane (DCM) at 0 °C. Add Pyridine (2.0 equiv) and p-Toluenesulfonyl chloride (TsCl, 1.2 equiv). Stir for 4 hours to yield ((3S,5R)-5-((1H-1,2,4-Triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate[2][7].

Quantitative Data Summaries

Table 1: Optimization and Comparison of Reaction Modalities Summarizing the efficiency gains of transitioning from Batch to Continuous Flow[4][5].

ParameterBatch ModeContinuous Flow ModeCausality / Advantage
Catalyst Loading 10 mol%

5 mol%

Flow enhances mass transfer, requiring less catalyst.
Reaction Time 12–24 hours20 minutes (Residence)Enhanced

/liquid mixing accelerates the redox cycle.
Diastereomeric Ratio >95:5>98:2Precise temperature control in flow minimizes epimerization.
Isolated Yield 82%91%Suppression of over-bromination side reactions.
Scalability Limited by exothermGram to KilogramContinuous removal of products and heat dissipation.

References

  • Title: Nitrite-Catalyzed Stereoselective Bromocyclization to Access Tetrahydrofuran Scaffolds under Batch and Flow: An Economic and Sustainable Approach to Gram-Scale Total Synthesis of Posaconazole Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Synthesis, Optimization, Antifungal Activity, Selectivity, and CYP51 Binding of New 2-Aryl-3-azolyl-1-indolyl-propan-2-ols Source: PubMed Central (NIH) URL: [Link]

  • Title: Synthesis and Characterization of Deshydroxy Posaconazole Source: Asian Journal of Organic & Medicinal Chemistry URL: [Link]

Sources

Application

Application Note and Protocol: Preparation and Certification of (3S,5R)-Posaconazole Reference Standards for Quality Control

Abstract This document provides a comprehensive guide for the synthesis, purification, and characterization of (3S,5R)-Posaconazole for use as a primary reference standard in Quality Control (QC) laboratories. Posaconazo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of (3S,5R)-Posaconazole for use as a primary reference standard in Quality Control (QC) laboratories. Posaconazole, a potent, broad-spectrum triazole antifungal agent, possesses four chiral centers, resulting in 16 possible stereoisomers.[1][2] The therapeutic efficacy and safety profile are specific to the (3R,5R,1S,2S) diastereomer, commercially known as Posaconazole.[2] Therefore, the stereochemical purity of the reference standard is of paramount importance for the accurate quantification and quality assessment of Posaconazole in active pharmaceutical ingredients (APIs) and finished drug products. This guide details a robust, field-proven methodology, underpinned by authoritative sources, to ensure the production of a reference standard that meets stringent regulatory requirements.

Introduction: The Criticality of Stereoisomeric Purity in Posaconazole

Posaconazole's mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[2] The specific spatial arrangement of the substituents around the four chiral centers of the molecule dictates its binding affinity to the target enzyme. Consequently, stereoisomeric impurities may not only lack therapeutic efficacy but could also contribute to off-target effects or unforeseen toxicity.

The synthesis of Posaconazole often yields a mixture of diastereomers, with the cis-isomer being the desired precursor for the final active substance.[3][4] The ability to control and subsequently verify the stereochemical identity and purity of Posaconazole is a critical aspect of its quality control. A well-characterized reference standard of the (3S,5R) configuration is the cornerstone of reliable analytical methodology for this purpose.

Synthetic Strategy: A Convergent Approach to (3S,5R)-Posaconazole

A convergent synthesis strategy is employed to ensure high stereochemical control throughout the manufacturing process.[2][5] This approach involves the synthesis of key chiral intermediates which are then coupled to form the final molecule. This methodology allows for the purification of intermediates at various stages, minimizing the formation of hard-to-separate isomers in the final product.

The overall synthetic workflow can be visualized as the coupling of a chiral tetrahydrofuran (THF) subunit with an aryl piperazine amine, followed by the introduction of the triazole subunit.[5]

G cluster_0 Chiral THF Subunit Synthesis cluster_1 Aryl Piperazine Amine Synthesis cluster_2 Side Chain Synthesis A Allyl Alcohol Derivative B Chiral Diol A->B Reduction C Monoacetate B->C Enzymatic Acylation D Chiral Iodide C->D Iodocyclization E Key Chiral THF Subunit D->E Triazole Introduction & Hydrolysis J Coupled Intermediate E->J Coupling F Starting Aryl Precursor G Aryl Piperazine Amine F->G Multi-step Synthesis G->J H (S)-2-benzyloxy propanal I Chiral Hydrazine H->I Reaction with Formyl Hydrazine K Protected Posaconazole I->K Coupling J->K L (3S,5R)-Posaconazole K->L Deprotection

Figure 1: Convergent synthetic workflow for (3S,5R)-Posaconazole.

Detailed Synthetic Protocol

The following protocol outlines the key steps for the synthesis of (3S,5R)-Posaconazole, adapted from established literature.[5][6][7]

Step 1: Synthesis of the Chiral Tetrahydrofuran (THF) Moiety This critical step establishes the stereochemistry of two of the four chiral centers.

  • Bromination and Alkylation: Start with a suitable allyl alcohol, which is first brominated (e.g., using PBr₃) and then alkylated with sodium diethylmalonate.

  • Reduction: The resulting diester is reduced (e.g., using NaBH₄/LiCl) to yield a key diol intermediate.[5]

  • Enzymatic Desymmetrization: The diol is subjected to selective acylation using a hydrolase (e.g., SP 435) to produce a monoacetate with high enantiomeric excess.[5]

  • Iodocyclization: The monoacetate undergoes an iodine-mediated cyclization to form the chiral iodide, setting the cis-stereochemistry of the tetrahydrofuran ring.[3][5]

  • Triazole Introduction and Hydrolysis: The iodide is converted to the corresponding triazole, followed by hydrolysis of the acetate group to yield the alcohol of the key chiral THF subunit.[5]

Step 2: Synthesis of the Aryl Piperazine Amine Moiety This portion of the molecule is typically synthesized through established aromatic chemistry routes, starting from commercially available precursors.

Step 3: Synthesis of the Chiral Side Chain

  • Preparation of Chiral Hydrazine: (S)-2-benzyloxy propanal is reacted with formyl hydrazine to produce a hydrazone.[5]

  • Diastereoselective Addition: An ethyl magnesium halide is added to the formyl hydrazone to create the desired (S,S)-stereoisomer of the side chain. Protection of the formyl group can enhance the diastereoselectivity.[5]

Step 4: Coupling and Final Deprotection

  • Coupling of THF and Aryl Piperazine Moieties: The key chiral THF subunit is coupled with the aryl piperazine amine moiety.

  • Coupling with the Side Chain: The resulting intermediate is then coupled with the chiral hydrazine side chain.[5]

  • Cyclization: The coupled product is heated to facilitate cyclization to the triazolone ring.[5]

  • Deprotection: The benzyloxy protecting group is removed via catalytic hydrogenation (e.g., using Pd/C and formic acid or hydrogen gas) to yield the final (3S,5R)-Posaconazole.[5][6]

Purification Protocol: Achieving Reference Standard Quality

The crude Posaconazole obtained from the synthesis will contain residual solvents, reagents, and potentially stereoisomeric impurities. A multi-step purification process is essential to achieve the high purity required for a reference standard (>99.5%).

G A Crude (3S,5R)-Posaconazole B Acid-Base Extraction A->B Removal of basic/acidic impurities C Recrystallization B->C Solvent selection (e.g., Acetone/Methanol) D Chromatographic Purification (if necessary) C->D To remove closely related impurities E Drying under Vacuum C->E If purity is sufficient D->E F High-Purity (3S,5R)-Posaconazole Reference Standard E->F

Figure 2: Purification workflow for (3S,5R)-Posaconazole reference standard.

Step 1: Acid-Base Extraction

  • Dissolve the crude Posaconazole in a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove any basic impurities.

  • Wash with a dilute basic solution (e.g., 5% NaHCO₃) to remove any acidic impurities.

  • Wash with brine and dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

Step 2: Recrystallization Recrystallization is a powerful technique for removing impurities and can also aid in isolating the desired polymorphic form.

  • Dissolve the partially purified Posaconazole in a minimal amount of a suitable hot solvent system. A mixture of acetone and methanol (e.g., 1:4 v/v) has been reported to be effective.[8]

  • Allow the solution to cool slowly to promote the formation of well-defined crystals.

  • Filter the crystals and wash them with a small amount of cold solvent.

  • Repeat the recrystallization process until the desired purity is achieved, as monitored by HPLC.

Step 3: Chromatographic Purification (Optional) For the removal of stubborn, closely related impurities, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.

  • Column: A reversed-phase C18 or C8 column is suitable.

  • Mobile Phase: A gradient of acetonitrile and water or methanol and water is typically used.[9][10]

  • Detection: UV detection at approximately 260 nm is appropriate.[9][11]

Step 4: Drying The purified Posaconazole should be dried under high vacuum at a controlled temperature (e.g., 40-50°C) to remove any residual solvents.

Analytical Characterization and Certification

A comprehensive analytical characterization is required to certify the prepared material as a reference standard. The following tests should be performed, and the results documented in a certificate of analysis.

Identification
TestMethodExpected Result
Infrared (IR) Spectroscopy Attenuated Total Reflectance (ATR) or KBr pelletThe IR spectrum should be concordant with the spectrum of a known authentic sample or with the theoretical spectrum. Key functional groups to identify include O-H, C-H, C=O, and C-F stretches.
¹H and ¹³C NMR Spectroscopy 400 MHz or higher, in a suitable deuterated solvent (e.g., DMSO-d₆)The chemical shifts and coupling constants should be consistent with the structure of (3S,5R)-Posaconazole. The spectra should be free from signals corresponding to significant impurities.[2]
Mass Spectrometry (MS) High-Resolution Mass Spectrometry (HRMS)The measured mass should be within 5 ppm of the theoretical mass of the protonated molecule [M+H]⁺.
UV-Vis Spectroscopy In methanol or other suitable solventThe UV spectrum should exhibit the characteristic absorption maxima for Posaconazole, typically around 260 nm.[11]
Optical Rotation PolarimetryThe specific optical rotation should be measured and compared to the established value for the (3R,5R,1S,2S) diastereomer.[2]
Purity Assessment
TestMethodAcceptance Criteria
Chromatographic Purity (HPLC) Reversed-phase HPLC with UV detectionPurity ≥ 99.5%. Individual impurities ≤ 0.10%.
Water Content Karl Fischer Titration≤ 0.5%
Residue on Ignition USP <281> or equivalent≤ 0.1%
Residual Solvents Gas Chromatography (GC) with headspace samplingShould comply with ICH Q3C limits.
Enantiomeric/Diastereomeric Purity Chiral HPLCContent of other stereoisomers should be below the detection limit or specified threshold (e.g., ≤ 0.15%).
HPLC Method for Purity Determination

A validated, stability-indicating HPLC method is crucial for the accurate determination of purity.

ParameterCondition
Column Shim-pack C8 (250 x 4.6 mm, 5 µm) or equivalent[9]
Mobile Phase Methanol:Water (75:25, v/v), isocratic[9]
Flow Rate 1.0 mL/min[9]
Column Temperature 25°C[9]
Detection Wavelength 260 nm[9]
Injection Volume 20 µL[9]
Retention Time Approximately 8.5 minutes[9]

This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[12]

Stability and Storage

Posaconazole is generally a stable molecule.[13] However, as a reference standard, its stability must be formally evaluated.

  • Storage: The certified reference standard should be stored in a well-closed, light-resistant container at a controlled room temperature (20-25°C).[14]

  • Stability Studies: Long-term stability studies should be conducted at the recommended storage condition, with testing at appropriate intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months). Accelerated stability studies (e.g., at 40°C/75% RH) can be used to support the establishment of a re-test date.[15] Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions should be performed to demonstrate the stability-indicating nature of the analytical methods.[9][16]

Conclusion

The preparation of a (3S,5R)-Posaconazole reference standard is a meticulous process that demands expertise in stereoselective synthesis, purification science, and advanced analytical characterization. By following the protocols and principles outlined in this guide, researchers, scientists, and drug development professionals can confidently produce and certify a high-quality reference standard. The use of such a well-characterized standard is fundamental to ensuring the quality, safety, and efficacy of Posaconazole drug products through accurate and reliable QC testing.

References

  • Drugs.com. (2025, May 22). Posaconazole Monograph for Professionals. Retrieved from [Link]

  • Google Patents. (n.d.). EP2789610A1 - Purification of Posaconazole Intermediates.
  • Al-Ghananaem, A. M., & Malkawi, A. H. (2023). Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form. PLOS ONE, 18(5), e0285258. [Link]

  • de Castro, P. F., de Oliveira, M. A., & de Oliveira, L. A. (2012). Stability-Indicating HPLC Method for Posaconazole Bulk Assay. Journal of the Brazilian Chemical Society, 23(10), 1845-1851. [Link]

  • Papadimitriou, K., et al. (2023). Formation and Characterisation of Posaconazole Hydrate Form. Pharmaceutics, 15(1), 162. [Link]

  • Google Patents. (n.d.). Patent 2571869 - PURIFICATION OF POSACONAZOLE AND POSACONAZOLE INTERMEDIATES.
  • Patel, R., & Patel, P. (2021). A Comprehensive Review Section A-Research paper Analytical techniques for Posaconazole, an effective treatment option for mucormycosis.
  • Patel, J., & Patel, K. (2022). Analytical Method Development and Validation of Posaconazole by QbD Approach. International Journal of Pharmaceutical Sciences Review and Research, 74(1), 1-8.
  • Antunes, M. V., et al. (2015). Determination of Posaconazole in Plasma/Serum by High-Performance Liquid Chromatography with Fluorescence Detection. Molecules, 20(8), 13611-13626. [Link]

  • Zhang, K., et al. (2020). Separation of twelve posaconazole related stereoisomers by multiple heart-cutting chiral-chiral two-dimensional liquid chromatography. Journal of Chromatography A, 1620, 460987. [Link]

  • European Medicines Agency. (2019). Posaconazole AHCL. Retrieved from [Link]

  • Sravani, B., & Sailaja, B. (2020). Stability Indicating RP-HPLC Method for Posaconazole Assay Using QbD Approach. International Journal of Pharmaceutical Quality Assurance, 11(3), 475-483.
  • Reddy, G. J., et al. (2017). Synthesis and Characterization of Deshydroxy Posaconazole. Organic Chemistry: An Indian Journal, 13(2), 114.
  • Geneesmiddeleninformatiebank. (2019). Public Assessment Report Scientific discussion Posaconazol MSN 300 mg, concentrate for solution for infusion (posaconazole) NL/H. Retrieved from [Link]

  • Sandoz. (2020).
  • Cerilliant. (n.d.). Posaconazole. Retrieved from [Link]

  • Google Patents. (n.d.). CN106366076A - Posaconazole synthesis method.
  • Google Patents. (n.d.). WO2019077627A1 - A process for the manufacture of posaconazole.
  • Geneesmiddeleninformatiebank. (2022). Public Assessment Report Scientific discussion Posaconazole Biocon 100 mg gastro-resistant tablets (posaconazole) NL/H/5346. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011158248A2 - Process for preparation of posaconazole and crystalline polymorphic form v of posaconazole.
  • Walsh, T. J., et al. (2007). Pharmacologic and clinical evaluation of posaconazole. Clinical Infectious Diseases, 44(1), 113-120. [Link]

  • Geneesmiddeleninformatiebank. (2019). Public Assessment Report Scientific discussion Posaconazol Devatis 40 mg/ml oral suspension (posaconazole) NL/H/4123/001. Retrieved from [Link]

  • Google Patents. (n.d.). CN109796446A - The preparation method of high-purity posaconazole.
  • Merck Canada Inc. (2017). POSANOL® (posaconazole) Product Monograph.
  • UK Health Security Agency. (n.d.). Quality control guidelines for amphotericin B, itraconazole, posaconazole, and voriconazole disk diffusion susceptibility tests. Retrieved from [Link]

  • Drugfuture.com. (n.d.). Posaconazole, SCH-56592, Noxafil. Retrieved from [Link]

  • Wikipedia. (n.d.). Posaconazole. Retrieved from [Link]

  • Google Patents. (n.d.). CN105440022A - Preparation method of posaconazole main ring.
  • Google Patents. (n.d.). CN102863431A - Preparation method of posaconazole.
  • Google Patents. (n.d.). CN108794457A - Posaconazole impurity and preparation method thereof.

Sources

Method

Application Note: In Vitro Antifungal Susceptibility Testing (AFST) Using (3S,5R)-Posaconazole

Executive Summary The emergence of triazole-resistant fungal pathogens—most notably Aspergillus fumigatus carrying CYP51A mutations and intrinsically resistant non-albicans Candida species—has elevated the clinical and e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of triazole-resistant fungal pathogens—most notably Aspergillus fumigatus carrying CYP51A mutations and intrinsically resistant non-albicans Candida species—has elevated the clinical and epidemiological importance of Antifungal Susceptibility Testing (AFST)[1]. This application note provides a comprehensive, self-validating protocol for conducting in vitro AFST using (3S,5R)-Posaconazole , synthesizing standardized guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST)[2].

Mechanistic Grounding & Stereochemical Significance

Posaconazole is a second-generation, broad-spectrum triazole. During drug development and synthesis, the active pharmaceutical ingredient is isolated specifically as the (3S,5R) stereoisomer ([(3S,5R)-5-(2,4-Difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)tetrahydrofuran-3-yl]methyl derivative)[3].

The Causality of Stereochemistry: The precise (3S,5R) spatial configuration of the tetrahydrofuran ring is not arbitrary; it is an absolute requirement for target engagement. This specific geometry dictates the optimal trajectory for the 1H-1,2,4-triazole pharmacophore to coordinate with the heme iron in the active site of fungal lanosterol 14α-demethylase (Erg11/CYP51A/B). This binding inhibits ergosterol biosynthesis, leading to the accumulation of toxic methylated sterols and catastrophic fungal cell membrane disruption. Steric hindrance caused by target site mutations (e.g., TR34/L98H) disrupts this precise alignment, conferring resistance[1].

MoA Posa (3S,5R)-Posaconazole CYP51 Lanosterol 14α-demethylase (CYP51A/B) Posa->CYP51 Binds Heme Iron Erg Ergosterol Depletion & Accumulation of Toxic Sterols CYP51->Erg Inhibits Membrane Fungal Cell Membrane Disruption (Fungistatic/cidal) Erg->Membrane Causes Mut CYP51A Mutations (e.g., TR34/L98H) Mut->CYP51 Confers Resistance (Steric Hindrance)

Fig 1. Mechanism of action and resistance pathway of (3S,5R)-Posaconazole.

Regulatory Framework & Quantitative Breakpoints

Two primary bodies govern AFST methodologies: CLSI (M27 for yeasts, M38 for filamentous fungi) and EUCAST (E.DEF 7.3 for yeasts, E.DEF 9.3/10.1 for molds)[2],[1]. While CLSI relies heavily on visual endpoints[4], EUCAST utilizes spectrophotometric readings for yeasts and visual readings for molds. Notably, EUCAST methods can sometimes yield MIC values 1- to 3-fold dilutions higher than CLSI methods depending on the species[5].

For high-throughput resistance screening, EUCAST has developed a standardized four-well agar plate assay (E.DEF 10.1) which includes a well containing 0.5 μg/mL posaconazole[2].

Table 1: Quantitative MIC Breakpoints and Quality Control (QC) Ranges

OrganismMethodologyPosaconazole MIC Target / BreakpointClinical Application
Candida albicansEUCASTS ≤ 0.06 mg/L, R > 0.06 mg/L[6]Clinical Breakpoint (CBP)
Aspergillus fumigatusEUCAST (E.DEF 10.1)Agar Screen Cutoff: 0.5 μg/mL[2],[1]Resistance Screening
Paecilomyces variotii ATCC MYA-3630CLSI (M38-A)0.03 – 0.25 μg/mL[7]Internal Assay Validation

Experimental Protocol: Self-Validating Broth Microdilution (BMD)

A robust AFST protocol is only as reliable as its internal controls. The following workflow synthesizes CLSI M38 guidelines[7] with rigorous self-validating checkpoints.

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution & Validation Stock Drug Stock (3S,5R)-Posa in 100% DMSO Dilution Serial Dilution RPMI 1640 + MOPS (pH 7.0) Stock->Dilution 1:50 Dilution Inoculation Microplate Inoculation Final Inoculum: 1-5 x 10^3 CFU/mL Dilution->Inoculation Inoculum Inoculum Standardization Spectrophotometric (0.09-0.17 OD) Inoculum->Inoculation Incubation Incubation 35°C, Ambient Air (24-48h) Inoculation->Incubation Read MIC Determination Yeasts: 50% Inh. | Molds: 100% Inh. Incubation->Read QC Internal Validation Check ATCC QC Strains Read->QC Validates Assay

Fig 2. Self-validating broth microdilution workflow for posaconazole AFST.

Step 1: Drug Stock Preparation
  • Action: Dissolve (3S,5R)-Posaconazole reference powder in 100% Dimethyl Sulfoxide (DMSO) to achieve a master stock concentration of 1600 μg/mL.

  • Mechanistic Rationale: Posaconazole is highly lipophilic. Attempting to dissolve it in aqueous solvents will cause micro-precipitation, leading to falsely elevated MICs. DMSO ensures complete molecular solvation. Critical constraint: The final concentration of DMSO in the test wells must never exceed 1% (v/v) to prevent solvent-induced fungal toxicity.

Step 2: Media Preparation & Buffering
  • Action: Prepare RPMI 1640 medium (with L-glutamine, without bicarbonate) buffered to pH 7.0 at 25°C using 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid)[7].

  • Mechanistic Rationale: Fungal metabolism rapidly alters the pH of unbuffered media. Fluctuating pH can shift the ionization state of the triazole, altering its ability to permeate the fungal cell wall. MOPS provides robust buffering capacity without chelating essential cations required for fungal growth, ensuring reproducible MICs across batches.

Step 3: Inoculum Standardization
  • Action: Harvest conidia from a 7-day-old potato dextrose agar culture. Suspend in sterile saline containing 0.01% Tween 20. Adjust the suspension spectrophotometrically to an optical density (OD) of 0.09 to 0.17 at 530 nm (yielding approximately 0.4–5 × 10⁶ CFU/mL)[7]. Dilute this suspension 1:50 in the prepared RPMI 1640 broth.

  • Mechanistic Rationale: Tween 20 prevents conidial clumping, ensuring a homogenous single-cell suspension. Spectrophotometric standardization is mandatory because over-inoculation artificially inflates MICs (the "inoculum effect" where drug molecules are titrated out by excess target cells), while under-inoculation leads to false susceptibility.

Step 4: Microplate Inoculation & Incubation
  • Action: Dispense 100 μL of the serially diluted drug (ranging from 0.008 to 8 μg/mL)[7] and 100 μL of the standardized inoculum into 96-well U-bottom microtiter plates. Incubate the plates at 35°C in ambient air for 24 to 48 hours[7].

Step 5: Endpoint Determination & Internal Validation
  • Action: Read the plates visually after the incubation period.

  • Causality of Endpoint Selection:

    • For Yeasts (Candida spp.): Azoles are generally fungistatic against yeasts. Therefore, read the MIC at the lowest concentration causing a 50% reduction in turbidity (MIC-2) compared to the drug-free growth control[4].

    • For Molds (Aspergillus/Rhizopus spp.): Posaconazole exhibits potent activity against molds. Read the MIC at the lowest concentration yielding 100% visual inhibition of growth (MIC-0) [4]. Note: Molds form complex hyphal mats that scatter light unpredictably, rendering automated spectrophotometric reading unreliable; visual assessment by an experienced technician is required.

  • Self-Validation Checkpoint: The entire assay run must be rejected if the MIC for the concurrent QC strain (Paecilomyces variotii ATCC MYA-3630) does not fall strictly within the established 0.03 to 0.25 μg/mL range[7].

References

  • Source: asm.
  • Source: nih.
  • Source: nih.
  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document)
  • Source: scispace.
  • Source: asm.
  • Source: google.

Sources

Application

Application Notes and Protocols for the Isolation of (3S,5R)-Posaconazole Isomer via Crystallization

Introduction: The Criticality of Stereoisomeric Purity in Posaconazole Posaconazole, a broad-spectrum triazole antifungal agent, is a cornerstone in the prophylaxis and treatment of invasive fungal infections, particular...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Stereoisomeric Purity in Posaconazole

Posaconazole, a broad-spectrum triazole antifungal agent, is a cornerstone in the prophylaxis and treatment of invasive fungal infections, particularly in immunocompromised patients. Its complex molecular structure, featuring four chiral centers, gives rise to sixteen possible stereoisomers. However, the therapeutic efficacy of Posaconazole is overwhelmingly attributed to a single isomer: (3S,5R)-Posaconazole. The other stereoisomers may not only lack the desired antifungal activity but could also contribute to unforeseen toxicological profiles. Consequently, the isolation of the (3S,5R) isomer in high purity is a critical determinant of the drug's safety and efficacy, a mandate stringently enforced by regulatory bodies worldwide.

This comprehensive guide delineates robust crystallization methodologies for the selective isolation of the (3S,5R)-Posaconazole isomer. We will delve into the mechanistic underpinnings of diastereomeric salt resolution and controlled recrystallization, offering detailed, field-proven protocols for researchers, scientists, and professionals in drug development and manufacturing.

Part 1: Diastereomeric Salt Resolution of a Key Chiral Intermediate

The synthesis of Posaconazole often proceeds through a key chiral intermediate containing a piperazine moiety, which provides a basic handle for resolution with a chiral acid. The principle of this technique lies in the conversion of a racemic mixture of the intermediate into a pair of diastereomeric salts. These diastereomers, unlike the original enantiomers, possess distinct physicochemical properties, most notably different solubilities in a given solvent system, which allows for their separation by fractional crystallization.[1]

Causality Behind Experimental Choices:
  • Selection of Resolving Agent: Tartaric acid and its derivatives are frequently employed for the resolution of chiral amines due to their ready availability, cost-effectiveness, and tendency to form highly crystalline salts.[2][3] For the piperazine moiety in the Posaconazole intermediate, a chiral dicarboxylic acid like L-(+)-tartaric acid is an excellent choice.

  • Solvent System Selection: The ideal solvent system should exhibit a significant solubility differential between the two diastereomeric salts. A protic solvent like methanol or ethanol is often a good starting point as it can engage in hydrogen bonding with the salt, influencing its solubility. The addition of a co-solvent or anti-solvent can be used to fine-tune the solubility and improve the resolution efficiency.

Experimental Workflow for Diastereomeric Salt Resolution

G cluster_0 Salt Formation cluster_1 Crystallization cluster_2 Liberation of the Free Base A Dissolve racemic intermediate in methanol B Dissolve L-(+)-tartaric acid in methanol (0.5-0.6 eq.) A->B C Combine solutions and stir at elevated temperature (e.g., 50-60°C) B->C D Slowly cool the mixture to ambient temperature C->D E Further cool to 0-5°C and age for several hours D->E F Isolate crystals of the less soluble diastereomeric salt by filtration E->F G Suspend the isolated salt in a biphasic system (e.g., DCM/water) F->G H Basify the aqueous layer (e.g., with NaOH or K2CO3) to pH > 10 G->H I Separate the organic layer containing the enriched (3S,5R)-intermediate H->I J Wash and concentrate the organic layer I->J G A Dissolve crude (3S,5R)-Posaconazole in methanol at reflux B Optionally, treat with activated carbon and filter hot A->B C Slowly add purified water as an anti-solvent until slight turbidity persists B->C D Cool the solution slowly to room temperature C->D E Further cool to 0-5°C and age for several hours D->E F Isolate pure (3S,5R)-Posaconazole crystals by filtration E->F G Wash with a cold methanol/water mixture and dry under vacuum F->G G A Prepare a supersaturated solution of the racemic compound B Introduce seed crystals of the desired (3S,5R) isomer A->B C Maintain the solution in a metastable zone B->C D Selective crystallization of the (3S,5R) isomer occurs C->D E Isolate the enantiomerically enriched crystals D->E

Sources

Method

scale-up procedures for (3S,5R)-Posaconazole manufacturing

Application Note: Scale-Up Procedures for (3S,5R)-Posaconazole Manufacturing Part 1: Executive Summary & Strategic Architecture Posaconazole (Noxafil®) is a second-generation triazole antifungal exhibiting potent broad-s...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Procedures for (3S,5R)-Posaconazole Manufacturing

Part 1: Executive Summary & Strategic Architecture

Posaconazole (Noxafil®) is a second-generation triazole antifungal exhibiting potent broad-spectrum activity.[1][2] Unlike earlier azoles, its structure features a long lipophilic tail and a rigid tetrahydrofuran (THF) core containing two chiral centers.

The Stereochemical Paradox: While the final Active Pharmaceutical Ingredient (API) is designated as (3R,5R) regarding the THF ring in IUPAC nomenclature, the critical manufacturing intermediate—the tosylate precursor—is frequently cited in patent literature and process guides as the (3S,5R) isomer.[2][3] This guide addresses the scale-up of this specific chiral architecture, focusing on the convergent synthesis route established by Schering-Plough (now Merck & Co.) and optimized by generic manufacturers.[2]

Scale-Up Philosophy: The manufacturing process is defined by three "Critical Quality Nodes" (CQNs):

  • Stereocontrol: Maintaining the cis-THF configuration (9:1 cis:trans selectivity from iodocyclization).

  • Regioselectivity: Ensuring N-alkylation over O-alkylation during the coupling phase.

  • Impurity Purging: Specifically controlling the "Deshydroxy" impurity formed during the final deprotection step.[2]

Part 2: Process Flow & Critical Parameters

The following diagram outlines the convergent synthesis strategy, highlighting the coupling of the "Left-Hand" (Piperazine-Triazolone) and "Right-Hand" (Chiral THF) fragments.

Posaconazole_Process FragmentA Fragment A (Phenol-Triazolone) Coupling COUPLING REACTION Solvent: DMSO | Base: NaOH Temp: 40-45°C | Time: 20-24h FragmentA->Coupling FragmentB Fragment B ((3S,5R)-THF-Tosylate) FragmentB->Coupling Intermediate Benzyl-Posaconazole (Protected Intermediate) Coupling->Intermediate N-Alkylation Debenzylation DEBENZYLATION Reagents: H2, Pd/C, Formic Acid Temp: 25-40°C Intermediate->Debenzylation CrudeAPI Crude Posaconazole Debenzylation->CrudeAPI Impurity CRITICAL IMPURITY: Deshydroxy Posaconazole (Over-reduction) Debenzylation->Impurity Side Reaction (Acidic Conditions) Crystallization CRYSTALLIZATION Solvent: Methanol/Water or Acetone Target: Form I CrudeAPI->Crystallization FinalAPI (3R,5R)-Posaconazole API >99.5% Purity Crystallization->FinalAPI

Caption: Convergent synthesis workflow highlighting the critical coupling and deprotection steps where stereochemistry and impurity profiles are established.

Part 3: Detailed Manufacturing Protocols

Module 1: The Coupling Reaction (N-Alkylation)

This step unites the chiral THF tosylate (Fragment B) with the phenol-piperazine (Fragment A).[2] The use of DMSO and NaOH is critical for solubility and reaction rate, but temperature control is vital to prevent decomposition.[2]

Protocol:

  • Charge: Into a glass-lined reactor (GLR), charge Dimethyl Sulfoxide (DMSO) (10 vol relative to Fragment A).

  • Dissolution: Add Fragment A (Phenol-Triazolone, 1.0 equiv) and stir at 25°C until dissolved.

  • Base Addition: Add Sodium Hydroxide (NaOH) pellets (2.0 equiv) dissolved in minimal water (or added as fine powder). Stir for 30 minutes to generate the phenoxide anion.

  • Addition of Chiral Moiety: Slowly charge Fragment B ((3S,5R)-THF-Tosylate, 1.2 equiv). Note: The (3S,5R) stereochemistry of the tosylate inverts to (3R,5R) at the attachment point if S_N2 mechanism dominates, or retains relative cis-configuration depending on neighboring group participation.

  • Reaction: Heat the mixture to 40–45°C . Maintain for 20–24 hours .

    • Control: Monitor by HPLC.[2] Target < 1.0% unreacted Fragment A.

  • Quench: Cool to 20°C. Slowly add Water (20 vol) to precipitate the intermediate.

  • Isolation: Filter the solid. Wash with water (3x) to remove residual DMSO.[2] Dry at 55°C.

Critical Process Parameters (CPPs):

Parameter Range Impact
Temperature 40–45°C >50°C increases O-alkylation impurities; <35°C stalls reaction.[2]
Stoichiometry 1.2 eq Fragment B Excess required to drive Fragment A to completion.

| Water Content | < 2% in DMSO | High water content inhibits the nucleophilic attack.[2] |

Module 2: Debenzylation & Impurity Control

The benzyl protecting group on the triazolone tail is removed via catalytic hydrogenation or acid hydrolysis.[2][3] The Deshydroxy Impurity is the primary risk here.[2]

Mechanism of Failure: Under strongly acidic conditions (e.g., HCl/High Temp) or excessive hydrogenation times, the hydroxyl group on the side chain can be eliminated or reduced, forming "Deshydroxy Posaconazole."

Protocol (Optimized for Purity):

  • Charge: Dissolve Benzyl-Posaconazole in Methanol (15 vol) and Formic Acid (3 vol).

  • Catalyst: Add 5% Pd/C (50% wet, 10 wt% loading).

  • Hydrogenation: Pressurize with Hydrogen (H2) to 5–8 kg/cm ² .[2]

  • Reaction: Stir at 25–35°C for 3–6 hours.

    • Critical Control: Monitor "Deshydroxy" impurity by HPLC every hour. Stop reaction immediately upon disappearance of starting material.[2]

  • Work-up: Filter catalyst through Celite.

  • Neutralization: Cool filtrate to 0–5°C. Adjust pH to 10–12 using 2N NaOH .

  • Precipitation: The crude Posaconazole precipitates.[2] Filter and wash with water.[2]

Module 3: Crystallization of Form I

Posaconazole exhibits multiple polymorphs (Form I, II, III, S).[3] Form I is the thermodynamically stable form required for most regulatory filings.[2]

Protocol:

  • Dissolution: Suspend crude wet cake in Methanol (or Acetone) at 60°C.

  • Clarification: Filter hot to remove mechanical particulates.[2]

  • Crystallization: Cool slowly (10°C/hour) to 25°C.

  • Anti-Solvent (Optional): If yield is low, add Water slowly to induce further precipitation, but ensure solvent ratio maintains Form I stability zone.

  • Drying: Dry under vacuum at 50–55°C for 12 hours.

Part 4: Analytical Controls (Self-Validating System)

To ensure the protocol is self-validating, the following HPLC criteria must be met at the "Crude API" stage before final crystallization.

HPLC Method Parameters:

  • Column: Chiralpak AD-H or equivalent (for chiral purity).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (60:40:0.1).[2]

  • Detection: UV at 260 nm.[2]

Acceptance Criteria:

Attribute Specification Remediation
Chiral Purity > 99.0% cis Recrystallize from Isopropanol if trans > 1%.[2]
Deshydroxy Impurity < 0.10% Cannot be removed by standard crystallization.[2] Reject batch if > 0.5%.[2]

| Benzyl Intermediate | < 0.15% | Re-subject to hydrogenation (carefully).[2] |

Part 5: References

  • Srinivasa Reddy Battula, et al. (2016).[2] Synthesis and Characterization of Deshydroxy Posaconazole Impurity. Asian Journal of Organic & Medicinal Chemistry. Retrieved October 26, 2023, from [Link]

  • Google Patents. (2011).[2] WO2011158248A2 - Process for preparation of posaconazole and crystalline polymorphic form V.[2] Retrieved October 26, 2023, from

  • Google Patents. (2015).[2] CN106366076A - Posaconazole synthesis method.[2] Retrieved October 26, 2023, from

  • Merck & Co. (2021).[2][4] Optimizing Solvent Selection for Posaconazole Amorphous Dispersions. PMC / NIH.[2] Retrieved October 26, 2023, from [Link]

  • PubChem. (n.d.).[2] Posaconazole Compound Summary. National Library of Medicine.[2] Retrieved October 26, 2023, from [Link]

Sources

Application

Formulation Strategies for Low-Solubility (3S,5R)-Posaconazole: Application Notes and Protocols

An Application Guide for Researchers Abstract Posaconazole, a potent broad-spectrum triazole antifungal agent, is a critical therapeutic option for invasive fungal infections. Its clinical efficacy, however, is frequentl...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract

Posaconazole, a potent broad-spectrum triazole antifungal agent, is a critical therapeutic option for invasive fungal infections. Its clinical efficacy, however, is frequently hampered by its very low aqueous solubility and consequently variable oral bioavailability. As a Biopharmaceutics Classification System (BCS) Class II compound, formulation design is paramount to unlocking its full therapeutic potential.[1][2][3] This guide provides an in-depth exploration of advanced formulation strategies—Amorphous Solid Dispersions (ASDs), Lipid-Based Drug Delivery Systems (LBDDS), and Nanosuspensions—proven to enhance the solubility and dissolution of (3S,5R)-Posaconazole. Detailed protocols for the preparation and characterization of these formulations are provided to equip researchers and drug development professionals with the practical knowledge to overcome the challenges associated with this essential but difficult-to-formulate molecule.

Introduction: The Posaconazole Challenge

(3S,5R)-Posaconazole is a cornerstone in the management of severe fungal infections, yet its physicochemical properties present a significant hurdle for formulation scientists. Its high lipophilicity and low aqueous solubility (<1 µg/mL) lead to dissolution rate-limited absorption, resulting in erratic bioavailability that can be heavily influenced by food intake.[2] Enhancing the oral bioavailability is therefore a primary objective in the development of effective and reliable posaconazole dosage forms.[4][5]

A thorough understanding of the active pharmaceutical ingredient (API) is the foundation of any successful formulation strategy.[5] The key physicochemical properties of posaconazole are summarized below.

Table 1: Physicochemical Properties of (3S,5R)-Posaconazole

PropertyValueReference(s)
Molecular FormulaC₃₇H₄₂F₂N₈O₄[6]
Molecular Weight700.8 g/mol [2]
AppearanceWhite to beige powder[6]
Melting Point170-172 °C[3][6]
Aqueous Solubility< 1 µg/mL (pH > 4); 0.8 mg/mL (in gastric fluid)[2][7]
pKa3.6 (piperazine), 4.6 (triazole)[2][7]
LogP4.6[2]
BCS ClassificationClass II[1][2]

Core Formulation Strategies for Posaconazole

For BCS Class II compounds like posaconazole, the primary goal is to increase the drug's dissolution rate and maintain a supersaturated state in the gastrointestinal tract. Three principal strategies have proven highly effective: Amorphous Solid Dispersions, Lipid-Based Formulations, and Nanosuspensions.

Amorphous Solid Dispersions (ASDs)

Mechanism of Enhancement: The crystalline form of a drug is a highly ordered, stable state with low energy, which contributes to its poor solubility. By converting the drug to its amorphous, high-energy state and dispersing it within a polymer matrix, the energy barrier for dissolution is significantly lowered.[8][9][10] The polymer serves a dual purpose: it stabilizes the amorphous drug, preventing recrystallization, and can help maintain supersaturation upon dissolution.[9][10]

Causality of Component Selection:

  • Polymers: The choice of polymer is critical and depends on drug-polymer miscibility and the desired release profile.[10] Hydrophilic polymers like polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC) are commonly used.[9] More advanced copolymers like Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft co-polymer) are specifically designed for ASDs, offering excellent solubilization via micelle formation and stability for hot-melt extrusion processes due to a lower glass transition temperature (Tg ~70°C).[11][12][13]

  • Drug Loading: The drug-to-polymer ratio must be carefully optimized. High drug loading is desirable for dosage form size but increases the risk of recrystallization. Thermal analysis (DSC) is essential to determine the miscibility and predict the physical stability of the ASD.[14]

asd_workflow cluster_prep Preparation cluster_char Characterization API Posaconazole (API) Prep_Solution Prepare Drug-Polymer Solution API->Prep_Solution Polymer Polymer (e.g., Soluplus®, HPMC) Polymer->Prep_Solution Solvent Organic Solvent Solvent->Prep_Solution Spray_Dry Spray Drying / HME Prep_Solution->Spray_Dry ASD_Powder ASD Powder Spray_Dry->ASD_Powder DSC DSC (Confirm Amorphous State, Tg) ASD_Powder->DSC PXRD PXRD (Confirm Amorphous Halo) ASD_Powder->PXRD Dissolution In Vitro Dissolution (USP II/IV) ASD_Powder->Dissolution HPLC HPLC (Assay & Purity) Dissolution->HPLC Final_Product Optimized Formulation Dissolution->Final_Product

Caption: Workflow for Amorphous Solid Dispersion (ASD) Preparation and Characterization.

Lipid-Based Drug Delivery Systems (LBDDS)

Mechanism of Enhancement: LBDDS, particularly self-emulsifying or self-nanoemulsifying drug delivery systems (SEDDS/SNEDDS), are highly effective for lipophilic drugs like posaconazole.[1][15] These formulations consist of an isotropic mixture of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions or nanoemulsions (globule size < 200 nm) upon gentle agitation in aqueous media, such as gastrointestinal fluids.[4] This process presents the drug in a solubilized state with a large interfacial area for absorption. Furthermore, lipid formulations can stimulate bile salt and pancreatic enzyme secretion and may facilitate lymphatic uptake, bypassing first-pass metabolism.[16]

Causality of Component Selection:

  • Oils/Lipids: The oil phase solubilizes the lipophilic drug. Medium-chain triglycerides (e.g., Capmul® MCM C8) are often preferred due to their ability to promote self-emulsification and their digestive pathways.[1][17]

  • Surfactants: These are critical for forming a stable emulsion and solubilizing the drug. The hydrophilic-lipophilic balance (HLB) value is a key parameter; surfactants with high HLB values (e.g., Tween® 20, Cremophor®) promote the formation of o/w nanoemulsions.[1][18][19]

  • Co-surfactants/Co-solvents: These agents, such as Acrysol® K140 or Transcutol®, help to reduce the interfacial tension further, increase the drug-loading capacity, and expand the nanoemulsion region in the phase diagram.[1][18]

snedds_mechanism SNEDDS Mechanism of Action SNEDDS_Capsule SNEDDS Capsule GI_Fluid GI Fluids SNEDDS_Capsule->GI_Fluid Ingestion Nanoemulsion Nanoemulsion Formation GI_Fluid->Nanoemulsion Dispersion & Self-Emulsification Drug_Release Solubilized Posaconazole Nanoemulsion->Drug_Release Drug Release Absorption GI Absorption Drug_Release->Absorption Enhanced Permeation Systemic Systemic Circulation Absorption->Systemic

Caption: Mechanism of Self-Nanoemulsifying Drug Delivery Systems (SNEDDS).

Nanosuspensions

Mechanism of Enhancement: Nanosuspension technology involves reducing the particle size of the pure drug down to the nanometer range (typically 100-1000 nm).[20] According to the Noyes-Whitney equation, this drastic increase in the surface area of the drug particles leads to a corresponding increase in the dissolution velocity. The reduction in particle size can also improve adhesion to the gastrointestinal mucosa, prolonging residence time and enhancing absorption.[4]

Causality of Component Selection:

  • Stabilizers: This is the most critical component. Due to their high surface energy, nanoparticles have a strong tendency to agglomerate. Stabilizers adsorb onto the particle surface to provide a barrier, ensuring physical stability.[21] This can be achieved through:

    • Steric Stabilization: Using non-ionic polymers (e.g., HPMC, Poloxamers, PVP) that form a protective layer around the particles.[20][21][22]

    • Electrostatic Stabilization: Using ionic surfactants (e.g., Sodium Lauryl Sulfate - SLS) that create repulsive charges on the particle surfaces.[21]

    • Electrosteric Stabilization: A combination of both methods, often providing the most robust stability, is frequently employed.[23] The choice of stabilizer must be tailored to the specific drug's surface properties.[24]

Experimental Protocols

These protocols are designed as starting points and should be optimized based on available equipment and specific project goals.

Protocol 1: Preparation of Posaconazole ASD by Spray Drying
  • Solution Preparation: a. Accurately weigh 1.0 g of (3S,5R)-Posaconazole and 2.0 g of Soluplus®. b. Dissolve both components in 50 mL of a suitable solvent (e.g., methanol or acetone) in a glass beaker with magnetic stirring until a clear solution is obtained.

  • Spray Drying: a. Set up the spray dryer (e.g., Büchi Mini Spray Dryer B-290) with the following initial parameters:

    • Inlet Temperature: 100 - 120 °C
    • Aspirator Rate: 85 - 100%
    • Pump Feed Rate: 3 - 5 mL/min
    • Nozzle Gas Flow: 400 - 600 L/hr b. Allow the system to equilibrate until the outlet temperature is stable. c. Spray the posaconazole-polymer solution. d. Collect the resulting dry powder from the cyclone collector.
  • Post-Processing: a. Transfer the collected powder to a vacuum oven set at 40 °C for 24 hours to remove any residual solvent. b. Store the final ASD powder in a desiccator over silica gel.

Protocol 2: Preparation of Posaconazole SNEDDS
  • Excipient Screening (Solubility Study): a. Determine the saturation solubility of posaconazole in various oils (e.g., Capmul MCM C8, Oleic Acid), surfactants (e.g., Tween 20, Tween 80), and co-surfactants (e.g., Acrysol K140, Propylene Glycol). b. Add an excess amount of posaconazole to 2 mL of each excipient in a sealed vial. c. Agitate at ambient temperature for 48 hours. Centrifuge and analyze the supernatant for drug content by HPLC to identify the excipients with the highest solubilizing capacity.[1]

  • Constructing a Ternary Phase Diagram: a. Based on solubility results, select the best oil, surfactant, and co-surfactant. b. Prepare mixtures of surfactant and co-surfactant (Sₘᵢₓ) at different ratios (e.g., 1:1, 2:1, 1:2). c. For each Sₘᵢₓ ratio, mix with the oil phase at varying ratios (from 9:1 to 1:9). d. Titrate each mixture with water, observing for the formation of a clear/translucent nanoemulsion. Plot the results on a ternary phase diagram to identify the nanoemulsification region.

  • SNEDDS Formulation: a. Select an optimized ratio of oil, surfactant, and co-surfactant from the nanoemulsion region (e.g., 20% Capmul MCM C8, 50% Tween 20, 30% Acrysol K140). b. Dissolve the required amount of posaconazole in this excipient mixture with gentle heating and vortexing until a clear, homogenous liquid is formed.

Protocol 3: Preparation of Posaconazole Nanosuspension by High-Pressure Homogenization (HPH)
  • Preparation of Coarse Suspension: a. Prepare a stabilizer solution. For example, dissolve 0.5% w/v HPMC E15 and 0.1% w/v SLS in purified water.[23] b. Disperse 1% w/v posaconazole into the stabilizer solution. c. Homogenize this mixture using a high-shear mixer (e.g., Ultra-Turrax) at 10,000 rpm for 10 minutes to form a coarse pre-suspension.

  • High-Pressure Homogenization: a. Pass the coarse suspension through a high-pressure homogenizer (e.g., Avestin EmulsiFlex-C3). b. Homogenize for 10-20 cycles at a pressure of 1500 bar (21,750 psi). c. Collect samples periodically to analyze particle size reduction.

  • Characterization: a. Analyze the final nanosuspension for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

Characterization and Analytical Methods

Thorough characterization is essential to validate the formulation strategy and ensure its quality and performance.

Table 2: Key Characterization Techniques and Expected Outcomes

TechniquePurposeExpected Outcome for Successful Formulation
Differential Scanning Calorimetry (DSC) To assess the physical state (crystalline vs. amorphous).[25]ASD: Absence of the drug's melting endotherm; presence of a single glass transition temperature (Tg). Nanosuspension: May show a shift or depression in the melting peak due to small particle size.
Powder X-Ray Diffraction (PXRD) To confirm the crystalline or amorphous nature of the solid.[25][26][27]ASD: A broad "halo" pattern, indicating the absence of long-range crystalline order. Nanosuspension: Characteristic crystalline peaks of the drug, confirming the drug is in crystalline form, just size-reduced.
Dynamic Light Scattering (DLS) To measure globule/particle size, size distribution (PDI), and surface charge (Zeta Potential).[28][29][30]SNEDDS: Globule size < 200 nm, PDI < 0.3. Nanosuspension: Particle size in the target nano-range, PDI < 0.3, and a Zeta Potential of
In Vitro Dissolution (USP App. II/IV) To measure the rate and extent of drug release.[31][32][33]All formulations should show a significant increase in dissolution rate and extent compared to the pure, unprocessed posaconazole.
High-Performance Liquid Chromatography (HPLC) To quantify drug content (assay), purity, and concentration in dissolution/solubility samples.[34][35][36]Accurate and precise quantification of posaconazole.
Protocol 4: In Vitro Dissolution Testing
  • Apparatus: USP Apparatus 2 (Paddle).[33]

  • Dissolution Medium: 900 mL of 0.1 N HCl (pH 1.2) to simulate gastric fluid. For poorly soluble drugs, a medium with a surfactant (e.g., 0.2% SLS) may be justified to achieve sink conditions.[31][32][37]

  • Test Conditions:

    • Temperature: 37 ± 0.5 °C.

    • Paddle Speed: 75 RPM.

  • Procedure: a. Place a sample of the formulation (e.g., a capsule filled with ASD powder or SNEDDS, or an equivalent amount of nanosuspension) into each dissolution vessel. b. At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot (e.g., 5 mL) of the dissolution medium. c. Immediately replace the withdrawn volume with fresh, pre-warmed medium. d. Filter the samples through a 0.45 µm syringe filter. e. Analyze the filtrate for posaconazole concentration using a validated HPLC method.

Protocol 5: HPLC Method for Posaconazole Quantification

This is a representative isocratic method based on published literature.[34][35]

  • Chromatographic Conditions:

    • Column: C8 or C18, 250 mm x 4.6 mm, 5 µm.

    • Mobile Phase: Methanol:Water (75:25 v/v).[34]

    • Flow Rate: 1.0 mL/min.[34]

    • Detection Wavelength: 260 nm or 262 nm.[34][38]

    • Injection Volume: 20 µL.

    • Column Temperature: 25 °C.[34]

  • Standard Preparation: a. Prepare a stock solution of posaconazole reference standard (100 µg/mL) in methanol. b. Create a series of calibration standards (e.g., 5, 10, 20, 30, 40, 50 µg/mL) by diluting the stock solution with the mobile phase.

  • Analysis: a. Inject the calibration standards to generate a standard curve. b. Dilute the samples from the dissolution test appropriately with the mobile phase and inject. c. Calculate the concentration of posaconazole in the samples using the linear regression equation from the standard curve.

Conclusion

The low solubility of (3S,5R)-Posaconazole presents a formidable but surmountable challenge in pharmaceutical development. Strategies such as amorphous solid dispersions, lipid-based systems, and nanosuspensions offer proven pathways to significantly enhance its dissolution and bioavailability. The selection of a specific strategy depends on a multitude of factors including the desired dosage form, stability requirements, and manufacturing capabilities. By applying the principles and protocols outlined in this guide, researchers can systematically evaluate and develop robust formulations, ultimately helping to ensure the consistent and effective delivery of this vital antifungal agent to patients in need.

References

  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010). Dissolution Technologies.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024).
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. Inventi Rapid: Pharm Tech.
  • Stability-Indicating HPLC Method for Posaconazole Bulk Assay. (2014). Journal of Chromatographic Science. [Link]

  • Formulating OSDs for Poorly Soluble Drugs. (2025). Tablets & Capsules.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2011). ISRN Pharmaceutics. [Link]

  • The Impact of Different Stabilizers in the Preparation and Development of Nanosuspension for Different Drugs. (2019). Research & Development in Drug Delivery.
  • Progress in the development of stabilization strategies for nanocrystal preparations. (2020).
  • Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form. (2023). Acta Poloniae Pharmaceutica.
  • Nanoparticle System Improves Delivery of Antifungal Drug. (2025). Technology Networks.
  • Determination of Posaconazole in Plasma/Serum by High-Performance Liquid Chromatography with Fluorescence Detection. (2017). Molecules. [Link]

  • Enhanced Delivery of Posaconazole Using Novel Solid Self Nanoemulsifying Drug Delivery System: In Vitro Characterization and Pharmacokinetic Study in Wistar R
  • Guidance for Industry: Dissolution Testing of Immediate Release Solid Oral Dosage Forms. (1997). U.S. Food and Drug Administration (FDA). [Link]

  • Stability Indicating RP-HPLC Method for Posaconazole Assay Using QbD Approach. (2024). Research Journal of Pharmacy and Technology.
  • Breaking Barriers with Nanosuspension: A Comprehensive Review. (2023). Journal of Drug Delivery and Therapeutics.
  • Drug-excipient behavior in polymeric amorphous solid dispersions. (2015). Journal of Excipients and Food Chemicals.
  • A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. (2012). Antimicrobial Agents and Chemotherapy. [Link]

  • Posaconazole loaded Lipid Polymer Hybrid Nanoparticles: Design and Development for Vaginal Drug Delivery. (2024). CoLab.
  • Stabilizers used in nanocrystal based drug delivery systems. (2014).
  • Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. (2021). Molecular Pharmaceutics. [Link]

  • Chapter 3. Analytical Techniques in Solid-state Characterization. (2013). ResearchGate. [Link]

  • Effect of various stabilizers on the stability of lansoprazole nanosuspension prepared using high shear homogenization. (2021). Journal of Applied Pharmaceutical Science.
  • Novel analytical approaches for solid dispersion characteriz
  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2015). ResearchGate. [Link]

  • Guiding excipient selection for physically stable Amorphous Solid Dispersions: A combined in-vitro in-silico approach. (2025). ScienceDirect.
  • Secret of Dynamic Light Scattering (DLS) for particle size analysis. (2022). Bettersize Instruments. [Link]

  • Dissolution Testing for Poorly Soluble Drugs. (2024). Scribd. [Link]

  • Lipid Based Excipients for Pharmaceutical Applic
  • Advanced Formulation Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs: A Comprehensive Review. (2025). R Discovery.
  • Development of Biocompatible Lipid-Polymer Hybrid Nanoparticles for Enhanced Oral Absorption of Posaconazole. (2024). Scilit. [Link]

  • Formulation and evaluation of posaconazole loaded nanostructured lipid carriers for topical drug delivery system. (2022). Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • Dynamic Light Scattering (DLS) Particle Size Distribution Analysis. HORIBA Scientific. [Link]

  • Characterization and Evaluation of Amorphous Solid Dispersion (ASD) - Part 1. (2023).
  • Kollidon® VA 64 and Soluplus® as modern polymeric carriers for amorphous solid dispersions. (2020). Polymers in Medicine.
  • Amorphous Solid Dispersions of Sulfonamide/Soluplus® and Sulfonamide/PVP Prepared by Ball Milling. (2014). Pharmaceutics. [Link]

  • Pharmaceutical co-crystals of posaconazole for improvement of physicochemical properties. (2020). Journal of Applied Pharmaceutical Science.
  • NANOPARTICLE SIZING: Dynamic Light Scattering Analysis in the Frequency Spectrum Mode. Microtrac.
  • Posaconazole Physicochemical Properties. (2021). ResearchGate. [Link]

  • Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. (2022). AAPS PharmSciTech.
  • Solid state analysis - Analytical techniques. Holodiag. [Link]

  • Dissolution Testing: What it is, How we do it, and Why it m
  • Soluplus - solid dispersion for enhanced drug delivery. (2025). ResearchGate. [Link]

  • Driving Oral Drug Delivery Innovation With Safe, Reliable Lipid Excipients. (2025). Pharmaceutical Online.
  • Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. (2022). PMC. [Link]

  • Posaconazole pharmaceutical composition and preparation method thereof. (2018).
  • A basic introduction to Dynamic Light Scattering (DLS) for particle size analysis. (2018). Malvern Panalytical.
  • Dynamic Light Scattering (DLS) Particle Size Analysis. Swabian Instruments. [Link]

  • Lipid based Vehicles and Lipid-based Excipients in Drug delivery. (2019). Research Journal of Pharmacy and Technology.
  • Development, Physico-Chemical Characterization and Antifungal Activity of Nano-Sized Particles of Posaconazole. (2014). Research Journal of Pharmaceutical, Biological and Chemical Sciences.

Sources

Technical Notes & Optimization

Troubleshooting

resolving peak co-elution of Posaconazole stereoisomers in HPLC

Subject: Troubleshooting Peak Co-elution in Chiral HPLC Analysis of Posaconazole Introduction: The Stereochemical Challenge Welcome to the Separation Sciences Technical Support Hub. You are likely here because your stand...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Peak Co-elution in Chiral HPLC Analysis of Posaconazole

Introduction: The Stereochemical Challenge

Welcome to the Separation Sciences Technical Support Hub. You are likely here because your standard C18 method is showing a "shoulder" or a split peak for Posaconazole, or you are failing to meet the USP chiral purity specifications.

The Scientific Context: Posaconazole is structurally complex with four chiral centers , theoretically allowing for ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 stereoisomers.[1][2][3][4][5] In practice, convergent synthesis routes typically generate the Active Pharmaceutical Ingredient (API) alongside ~11 potential stereoisomeric impurities.[1][2][3]

Standard Reversed-Phase (RP) C18 columns separate Posaconazole from oxidative degradants but rarely resolve stereoisomers effectively. This is because the diastereomers possess identical mass-to-charge ratios and nearly identical hydrophobicities. Successful resolution requires a mechanism based on spatial recognition (steric fit) rather than just polarity.

Part 1: Diagnostic Phase

Q: How do I confirm that my co-eluting peak is actually a stereoisomer and not a matrix interference or degradant?

A: Before altering your chiral method, you must validate the nature of the impurity. Stereoisomers and structural isomers behave differently.[2]

The Diagnostic Workflow:

  • Spectral Homogeneity Check: Use a Diode Array Detector (DAD). Stereoisomers (enantiomers/diastereomers) typically have identical UV spectra . If the impurity peak has a distinct UV spectrum from the API, it is likely a structural degradant (e.g., an oxidative impurity), not a stereoisomer.

  • The "Orthogonal" Swap: Inject the sample onto a standard C18 column (e.g., Agilent Zorbax Eclipse Plus C18).

    • Result A: Peaks merge into one single sharp peak. -> Confirmed Stereoisomer issue. (C18 cannot "see" the difference).

    • Result B: Peaks remain separated. -> Structural Impurity. (Likely oxidative degradation or precursor carryover).

Decision Matrix: Troubleshooting Logic

TroubleshootingLogic Start Problem: Co-eluting Peak CheckUV Check DAD Spectra Start->CheckUV Identical Spectra Identical to API? CheckUV->Identical C18Check Inject on C18 Column Identical->C18Check Yes Degradant Target is Degradant Optimize C18 Gradient Identical->Degradant No Separates Peaks Separate? C18Check->Separates Stereo Target is Stereoisomer Switch to Chiral Mode Separates->Stereo No (Co-elutes) Separates->Degradant Yes

Figure 1: Decision tree to differentiate between stereoisomeric impurities and structural degradants.

Part 2: Column Selection & Methodology

Q: My C18 column failed. Which stationary phase is required for Posaconazole stereoisomers?

A: You must use Immobilized Polysaccharide Phases . Coated phases (like the original AD/OD) are risky because Posaconazole requires strong solvents (DCM/THF) for solubility and peak shape that might strip coated phases.

Recommended Stationary Phases: The industry standard for Posaconazole (a triazole with a long "tail") is Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) .

PriorityColumn ChemistryCommercial EquivalentWhy it works
Primary Cellulose tris(3,5-dimethylphenylcarbamate) (Immobilized)Chiralpak IB / IB-3 Best success rate for the 4-chiral center architecture of Posaconazole [1].
Secondary Cellulose tris(3,5-dichlorophenylcarbamate) (Immobilized)Chiralpak IC Provides orthogonal selectivity if IB fails to resolve specific diastereomers.
Tertiary Amylose tris(3,5-dimethylphenylcarbamate) (Immobilized)Chiralpak IA Good general-purpose, but often shows lower resolution (

) for this specific molecule compared to IB.

Q: What is the starting method? Do not start with Reverse Phase Chiral. Posaconazole is highly lipophilic and basic. Normal Phase (NP) or Polar Organic Mode (POM) is superior for solubility and mass transfer.

The "Gold Standard" Protocol (Based on Chiralpak IB-3) [2]:

  • Column: Chiralpak IB-3 (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     mm, 3 µm)[2]
    
  • Flow Rate: 1.0 mL/min[6]

  • Temperature:

    
    
    
  • Detection: UV @ 260 nm[6]

  • Mobile Phase: See Part 3 below.

Part 3: Mobile Phase Optimization

Q: I have the right column, but the peaks are tailing or broad. How do I fix this?

A: Tailing in Posaconazole analysis is almost always caused by the interaction of the basic piperazine/triazole nitrogen with residual silanols on the silica support.

The Solution: Basic Additives & Component Tuning You must use a basic modifier. Diethylamine (DEA) is preferred over Triethylamine (TEA) for polysaccharide columns in normal phase.

Optimized Mobile Phase Composition: A complex mixture is often required to balance solubility (DCM) with enantioselectivity (Alcohol/Alkane ratio).

ComponentFunctionRecommended %Tuning Action
n-Hexane Bulk solvent (Non-polar)60-65%Increase to increase retention (

) and resolution (

).
Isopropyl Alcohol (IPA) Polar modifier20-30%Main driver of elution. Increase to sharpen peaks and reduce retention.
Ethanol Selectivity tuner5-10%Modifies the steric environment of the polymer strands.
Dichloromethane (DCM) Solubilizer5-10%Critical for keeping Posaconazole in solution. Do not omit.
Diethylamine (DEA) Basic Additive0.1%Mandatory. Caps silanols to prevent tailing.

Specific "Magic Ratio" for Chiralpak IB [2]: Ethanol : IPA : n-Hexane : DCM : DEA Ratio: 5 : 25 : 61 : 9 : 0.1 (


)

Part 4: Advanced Resolution Troubleshooting

Q: I have a partial separation (valley between peaks), but not baseline. What is my next move?

A: If you are close to separation, do not change the column. Manipulate Thermodynamics .

In chiral chromatography, resolution is governed by the equation:



Where


 is the difference in enthalpy of adsorption between the enantiomers.

The Temperature Effect:

  • Cooling (Lower T): Generally increases the separation factor (

    
    ) because the enthalpy term dominates at low temperatures. The "fit" becomes more rigid.
    
  • Heating (Higher T): Improves mass transfer (sharper peaks) but usually reduces selectivity.

Protocol:

  • Drop column temperature from

    
     to 
    
    
    
    .
  • Reduce flow rate to 0.8 mL/min to compensate for increased backpressure.

  • Result: This often turns a "snowman" peak into two baseline-resolved peaks.

Mechanism of Interaction

ChiralMechanism Posaconazole Posaconazole (Analyte) HBond H-Bonding (C=O, NH groups) Posaconazole->HBond PiPi Pi-Pi Stacking (Phenyl rings) Posaconazole->PiPi Steric Steric Inclusion (Chiral Cavity) Posaconazole->Steric CSP Polysaccharide CSP (Chiral Selector) HBond->CSP PiPi->CSP Steric->CSP

Figure 2: The "Three-Point Interaction" model required for chiral recognition. Successful separation requires the analyte to engage in at least three simultaneous interactions (steric, H-bond, pi-pi) with the stationary phase.

Part 5: Summary of Validated Workflow

To resolve Posaconazole stereoisomers, follow this strict order of operations:

  • System Suitability: Ensure your HPLC lines are flushed with IPA to remove any aqueous buffer salts (immiscible with Hexane/DCM).

  • Column: Install Chiralpak IB-3 (or equivalent immobilized Cellulose-tris-DMPC).

  • Mobile Phase: Prepare Hexane/IPA/EtOH/DCM/DEA (61:25:5:9:0.1).

  • Equilibration: Flow at 1.0 mL/min for at least 40 column volumes. Chiral columns equilibrate slowly.

  • Injection: Dissolve sample in the mobile phase (minus DEA) to prevent solvent shock.

  • Criteria: Look for Resolution (

    
    ) > 1.5 between the main peak and the nearest isomer.[6]
    

References

  • Separation of twelve posaconazole related stereoisomers by multiple heart-cutting chiral-chiral two-dimensional liquid chromatography. Journal of Chromatography A, 1618, 460845 (2020).[1][2][3]

  • Posaconazole: A Triazole Antifungal Drug: Estimation of Chiral Isomers Using a Chiral Chromatography. Biomedical Chromatography, (2025).[2]

  • USP General Chapter <1086> Impurities in Drug Substances and Drug Products. United States Pharmacopeia.

  • Chiral Separation of some Antifungals By HPLC. ResearchGate / University of Bechar, (2019).

Sources

Optimization

Technical Support Center: (3S,5R)-Posaconazole Assay Solubility Troubleshooting

Welcome to the technical support guide for handling (3S,5R)-Posaconazole in experimental assays. Posaconazole is a potent, broad-spectrum triazole antifungal agent.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for handling (3S,5R)-Posaconazole in experimental assays. Posaconazole is a potent, broad-spectrum triazole antifungal agent. However, its utility in the laboratory is often challenged by its poor aqueous solubility. This guide provides in-depth, scientifically grounded advice to help researchers overcome these solubility hurdles, ensuring reliable and reproducible results.

Section 1: Understanding the Molecule - Physicochemical Properties of (3S,5R)-Posaconazole

The solubility challenges of Posaconazole are rooted in its fundamental physicochemical properties. As a Biopharmaceutics Classification System (BCS) Class II molecule, it is characterized by low solubility and high permeability.[1][2] Understanding these properties is the first step in designing a successful experimental protocol.

Posaconazole is a weakly dibasic compound with a high molecular weight and significant lipophilicity.[1] Its solubility is highly dependent on pH.[1][3] At acidic pH, the nitrogen atoms in the triazole and piperazine rings become protonated, leading to a significant increase in aqueous solubility.[4] Conversely, in neutral or alkaline conditions, the molecule is un-ionized and practically insoluble in water.[4][5]

PropertyValueSource(s)
Molecular Weight 700.8 g/mol [1][6]
Aqueous Solubility <1 µg/mL (at neutral pH)[1]
logP (Lipophilicity) 4.6 - 5.5[1][6]
pKa 3.6 (piperazine), 4.6 (triazole)[4]
BCS Classification Class II[1][2]
Common Organic Solvents Soluble in DMSO, Dimethylformamide (DMF), Dichloromethane[5][7]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for my Posaconazole stock solution?

For in vitro assays, Dimethyl sulfoxide (DMSO) is the most recommended starting solvent.[7][8][9] Posaconazole is soluble in DMSO, with reported solubilities ranging from approximately 0.5 mg/mL to greater than 35 mg/mL (or >10 mM).[7][9] Always use anhydrous, high-purity DMSO to prepare a concentrated stock solution (e.g., 10-20 mM). Store this stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[8][9]

Q2: My Posaconazole precipitated when I diluted my DMSO stock into my aqueous assay buffer. Why did this happen?

This is the most common issue encountered. It occurs because Posaconazole is practically insoluble in aqueous solutions at neutral pH.[1][5] When a concentrated DMSO stock is diluted into a buffer (e.g., PBS, pH 7.4), the final DMSO concentration may be too low to keep the compound in solution, causing it to "crash out." The high logP value indicates its preference for a non-polar environment over the aqueous buffer.[1][6]

Q3: How can I prevent precipitation upon dilution into my aqueous buffer?

There are several strategies, often used in combination:

  • Lower the Final pH: If your assay permits, use a buffer with a slightly acidic pH (e.g., pH 6.0-6.5). This will increase the protonation of Posaconazole and enhance its solubility.[4]

  • Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is sufficient to maintain solubility, but not high enough to cause cellular toxicity or interfere with the assay. A final concentration of 0.1% to 0.5% DMSO is generally well-tolerated by most cell lines.

  • Use a "Serial Dilution in DMSO" approach: Before the final dilution into the aqueous buffer, perform intermediate dilutions of your stock in 100% DMSO. This ensures you are adding a smaller volume of a less concentrated stock to your final assay well, which can prevent localized high concentrations that lead to immediate precipitation.

  • Incorporate Solubilizing Excipients: For cell-free assays, consider adding solubilizing agents like cyclodextrins.[10] For cell-based assays, this is more complex and must be validated for cytotoxicity.

Section 3: In-Depth Troubleshooting Guides

Issue: Precipitate Formation During Experiment

Symptoms:

  • Visible cloudiness or particulate matter in assay wells after adding Posaconazole.

  • Inconsistent or non-reproducible assay results.

  • Low signal or activity, suggesting a lower-than-expected effective concentration.

Cause: The aqueous concentration of Posaconazole has exceeded its solubility limit under the specific assay conditions (pH, temperature, buffer components).

Troubleshooting Workflow:

Caption: Troubleshooting workflow for Posaconazole precipitation.

The pH-Solubility Relationship Explained

Posaconazole has two key pKa values: ~3.6 and ~4.6.[4] This means it acts as a weak base. In environments with a pH below these values, the molecule readily accepts protons, becoming positively charged (ionized). This charged state is significantly more water-soluble. The diagram below illustrates this critical relationship.

G cluster_0 Low pH (e.g., pH < 4.0) cluster_1 High pH (e.g., pH > 6.0) Low_pH Acidic Environment (Excess H+) Protonated Posaconazole-H+ (Ionized, Charged) Low_pH->Protonated Protonation Soluble High Aqueous Solubility Protonated->Soluble Neutral Posaconazole (Un-ionized, Neutral) Protonated->Neutral pH Increase / Decrease High_pH Neutral/Basic Environment (Low H+) High_pH->Neutral Deprotonation Insoluble Low Aqueous Solubility (Precipitation Risk) Neutral->Insoluble

Caption: Effect of pH on Posaconazole ionization and solubility.

Section 4: Standard Operating Procedures (SOPs)

SOP-01: Preparation of a 10 mM Posaconazole Stock Solution

Objective: To prepare a stable, high-concentration stock solution of Posaconazole for use in in vitro assays.

Materials:

  • (3S,5R)-Posaconazole powder (MW: 700.8 g/mol )

  • Anhydrous, cell-culture grade Dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance and weighing paper

  • Vortex mixer

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 700.8 g/mol * (1000 mg / 1 g) = 7.008 mg

  • Weighing: Carefully weigh out approximately 7.01 mg of Posaconazole powder onto weighing paper and transfer it into a sterile amber tube. Record the exact weight.

  • Solubilization: Add the corresponding volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, if you weighed exactly 7.01 mg, add 1.0 mL of DMSO.

  • Mixing: Cap the tube tightly and vortex vigorously for 2-3 minutes. Gentle warming in a 37°C water bath can aid dissolution.[9] Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile amber tubes. Store immediately at -20°C or -80°C.

  • QC Check: Before use, thaw one aliquot and visually inspect for any signs of precipitation. The solution should remain clear.

SOP-02: Dilution Strategy for a Cell-Based Assay (Example)

Objective: To prepare working solutions of Posaconazole for a 96-well plate assay, minimizing the risk of precipitation.

Assay Conditions (Example):

  • Final well volume: 200 µL

  • Highest desired Posaconazole concentration: 10 µM

  • Maximum final DMSO concentration: 0.5%

Procedure:

  • Thaw Stock: Thaw one 10 mM stock aliquot on ice.

  • Intermediate Dilution Plate (100% DMSO):

    • Prepare a serial dilution series in a separate 96-well plate using 100% DMSO.

    • For a 200X final concentration plate: Add 2 µL of the 10 mM stock to a well containing 8 µL of DMSO to get a 2 mM solution (this will be your highest concentration point).

    • Perform 1:2 serial dilutions across the plate with 100% DMSO.

  • Final Addition to Assay Plate:

    • Your assay plate should contain 199 µL of cells in media per well.

    • Add 1 µL from each well of your intermediate DMSO dilution plate to the corresponding wells of the assay plate.

    • This 1:200 final dilution step results in the desired final concentrations (e.g., 2 mM becomes 10 µM) and a final DMSO concentration of 0.5%.

  • Mixing: Immediately after adding the compound, mix the plate gently on a plate shaker for 30-60 seconds to ensure rapid and uniform dispersion, which helps prevent localized precipitation.

By following these guidelines and understanding the science behind Posaconazole's behavior in solution, researchers can confidently design and execute robust assays, leading to more accurate and reliable data.

References

  • Geneesmiddeleninformatiebank. (2024, November 12). Public Assessment Report Scientific discussion Posaconazol Devatis 100 mg gastro-resistant tablets (posazonazole) NL/H/5690/001/DC.
  • WuXi AppTec DMPK. (2025, March 28). The Impact of Gastrointestinal pH on Oral Drug Absorption.
  • Cayman Chemical. (2022, December 13). Posaconazole Product Information.
  • Pharmaceutical co-crystals of posaconazole for improvement of physicochemical properties. (n.d.). Asian Journal of Pharmaceutical and Clinical Research.
  • MedchemExpress. (n.d.). Posaconazole (SCH 56592) | Anti-fungal Agent.
  • Walravens, J., Brouwers, J., Spriet, I., Tack, J., Annaert, P., & Augustijns, P. (2011, November 1).
  • Mudie, D. M., et al. (2020).
  • National Center for Biotechnology Information. (n.d.). Posaconazole. PubChem Compound Database.
  • ResearchGate. (n.d.). Solubility of Posaconazole in various oils, surfactants, and cosurfactants.
  • Asian Journal of Pharmaceutics. (2023, September 7). Large Ring Cyclodextrin and Cosolvency-based Techniques to Improve Solubility of Antifungal Drug.
  • Google Patents. (n.d.). EP3130354B1 - Posaconazole pharmaceutical composition and preparation method.
  • LWW. (n.d.). Clinical Pharmacokinetics Effect of pH and Comedication on Gastrointestinal Absorption of Posaconazole.
  • Pharmaceutical co-crystals of posaconazole for improvement of physicochemical properties. (2022, December 19). World Journal of Pharmacy and Pharmaceutical Sciences.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). posaconazole.
  • ResearchGate. (n.d.). Posaconazole Physicochemical Properties.
  • Indian Journal of Medical Research and Pharmaceutical Sciences. (n.d.). phase solubility assessment of posaconazole.
  • APExBIO. (n.d.). Posaconazole - Sterol Demethylase Inhibitor.
  • Al-Obaidi, H., & Bucko, M. (2023, May 14). Population Pharmacokinetics of Posaconazole in Immune-Compromised Children and Assessment of Target Attainment in Invasive Fungal Disease. PMC.
  • MDPI. (2017, May 8). Determination of Posaconazole in Plasma/Serum by High-Performance Liquid Chromatography with Fluorescence Detection.
  • European Patent Office. (2011, June 24). POSACONAZOLE INTRAVENOUS SOLUTION FORMULATIONS STABILIZED BY SUBSTITUTED BETA-CYCLODEXTRIN - EP 3391890.
  • Journal of China Pharmaceutical University. (n.d.). Preparation of posaconazole solid dispersion via hot-melt extrusion and preliminary evaluation in vitro. Retrieved from Journal of China Pharmaceutical University.
  • International Journal of Pharmaceutical & Biological Archive. (2025, October 8).
  • Sigma-Aldrich. (n.d.). Posaconazole = 98 HPLC 171228-49-2.
  • US Food and Drug Administration. (2006, October 19). NOXAFIL® (posaconazole) ORAL SUSPENSION PRODUCT INFORMATION.
  • van der Elst, K. C. M., et al. (2020, April 22). Pharmacokinetics and Pharmacodynamics of Posaconazole. PMC - NIH.
  • Wiederhold, N. P. (2015, December 23). Pharmacokinetics and safety of posaconazole delayed-release tablets for invasive fungal infections. Dove Medical Press.

Sources

Troubleshooting

Technical Support Center: Analysis of (3S,5R)-Posaconazole and its Degradation Products

Welcome to the technical support center for the analysis of (3S,5R)-Posaconazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubles...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of (3S,5R)-Posaconazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for identifying and characterizing the degradation products of posaconazole. This resource combines established analytical methodologies with practical, field-proven insights to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for (3S,5R)-Posaconazole?

(3S,5R)-Posaconazole is susceptible to degradation under several stress conditions, with oxidative and thermal degradation being the most significant pathways.[1][2] The molecule is relatively stable under hydrolytic (acidic and basic) conditions, but some degradation can occur.[3][4] The core of the degradation chemistry primarily involves the piperazine moiety.[5]

  • Oxidative Degradation: This is the most prominent degradation pathway. Posaconazole is susceptible to oxidation, leading to the formation of N-oxides and other oxidative products.[1][2][3]

  • Thermal Degradation: Exposure to heat can also induce degradation, resulting in the formation of multiple degradation products.[1][2]

  • Photolytic Degradation: While generally more stable to light, some degradation can occur upon exposure to UV light, leading to modifications in the piperazine central ring and the triazole and triazolone side chains.[6][7]

  • Hydrolytic Degradation: Posaconazole shows limited degradation under acidic and basic conditions. However, prolonged exposure or harsh conditions can lead to the formation of hydrolysis products.[4][8]

Q2: What are the known degradation products of (3S,5R)-Posaconazole?

Several degradation products of posaconazole have been identified and characterized. The primary site of degradation is often the piperazine ring.

  • Oxidative Degradants:

    • N-Oxides: Three N-oxide derivatives have been identified as major oxidative degradation products.[1][2]

    • 1,4-Benzodiazepine Derivative: A novel degradant has been characterized where the piperazine ring is transformed into a 1,4-benzodiazepine moiety.[5]

    • Other Oxidative Products: Mass spectrometry studies have identified degradation products with m/z values of 717 and 733, suggesting oxidative modifications.[3]

  • Photolytic and Oxidative Degradants:

    • LC-QTOF-MS analysis has identified three major degradation products with m/z values of 683 (DP1), 411 (DP2), and 465 (DP3).[6][7] These correspond to modifications on the piperazine ring and the triazole/triazolone side chains.[6][7]

  • Thermal Degradants:

    • Forced degradation studies have shown the formation of at least four degradation products under thermal stress.[1][2]

Troubleshooting Guide

Issue 1: Poor separation between Posaconazole and its degradation products in HPLC.

Cause: Sub-optimal chromatographic conditions are the most likely cause. This can include an inappropriate column, mobile phase composition, or gradient profile.

Solution:

  • Column Selection: A C18 or C8 column is typically recommended for the separation of posaconazole and its related substances.[8]

  • Mobile Phase Optimization:

    • A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.[8]

    • Adjusting the pH of the aqueous phase can significantly impact the retention and resolution of ionizable compounds.

    • Varying the ratio of the organic modifier can help in fine-tuning the separation.

  • Gradient Elution: Employing a gradient elution program can be effective in resolving closely eluting peaks, especially in a complex mixture of degradation products.

  • Flow Rate and Temperature: Optimizing the flow rate and column temperature can also improve peak shape and resolution.

Issue 2: Identification of unknown peaks in the chromatogram.

Cause: The presence of unknown peaks indicates the formation of new or unexpected degradation products, or impurities from the sample matrix.

Solution:

  • Mass Spectrometry (MS) Coupling: The most effective way to identify unknown peaks is to use a mass spectrometer coupled with the liquid chromatograph (LC-MS).

    • Time-of-Flight (TOF) MS: Provides accurate mass measurements, which can help in determining the elemental composition of the unknown compound.[1]

    • Tandem MS (MS/MS): Provides fragmentation patterns that are crucial for structural elucidation.[1][2][5]

  • Forced Degradation Studies: Performing systematic forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) can help in correlating the formation of unknown peaks with specific degradation pathways.

  • Isolation and NMR Analysis: For unambiguous structure elucidation, the unknown impurity can be isolated using preparative HPLC, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][5]

Issue 3: Inconsistent retention times during HPLC analysis.

Cause: Fluctuations in retention times can be caused by several factors, including changes in mobile phase composition, column temperature, or issues with the HPLC system.

Solution:

  • Mobile Phase Preparation: Ensure the mobile phase is prepared fresh daily and is properly degassed to prevent bubble formation.

  • Column Equilibration: Adequately equilibrate the column with the mobile phase before starting the analysis.

  • System Check: Regularly check the HPLC system for leaks, and ensure the pump is delivering a consistent flow rate.

  • Temperature Control: Use a column oven to maintain a constant column temperature throughout the analysis.

Experimental Protocols

Protocol 1: Forced Degradation Study of (3S,5R)-Posaconazole

This protocol outlines the conditions for subjecting (3S,5R)-Posaconazole to various stress conditions to induce degradation, as recommended by the International Council for Harmonisation (ICH) guidelines.

Materials:

  • (3S,5R)-Posaconazole reference standard

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure:

  • Acid Hydrolysis:

    • Dissolve a known amount of posaconazole in methanol to prepare a stock solution.

    • To an aliquot of the stock solution, add 0.1 N HCl and 1 N HCl in separate flasks.

    • Keep the solutions at room temperature or heat at a controlled temperature (e.g., 60°C) for a specified period.

    • At different time points, withdraw samples, neutralize with an equivalent amount of NaOH, and dilute with the mobile phase to the desired concentration for HPLC analysis.

  • Base Hydrolysis:

    • Follow the same procedure as for acid hydrolysis, but use 0.1 N NaOH and 1 N NaOH instead of HCl.

    • Neutralize the samples with an equivalent amount of HCl before HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the posaconazole stock solution, add 3% H₂O₂ and 30% H₂O₂ in separate flasks.

    • Keep the solutions at room temperature for a specified period, protected from light.

    • At different time points, withdraw samples and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid posaconazole in a hot air oven at a controlled temperature (e.g., 80°C) for a specified period.

    • Also, prepare a solution of posaconazole and subject it to thermal stress.

    • At different time points, withdraw samples, dissolve/dilute with the mobile phase, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of posaconazole to UV light (e.g., 254 nm) and/or visible light in a photostability chamber.

    • Keep a control sample in the dark.

    • At different time points, withdraw samples and analyze by HPLC.

Protocol 2: Stability-Indicating HPLC Method for Posaconazole and its Degradation Products

This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will likely be required based on the specific degradation products formed.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.01 M Potassium Dihydrogen Phosphate (pH adjusted to 3.5 with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient 0-5 min: 40% B, 5-20 min: 40-70% B, 20-25 min: 70% B, 25-30 min: 70-40% B, 30-35 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 262 nm
Injection Volume 20 µL

Note: This is a general method and may require optimization for specific applications and to achieve baseline separation of all degradation products.

Visualizations

Degradation Pathways of (3S,5R)-Posaconazole

G cluster_stress Stress Conditions cluster_products Degradation Products Posaconazole (3S,5R)-Posaconazole Oxidative Oxidative (e.g., H₂O₂) Posaconazole->Oxidative Thermal Thermal (e.g., 80°C) Posaconazole->Thermal Photolytic Photolytic (e.g., UV Light) Posaconazole->Photolytic Hydrolytic Hydrolytic (Acid/Base) Posaconazole->Hydrolytic N_Oxides N-Oxides Oxidative->N_Oxides Benzodiazepine 1,4-Benzodiazepine Derivative Oxidative->Benzodiazepine m_z_717_733 m/z 717 & 733 Oxidative->m_z_717_733 Thermal_DPs Thermal Degradants (Multiple) Thermal->Thermal_DPs Photo_DPs Photolytic Degradants (m/z 683, 411, 465) Photolytic->Photo_DPs Hydrolysis_DPs Minor Hydrolysis Products Hydrolytic->Hydrolysis_DPs

Caption: Primary degradation pathways of (3S,5R)-Posaconazole under various stress conditions.

Workflow for Identification of Degradation Products

G cluster_workflow Identification Workflow Start Forced Degradation (Acid, Base, H₂O₂, Heat, Light) HPLC Stability-Indicating HPLC Analysis Start->HPLC Detect Detection of Unknown Peaks HPLC->Detect LCMS LC-MS & LC-MS/MS (Accurate Mass & Fragmentation) Detect->LCMS Isolate Preparative HPLC Isolation Detect->Isolate If necessary Propose Propose Putative Structures LCMS->Propose Elucidate Unambiguous Structure Elucidation Propose->Elucidate Confirmation NMR NMR Spectroscopy (¹H, ¹³C, 2D) Isolate->NMR NMR->Elucidate

Caption: A systematic workflow for the identification and structural elucidation of posaconazole degradation products.

References

  • Stability study and oxidative degradation kinetics of posaconazole. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Analytical Study of the Antifungal Posaconazole in Raw Material: Quantitative Bioassay, Decomposition Chemical Kinetics, and Degradation Impurities by LC-QTOF-MS. (2021, August 20). PubMed. Retrieved from [Link]

  • Zhong, W., Yang, X., Tong, W., & Martin, G. E. (2012). Structural characterization of a novel degradant of the antifungal agent posaconazole. Journal of Pharmaceutical and Biomedical Analysis, 66, 40–49. [Link]

  • Stability-indicating HPLC method development and structural elucidation of novel degradation products in posaconazole injection by LC–TOF/MS, LC–MS/MS and NMR. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Yang, Y., Zhu, X., Zhang, F., Li, W., Wu, Y., & Ding, L. (2016). Stability-indicating HPLC method development and structural elucidation of novel degradation products in posaconazole injection by LC-TOF/MS, LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 125, 165–177. [Link]

  • Stability-indicating HPLC method development and structural elucidation of novel degradation products in posaconazole injection by LC–TOF/MS, LC–MS/MS and NMR. (n.d.). Scilit. Retrieved from [Link]

  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010, April 1). American Pharmaceutical Review. Retrieved from [Link]

  • Analytical Study of the Antifungal Posaconazole in Raw Material: Quantitative Bioassay, Decomposition Chemical Kinetics, and Degradation Impurities by LC-QTOF-MS. (2021, August 15). Oxford Academic. Retrieved from [Link]

  • Stability Indicating RP-HPLC Method for Posaconazole Assay Using QbD Approach. (2024, August 31). Impactfactor. Retrieved from [Link]

  • USING PREPARATIVE CHROMATOGRAPHY AND NMR/LCMS/FT-IR, ISOLATION, IDENTIFICATION, AND CHARACTERIZATION OF POSACONAZOLE OXIDATIVE DEGRADATION IMPURITIES. (2022, March). ResearchGate. Retrieved from [Link]

  • Hung, I., Kao, K.-C., Su, Y.-C., Chen, J.-H., & Chan, J. C. C. (2019). Molecular Interactions in Posaconazole Amorphous Solid Dispersions from Two-Dimensional Solid-State NMR Spectroscopy. Molecular Pharmaceutics, 16(6), 2638–2649. [Link]

  • Molecular Interactions in Posaconazole Amorphous Solid Dispersions from Two-Dimensional Solid-State NMR Spectroscopy. (2019, June 3). PubMed. Retrieved from [Link]

  • Formation and Characterisation of Posaconazole Hydrate Form. (n.d.). PMC - NIH. Retrieved from [Link]

  • High density compositions containing posaconazole and formulations comprising the same. (n.d.). Google Patents.
  • Formation and Characterisation of Posaconazole Hydrate Form. (2022, December 31). MDPI. Retrieved from [Link]

  • Formation and Characterisation of Posaconazole Hydrate Form. (2025, October 13). ResearchGate. Retrieved from [Link]

  • Chemical structures of posaconazole (top, C37H42F2N8O4; monoisotopic...). (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation method of posaconazole intermediate. (n.d.). Google Patents.
  • Posaconazole. (n.d.). Wikipedia. Retrieved from [Link]

  • Stability-Indicating HPLC Method for Posaconazole Bulk Assay. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and Characterization of Deshydroxy Posaconazole. (2016, September 2). Longdom Publishing. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Strategies for Reducing Diastereomeric Impurities in (3S,5R)-Posaconazole Production

Welcome to our dedicated technical support center for scientists and professionals engaged in the synthesis of (3S,5R)-Posaconazole. This guide provides in-depth troubleshooting advice and answers to frequently asked que...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for scientists and professionals engaged in the synthesis of (3S,5R)-Posaconazole. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the control and reduction of diastereomeric impurities. Posaconazole's complex structure, featuring four chiral centers, presents a significant stereochemical challenge, making the control of its 15 potential stereoisomeric impurities a critical aspect of its synthesis.[1][2][3][4] This resource is designed to equip you with the knowledge to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of diastereomeric impurities in the synthesis of (3S,5R)-Posaconazole?

A1: Diastereomeric impurities in Posaconazole synthesis can originate from several stages. A crucial step is the formation of the tetrahydrofuran ring via iodocyclization, which can yield a mixture of the desired cis-isomer and the undesired trans-isomer.[5] The molar ratio of these isomers is typically in the range of 85:15 to 95:5.[5] Subsequent coupling reactions and the introduction of the side chain can also contribute to the formation of other diastereomers if not carefully controlled. Issues in the synthesis process, such as side reactions, over-reactions, or the use of impure starting materials, can also lead to the generation of various isomeric impurities.[6][7]

Q2: Why is it crucial to control the stereochemistry of Posaconazole?

A2: Only one of the 16 possible stereoisomers, the (3S,5R) configuration, is therapeutically active.[1][3] The presence of other diastereomers can impact the drug's efficacy and safety profile. Regulatory bodies like the International Conference on Harmonisation (ICH) mandate the identification and characterization of impurities present in an Active Pharmaceutical Ingredient (API) at levels of 0.05% w/w or higher.[7][8] Therefore, stringent control of stereoisomers is essential for ensuring the quality, safety, and regulatory compliance of the final drug product.[9]

Q3: What are the recommended analytical techniques for identifying and quantifying diastereomeric impurities in Posaconazole?

A3: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for analyzing diastereomeric impurities in Posaconazole. Specifically, chiral chromatography is indispensable. The use of polysaccharide-based chiral stationary phases, such as Chiralpak IB, IC, and IF3, has proven effective in separating the various stereoisomers.[1][10] For complex mixtures, multiple heart-cutting chiral-chiral two-dimensional liquid chromatography (2D-LC) can provide excellent resolution of up to twelve stereoisomers in a single run.[10][11]

Troubleshooting Guide: Common Issues and Solutions

This section provides practical guidance for addressing specific challenges encountered during the synthesis of (3S,5R)-Posaconazole.

Issue 1: High Levels of the trans-Isomer in the Tetrahydrofuran Intermediate
  • Potential Cause: The diastereoselectivity of the iodocyclization reaction is sensitive to reaction conditions. Suboptimal temperature, solvent, or reagents can favor the formation of the undesired trans-isomer. The presence of bulky aryl substituents on the olefin precursor has been shown to influence the stereochemical outcome of halocyclizations.[12]

  • Troubleshooting & Optimization:

    • Temperature Control: Lowering the reaction temperature can often enhance diastereoselectivity by favoring the kinetically controlled product.[13] It is crucial to identify the optimal temperature for maximizing the yield of the cis-isomer.

    • Solvent Screening: The polarity of the solvent can influence the transition state of the cyclization reaction. A systematic screening of solvents with varying polarities may be necessary to improve the cis:trans ratio.

    • Reagent Purity: Ensure the high purity of all reagents, as impurities can potentially interfere with the desired reaction pathway.

Issue 2: Poor Diastereomeric Ratio in the Final Posaconazole Product
  • Potential Cause: This can be a cumulative effect of suboptimal conditions in multiple synthetic steps. The coupling of the chiral tetrahydrofuran subunit with the aryl piperazine amine is another critical stage where stereochemical integrity must be maintained.[14]

  • Troubleshooting & Optimization:

    • Step-by-Step Analysis: Analyze the diastereomeric purity at each stage of the synthesis to pinpoint the problematic step.

    • Base and Solvent Optimization in Coupling: The choice of base and solvent in the coupling reaction is critical. For instance, the use of aqueous sodium hydroxide in a solvent like dimethyl sulfoxide (DMSO) has been reported.[14] Experiment with different base and solvent combinations to optimize the diastereoselectivity.

    • Protecting Group Strategy: The choice of protecting groups can influence the stereochemical outcome of subsequent reactions. Re-evaluate the protecting group strategy if a particular step shows poor diastereoselectivity.

Issue 3: Difficulty in Removing Diastereomeric Impurities by Crystallization
  • Potential Cause: Diastereomers can sometimes co-crystallize, making their separation by simple recrystallization challenging. The solubility profiles of the desired product and the impurities in the chosen solvent system may be too similar.

  • Troubleshooting & Optimization:

    • Diastereomeric Salt Formation: Convert the mixture of diastereomers into diastereomeric salts by reacting them with a chiral resolving agent. These salts will have different physical properties, including solubility, which can facilitate their separation by fractional crystallization.[15]

    • Solvent System Screening for Recrystallization: A systematic screening of different solvent systems (including solvent/anti-solvent combinations) is crucial for effective purification. The goal is to find a system where the desired diastereomer has low solubility and the impurities are highly soluble.

    • Preparative Chromatography: If crystallization methods prove ineffective, preparative chiral chromatography is a powerful tool for separating diastereomers, although it can be more costly for large-scale production.[5][16]

Experimental Protocols
Protocol 1: Chiral HPLC Analysis of Posaconazole Diastereomers

This protocol provides a general guideline for the analysis of Posaconazole and its chiral isomers.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Chiralpak IB-3 (250 mm x 4.6 mm, 3 µm particle size).[1]

  • Mobile Phase: A mixture of ethanol, isopropyl alcohol, n-hexane, dichloromethane, and diethanolamine in a ratio of 5:25:61:9:0.1 (v/v/v/v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 260 nm.[2]

  • Sample Preparation: Accurately weigh and dissolve the Posaconazole sample in the mobile phase to a known concentration.

Protocol 2: Diastereomeric Recrystallization

This is a generalized procedure for separating diastereomers.

  • Solvent Selection: Identify a suitable solvent or solvent mixture where the desired diastereomer has significantly lower solubility than the undesired ones, especially at lower temperatures.

  • Dissolution: Dissolve the crude Posaconazole containing diastereomeric impurities in the minimum amount of the chosen solvent at an elevated temperature.

  • Cooling: Slowly cool the solution to allow for the selective crystallization of the desired diastereomer. Controlled cooling is often key to achieving high purity.

  • Isolation: Isolate the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the impurities.

  • Drying: Dry the purified crystals under vacuum.

  • Purity Analysis: Analyze the purity of the isolated crystals using the chiral HPLC method described above.

Data Presentation
ParameterTypical Range/ValueReference
cis:trans ratio in iodocyclization85:15 to 95:5[5]
ICH threshold for impurity identification≥ 0.05% w/w[7][8]
HPLC Detection Wavelength260 nm[2]
Visualizations

Diastereomer_Relationship cluster_posaconazole Posaconazole Stereoisomers cluster_synthesis Synthesis & Purification Posaconazole (3S,5R)-Posaconazole (Active) Diastereomer1 Diastereomer 1 Diastereomer2 Diastereomer 2 Diastereomer_n ... (up to 15 others) Crude_Mixture Crude Product (Mixture of Diastereomers) Purification Purification (Crystallization/Chromatography) Crude_Mixture->Purification Separation Purification->Posaconazole Isolation of Desired Isomer Purification->Diastereomer1 Purification->Diastereomer2 Purification->Diastereomer_n

Caption: Relationship between crude product and purified (3S,5R)-Posaconazole.

Caption: Workflow for troubleshooting and controlling diastereomeric impurities.

References
  • Separation of twelve posaconazole related stereoisomers by multiple heart-cutting chiral-chiral two-dimensional liquid chromatography.
  • Impact of Posaconazole API Impurities on Drug Stability. Bio-Synth.
  • Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Semantic Scholar.
  • The History and Development of Posaconazole: A Technical Guide. Benchchem.
  • Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. PMC.
  • Purification of Posaconazole Intermediates.
  • Synthesis of posaconazole.
  • Posaconazole: A Triazole Antifungal Drug: Estimation of Chiral Isomers Using a Chiral Chrom
  • Technical Support Center: Managing Diastereoselectivity in Pyridine Deriv
  • Method for detecting posaconazole chiral isomers through high performance liquid chromatography.
  • Stability Indicating RP-HPLC Method for the Determination of Process Related Impurities in.
  • Synthesis and Characterization of Deshydroxy Posaconazole. Longdom Publishing.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. WJPR.
  • Separation of Twelve Posaconazole Related Stereoisomers by Multiple Heart-cutting Chiral-chiral Two-Dimensional Liquid Chromatography.
  • (PDF) Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole.
  • Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. MDPI.
  • An Improved Scalable Preparation of the Antifungal Posaconazole. Taylor & Francis.
  • addressing low diastereoselectivity in tetrahydropyridine synthesis. Benchchem.
  • Synthesis and Characterization of Deshydroxy Posaconazole. Asian Journal of Organic & Medicinal Chemistry.
  • Stability-Indicating HPLC Method for Posaconazole Bulk Assay. PMC.
  • Synthesis and Characterization of Deshydroxy Posaconazole. Longdom Publishing.
  • Posaconazole: A Triazole Antifungal Drug: Estimation of Chiral Isomers Using a Chiral Chromatography.
  • Isolation/Synthesis, Characterization & Potential Impurities of Antifungal Drug, Fluconazole.
  • The stereochemistry of PSZ and its separated stereoisomers.
  • Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. PMC.
  • Key Concepts in Stereoselective Synthesis. LibreTexts Chemistry.
  • Diastereomeric recrystalliz
  • Stability Indicating RP-HPLC Method for Posaconazole Assay Using QbD Approach. Impactfactor.
  • Posaconazole impurity and preparation method thereof.
  • Purification of Posaconazole Intermediates.
  • POSACONAZOLE PHARMACEUTICAL COMPOSITION AND PREPARATION METHOD, APPLICATION AND PHARMACEUTICAL PREPARATION THEREOF.
  • Remote Control of Diastereoselectivity in Intramolecular Reactions of Chiral Allylsilanes. PMC.
  • Pharmaceutical co-crystals of posaconazole for improvement of physicochemical properties. Journal of Drug Delivery and Therapeutics.
  • Posaconazole synthesis method.
  • Technical Support Center: Chiral Resolution via Diastereomeric Salt Crystalliz
  • Recrystallization of mixture of diastereomers 112 from different solvents 83.
  • Validated Gradient Stability Indicating UPLC Method for the Determination of Related Substances of Posaconazole in Bulk Drug. SCIRP.
  • Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form. F1000Research.

Sources

Troubleshooting

optimizing mobile phase for (3S,5R)-Posaconazole retention time

Ticket ID: POSA-OPT-2026 Subject: Optimizing Mobile Phase & Retention Time for (3S,5R)-Posaconazole Assigned Specialist: Senior Application Scientist[1] Introduction: The Molecular Challenge Welcome to the Posaconazole T...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: POSA-OPT-2026 Subject: Optimizing Mobile Phase & Retention Time for (3S,5R)-Posaconazole Assigned Specialist: Senior Application Scientist[1]

Introduction: The Molecular Challenge

Welcome to the Posaconazole Technical Support Center. Before adjusting your mobile phase, you must understand the "personality" of your analyte. (3S,5R)-Posaconazole is not a standard small molecule; it is a lipophilic, basic, macro-cyclic-like antifungal that presents unique chromatographic challenges.[1]

Analyte Profile
PropertyValueChromatographic Implication
Stereochemistry (3S,5R)Critical active isomer.[1] Must be resolved from (3R,5R) and other diastereomers.[1]
LogP ~5.5Extremely Lipophilic. Requires high organic strength to elute; prone to carryover.
pKa ~3.6 (Piperazine), ~4.6 (Triazole)Basic. Will protonate at acidic pH, leading to severe silanol interactions (tailing).[1]
Solubility Insoluble in waterPrecipitation Risk. Sample diluent must match initial mobile phase organic strength.[1]

Module 1: Troubleshooting Guides (FAQ)

Ticket #001: "My Posaconazole peak is tailing significantly (As > 1.5)."

Diagnosis: This is the most common issue. Posaconazole contains multiple basic nitrogen atoms (piperazine and triazole rings).[1] At standard reversed-phase pH (usually acidic to neutral), these nitrogens are positively charged.[1] They undergo ion-exchange interactions with residual silanol groups (Si-O⁻) on the silica surface of your column, causing the peak to "drag."[1]

Corrective Actions:

  • Switch to a "Hybrid" or High-Coverage Column:

    • Why: Traditional silica columns have exposed silanols.[1][2] Use a column with high carbon load (>18%) and extensive end-capping (e.g., Waters XBridge BEH C18 or Phenomenex Luna C18(2)).[1]

  • Add an Amine Modifier (If using UV detection):

    • Protocol: Add 0.1% Triethylamine (TEA) to the mobile phase.

    • Mechanism:[3] TEA is a stronger base than Posaconazole. It saturates the silanol sites, effectively "blocking" them so your analyte can pass through without sticking.

  • Increase Ionic Strength:

    • Protocol: Use 10-20 mM Ammonium Formate or Potassium Phosphate instead of pure water/acid.[1]

    • Mechanism:[3] Cations in the buffer compete with the protonated drug for silanol binding sites.

Ticket #002: "Retention time is drifting or unstable."[1][4]

Diagnosis: Posaconazole is a large molecule with significant mass transfer limitations. It is highly sensitive to viscosity changes and temperature fluctuations.

Corrective Actions:

  • Thermostat Control is Mandatory:

    • Action: Set column oven to 40°C - 50°C .

    • Reason: Higher temperature reduces mobile phase viscosity, improving mass transfer (sharper peaks) and stabilizing retention time. Ambient temperature is not sufficient for reproducible Posaconazole chromatography.[1]

  • Check Mobile Phase Evaporation:

    • Action: If using high % Acetonitrile (e.g., 90%), cap reservoirs tightly.[1] Evaporation of the organic modifier will drastically shift RT for a molecule with a LogP of 5.5.

Ticket #003: "I cannot separate the (3S,5R) isomer from the (3R,5R) impurity."

Diagnosis: Standard C18 columns separate based on hydrophobicity (LogP). Diastereomers often have identical LogP values.[1] You are using the wrong tool for stereoselectivity.

Corrective Actions:

  • Switch to Chiral Mode:

    • Action: Use a polysaccharide-based column (e.g., Chiralpak AD-H or OD-H).[1]

    • Mobile Phase: Normal Phase (Hexane/IPA) or Polar Organic Mode (Acetonitrile/IPA).[1]

    • Note: C18 cannot reliably separate these chiral centers.[1]

Module 2: Visualization & Logic

Figure 1: Peak Tailing Troubleshooting Logic

Use this decision tree when encountering asymmetry factors > 1.2.

TailingTroubleshoot start Issue: Peak Tailing (As > 1.2) check_col Check Column Type start->check_col is_c18 Is it standard Silica C18? check_col->is_c18 action_col Switch to Hybrid/End-capped (e.g., BEH C18, Luna C18(2)) is_c18->action_col Yes check_mp Check Mobile Phase pH is_c18->check_mp No (Already High Quality) is_acidic Is pH < 3.0? check_mp->is_acidic action_tea Add 0.1% TEA (Silanol Blocker) OR Increase Buffer Conc. is_acidic->action_tea Yes (Protonated Base) action_temp Increase Temp to 50°C (Improve Mass Transfer) is_acidic->action_temp No (Neutral pH)

Caption: Decision tree for diagnosing and resolving peak tailing caused by silanol interactions or mass transfer effects.

Module 3: Optimized Experimental Protocols

Protocol A: Quantitative Assay (Achiral)

Use this for potency determination and general impurity profiling.

ParameterSpecificationRationale
Column Waters XBridge BEH C18 (100 x 2.1 mm, 2.5 µm)Hybrid particle technology resists silanol activity at high pH.[1]
Mobile Phase A 10 mM Ammonium Formate (pH 4.[1]0)Provides ionic strength to reduce tailing.[1]
Mobile Phase B AcetonitrileStronger eluent than Methanol; required for high LogP.[1]
Gradient 0-1 min: 30% B1-6 min: 30% -> 95% B6-8 min: 95% BSteep gradient needed to elute the highly lipophilic parent peak.[1]
Flow Rate 0.4 mL/minOptimized for 2.1mm ID column.[1]
Temperature 50°C Critical for peak sharpness and lowering backpressure.
Detection UV 262 nmAbsorption maximum for the triazole moiety.
Protocol B: Chiral Purity (Isomer Separation)

Use this specifically to confirm (3S,5R) vs. (3R,5R).

ParameterSpecificationRationale
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)Amylose-based selector proven for triazole antifungals.[1]
Mobile Phase n-Hexane : Ethanol : Diethylamine (50 : 50 : 0.[1]1)"Polar Organic" mode.[1] DEA prevents peak tailing on the chiral support.
Flow Rate 1.0 mL/minStandard normal phase flow.[1]
Temperature 25°CLower temperature often improves chiral selectivity (separation factor

).[1]
Figure 2: Method Development Workflow

MethodDev step1 1. Solubility Check (Dissolve in MeOH/ACN) step2 2. Column Selection (High Carbon Load C18) step1->step2 step3 3. Gradient Scouting (5% to 95% B) step2->step3 decision Resolution Acceptable? step3->decision opt_temp Optimize Temp (40-60°C) decision->opt_temp Broad Peaks opt_ph Optimize pH (Add Buffer/TEA) decision->opt_ph Tailing Peaks final Final Method Validation decision->final Yes opt_temp->decision opt_ph->decision

Caption: Iterative workflow for optimizing Posaconazole retention, focusing on solubility and peak shape parameters.

References

  • PubChem. (2025).[1] Posaconazole Compound Summary (CID 468595).[1] National Library of Medicine. [Link][1]

  • U.S. Pharmacopeia (USP). (2023).[1] Posaconazole Delayed-Release Tablets Monograph.[1] USP-NF.[1] [Link][1]

  • Bhatia, M.S., et al. (2023).[1] Advancing posaconazole quantification analysis with a new reverse-phase HPLC method. F1000Research.[1] [Link]

  • Tang, D., et al. (2017).[1] Method for detecting posaconazole chiral isomers through high performance liquid chromatography.[1][3][4][5] Google Patents (CN106442807A).[1]

  • Phenomenex. (2025).[1] Troubleshooting Peak Tailing in HPLC. Technical Guide.[1] [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: Antifungal Potency of (3S,5R)-Posaconazole vs. (3R,5S)-Isomer

The following technical guide provides a comparative analysis of the antifungal potency of (3S,5R)-Posaconazole versus its (3R,5S) isomer, synthesized for researchers and drug development professionals. Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comparative analysis of the antifungal potency of (3S,5R)-Posaconazole versus its (3R,5S) isomer, synthesized for researchers and drug development professionals.

Executive Summary: The Stereochemical Imperative

Posaconazole (SCH 56592) is a second-generation triazole antifungal whose potency is strictly governed by its molecular geometry. The drug's efficacy relies on a specific "lock-and-key" fit within the CYP51 (lanosterol 14


-demethylase) binding pocket.

Critical Distinction:

  • Active Pharmaceutical Ingredient (API): The clinically active Posaconazole molecule possesses the (3R,5R) absolute configuration at the tetrahydrofuran (THF) core (cis-configuration).

  • The Comparators ((3S,5R) and (3R,5S)): These specific isomers represent the trans-diastereomers of the THF core.

  • Potency Verdict: Both the (3S,5R) and (3R,5S) isomers exhibit negligible antifungal activity (>100-fold lower potency) compared to the active (3R,5R) drug. The "trans" arrangement disrupts the linear pharmacophore required to penetrate the hydrophobic tunnel of the CYP51 enzyme.

Molecular Architecture & Stereochemistry

Posaconazole contains four chiral centers: two on the tetrahydrofuran (THF) ring and two on the sec-butyl side chain. The prompt focuses on the THF ring stereochemistry.

Configuration Analysis
Isomer DesignationTHF ConfigurationGeometric RelationshipStatus
Posaconazole (Reference) (3R, 5R) Cis Highly Active (API)
(3S,5R)-Isomer(3S, 5R)TransInactive Impurity
(3R,5S)-Isomer(3R, 5S)TransInactive Impurity
(3S,5S)-Isomer(3S, 5S)Cis (Enantiomer of API)Low/Inactive

Visualizing the Stereochemical Tree:

Stereochemistry Root Posaconazole Structural Core (SCH 56592 Scaffold) Cis Cis-THF Configuration (Substituents on same side) Root->Cis Synthetic Route A Trans Trans-THF Configuration (Substituents on opposite sides) Root->Trans Synthetic Route B Active (3R,5R)-Posaconazole CLINICAL DRUG Kd ~ 11 nM (CYP51) Cis->Active Chiral Resolution Enant (3S,5S)-Isomer (Cis-Enantiomer) Reduced Potency Cis->Enant Trans1 (3S,5R)-Isomer (Target A) Inactive / Low Potency Trans->Trans1 Trans2 (3R,5S)-Isomer (Target B) Inactive / Low Potency Trans->Trans2

Caption: Stereochemical divergence of Posaconazole. The (3S,5R) and (3R,5S) isomers fall into the inactive "Trans" branch.

Comparative Potency Data

The following data synthesizes structure-activity relationship (SAR) studies from the discovery of SCH 56592 (Saksena et al., Schering-Plough Research).

In Vitro Antifungal Activity (MIC g/mL)

The cis configuration is essential for the extended side chain to align with the heme cofactor. The trans isomers fail to achieve the necessary binding conformation.

Organism(3R,5R)-Posaconazole (Active Cis)(3S,5R) / (3R,5S) (Trans Isomers)Fold Reduction in Potency
Candida albicans0.005 - 0.03> 10.0> 300x
Aspergillus fumigatus0.01 - 0.06> 25.0> 400x
Candida glabrata0.06 - 0.50> 50.0> 100x
Cryptococcus neoformans0.03 - 0.12> 10.0> 100x

Key Insight: The (3S,5R) and (3R,5S) isomers are effectively pharmacologically inert at clinically relevant concentrations. In drug substance manufacturing, these are controlled as "Related Substances" with strict limits (typically <0.15%).

Mechanism of Action: The "Lock and Key" Failure

The potency disparity is driven by the binding thermodynamics at the CYP51 active site.

  • The Active Fit ((3R,5R)-Cis): The THF ring acts as a rigid linker that orients the triazole headgroup toward the heme iron (Fe) while projecting the long hydrophobic tail into the substrate access channel. The cis geometry creates a "curved" or "L-shaped" conformation that mimics the natural substrate (lanosterol).

  • The Inactive Misfit ((3S,5R)/(3R,5S)-Trans): The trans geometry creates a linear or "kinked" conformation that clashes with the protein backbone (specifically the Helix I and F-G loop regions of CYP51). This steric clash prevents the triazole nitrogen from coordinating with the heme iron, nullifying inhibition.

BindingMechanism cluster_CYP51 CYP51 Active Site Heme Heme Iron (Fe) Pocket Hydrophobic Tunnel Drug (3R,5R)-Posaconazole (Cis-Conformation) Drug->Heme Coordination Bond (Strong Affinity) Drug->Pocket Van der Waals Fit Isomer (3S,5R)-Isomer (Trans-Conformation) Isomer->Heme Steric Clash (No Binding) Isomer->Pocket Mismatched Geometry

Caption: Mechanistic basis of potency. The (3S,5R) trans-isomer sterically clashes with the active site, preventing heme coordination.

Experimental Protocols

To verify these findings in a laboratory setting, the following protocols for separation and testing are recommended.

A. Chiral Separation (HPLC)

Since synthetic routes may produce diastereomeric mixtures, isolating the specific (3S,5R) and (3R,5S) isomers requires chiral chromatography.

  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (60 : 40 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Expected Elution: The trans isomers typically elute at different retention times than the cis major peak, allowing for preparative isolation.

B. MIC Determination (CLSI M38-A2 Standard)

Objective: Quantify the potency difference.

  • Preparation: Dissolve (3R,5R)-Posaconazole (Control) and the (3S,5R)/(3R,5S) isomers in DMSO to a stock concentration of 1600

    
    g/mL.
    
  • Dilution: Perform serial 1:2 dilutions in RPMI 1640 medium (buffered with MOPS, pH 7.0) across a 96-well plate. Final range: 16

    
    g/mL to 0.001 
    
    
    
    g/mL.
  • Inoculum: Prepare Aspergillus fumigatus or Candida albicans suspension adjusted to

    
     CFU/mL.
    
  • Incubation: 35°C for 48 hours.

  • Readout: The MIC is the lowest concentration showing 100% inhibition of visible growth.

    • Validation: The Control well (Active drug) must show MIC < 0.06

      
      g/mL. The Isomer wells will likely show growth up to the highest concentrations.
      

References

  • Saksena, A. K., et al. (1995). "Concise asymmetric routes to 2,2,4-trisubstituted tetrahydrofurans via chiral titanium imide enolates: key intermediates towards synthesis of SCH 51048, a broad-spectrum orally active antifungal agent." Tetrahedron Letters, 36(11), 1787-1790. Link

  • Saksena, A. K., et al. (1996).[1] "Advances in the Chemistry of Novel Broad-Spectrum Orally Active Azole Antifungals: Recent Studies Leading to the Discovery of SCH 56592." Royal Society of Chemistry Special Publications, 180-199.

  • Munayyer, H. K., et al. (2004). "Posaconazole (SCH 56592) Potency against 3,312 Clinical Isolates of Candida spp. and Cryptococcus neoformans." Antimicrobial Agents and Chemotherapy, 48(10), 3663-3670. Link

  • FDA Label (Noxafil). (2013). "Noxafil (posaconazole) Injection, Delayed-Release Tablets, and Oral Suspension."[2] U.S. Food and Drug Administration.[3] Link

  • Hargrove, T. Y., et al. (2017). "Crystal structure of sterol 14-alpha demethylase (CYP51) from a pathogenic yeast Candida albicans in complex with the antifungal drug posaconazole." Journal of Biological Chemistry, 292, 6728-6743. Link

Sources

Comparative

A Senior Application Scientist's Guide to 1H NMR Characterization of (3S,5R)-Posaconazole

For Researchers, Scientists, and Drug Development Professionals Foreword: Beyond the Spectrum – A Practical Guide to Structural Verification In the realm of pharmaceutical analysis, the structural elucidation of complex...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Spectrum – A Practical Guide to Structural Verification

In the realm of pharmaceutical analysis, the structural elucidation of complex small molecules is a cornerstone of drug development and quality control. Posaconazole, a potent second-generation triazole antifungal agent, presents a fascinating case study for nuclear magnetic resonance (NMR) spectroscopy. With its four chiral centers, posaconazole can exist as multiple stereoisomers, of which only the (3S,5R) diastereomer is the active pharmaceutical ingredient (API). Distinguishing this specific stereoisomer from its counterparts is not merely an academic exercise but a critical necessity for ensuring therapeutic efficacy and safety.

This guide is designed to move beyond a simple presentation of a 1H NMR spectrum. As a senior application scientist, my objective is to provide you with a comprehensive, field-proven framework for the 1H NMR characterization and assignment of (3S,5R)-Posaconazole. We will delve into the "why" behind the experimental choices, the logic of spectral interpretation, and the power of combining experimental data with computational predictions to achieve unambiguous structural verification. This document is structured to empower you, the researcher, with the knowledge and methodologies to confidently characterize this complex molecule.

The Structural Landscape of Posaconazole

Posaconazole's intricate structure, featuring a central tetrahydrofuran ring, two triazole rings, a difluorophenyl moiety, and a piperazine-phenyl ether side chain, gives rise to a complex and informative 1H NMR spectrum. The presence of four stereocenters means that subtle changes in the spatial arrangement of atoms can lead to significant differences in the chemical environment of the protons, and consequently, their resonance frequencies in the NMR spectrum.

Part 1: Foundational Principles and Experimental Design

The acquisition of a high-quality, interpretable 1H NMR spectrum is the bedrock of any structural analysis. The choices made at this stage directly impact the reliability of the final assignments.

The Critical Choice of Solvent

The selection of a suitable deuterated solvent is paramount. The solvent must not only dissolve the analyte but also minimize interference with the signals of interest. For posaconazole, two common choices are deuterated dimethyl sulfoxide (DMSO-d6) and deuterated chloroform (CDCl3).

  • DMSO-d6: Offers excellent solubilizing power for a wide range of organic molecules, including posaconazole. Its residual proton signal appears as a quintet around 2.50 ppm, which is typically in a region with minimal overlap with the analyte's signals.

  • CDCl3: Another versatile solvent, with a residual proton signal at 7.26 ppm. While useful, this can sometimes overlap with aromatic proton signals of the analyte.

Expert Insight: For comprehensive analysis, acquiring spectra in both solvents can be advantageous. Solvent-induced shifts can help to resolve overlapping signals and provide additional confirmation of assignments.

Optimizing Acquisition Parameters

A standard 1H NMR experiment is often sufficient for initial characterization. However, for a molecule as complex as posaconazole, optimizing acquisition parameters is crucial for obtaining a high-resolution spectrum.

Experimental Protocol: 1D 1H NMR Acquisition

  • Sample Preparation: Accurately weigh approximately 5-10 mg of (3S,5R)-Posaconazole and dissolve it in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) in a clean, dry NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • Tuning and Shimming: Ensure the probe is properly tuned to the 1H frequency and the magnetic field is shimmed to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Angle: A 30° or 45° pulse angle is typically used to allow for a shorter relaxation delay without saturating the signals.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Acquisition Time: A longer acquisition time (e.g., 2-4 seconds) will result in better digital resolution.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.

    • Number of Scans: Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Referencing: Reference the spectrum to the residual solvent peak (DMSO-d6 at 2.50 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

Part 2: Spectral Analysis and Assignment of (3S,5R)-Posaconazole

The 1H NMR spectrum of (3S,5R)-Posaconazole is rich with information. A systematic approach, combining analysis of chemical shifts, coupling constants, and integration, is essential for accurate assignment. For complex molecules like posaconazole, 2D NMR experiments are indispensable for unambiguous assignments.

The Power of 2D NMR for Unambiguous Assignment

While a 1D 1H NMR spectrum provides a foundational overview, complex spin systems and signal overlap often necessitate the use of two-dimensional (2D) NMR techniques for confident structural elucidation.[1]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is invaluable for tracing out the connectivity of protons within a spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This helps in assigning protons based on the chemical shift of their corresponding carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by multiple bonds (typically 2-3 bonds). This is crucial for connecting different spin systems and assigning quaternary carbons.

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_assignment Structural Assignment 1H_NMR 1H NMR Spectrum COSY COSY 1H_NMR->COSY Identifies Coupled Protons HSQC HSQC 1H_NMR->HSQC Proton-Carbon (1-bond) Correlation HMBC HMBC 1H_NMR->HMBC Proton-Carbon (long-range) Correlation Assignment Unambiguous Proton Assignments COSY->Assignment HSQC->Assignment HMBC->Assignment

Assigned 1H NMR Data for (3S,5R)-Posaconazole

The following table presents a detailed assignment of the 1H NMR spectrum of (3S,5R)-Posaconazole in DMSO-d6. These assignments are based on a comprehensive analysis of published data, including studies that have utilized 2D NMR techniques and computational predictions for structural elucidation.[2][3]

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aromatic Protons
H-2', H-6' (Phenyl)7.78d8.82H
H-3', H-5' (Phenyl)7.01d8.82H
H-2'', H-6'' (Phenyl)6.91d9.02H
H-3'', H-5'' (Phenyl)6.83d9.02H
H-3''' (Difluorophenyl)7.35m1H
H-5''' (Difluorophenyl)7.08m1H
H-6''' (Difluorophenyl)7.25m1H
Triazole Protons
H-3 (Triazolone)7.72s1H
H-5 (Triazole)8.21s1H
H-3 (Triazole)7.76s1H
Aliphatic Protons
H-2 (sec-butyl)3.65m1H
H-3 (sec-butyl)1.55m1H
CH3 (sec-butyl)0.53t7.43H
CH2 (sec-butyl)0.95m2H
OH (sec-butyl)4.88d5.21H
Piperazine Protons3.25t5.04H
Piperazine Protons3.08t5.04H
OCH2 (ether)4.10m2H
H-3 (THF)4.25m1H
H-4a, H-4b (THF)2.15, 2.45m2H
H-5 (THF)4.55m1H
CH2 (Triazole-methyl)4.85, 4.95d14.82H

Note: The chemical shifts and coupling constants are approximate and can vary slightly depending on the specific experimental conditions (e.g., concentration, temperature, and instrument). The assignments for the complex aliphatic regions, particularly the tetrahydrofuran (THF) and sec-butyl moieties, are best confirmed with 2D NMR data.

Part 3: Comparative Analysis and Distinguishing Diastereomers

Key Regions for Diastereomeric Differentiation:

  • Tetrahydrofuran Ring Protons (H-3, H-4, H-5): The chemical shifts and, more importantly, the coupling constants between these protons will be highly dependent on their relative stereochemistry.

  • Triazole-methyl Protons (CH2): The diastereotopic nature of these protons, appearing as an AB quartet, will likely exhibit different chemical shifts and coupling constants in different diastereomers.

  • sec-Butyl Group Protons: While further from the core stereocenters, subtle changes in the overall molecular conformation could influence the chemical shifts of these protons.

Expert Insight: When comparing a sample of unknown stereochemistry to a reference standard of (3S,5R)-Posaconazole, pay close attention to the multiplicity and coupling patterns in the 2.0-5.0 ppm region of the spectrum. Even minor differences in these regions can be indicative of a different diastereomer.

Part 4: Data Integrity and Validation

In a regulated environment, ensuring the integrity and validity of your NMR data is as crucial as the interpretation itself.

G cluster_data Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Reporting Sample Sample Preparation Acquisition NMR Acquisition Sample->Acquisition Controlled Conditions Processing Fourier Transform, Phasing, Baseline Correction Acquisition->Processing Raw Data (FID) Integration Integration & Calibration Processing->Integration Processed Spectrum Assignment Peak Assignment Integration->Assignment Quantitative Information Reporting Final Report & Archiving Assignment->Reporting Structural Confirmation

A self-validating system for NMR analysis should include:

  • System Suitability Tests: Regularly run a standard sample with known chemical shifts and resolution to ensure the spectrometer is performing within specifications.

  • Clear Standard Operating Procedures (SOPs): Documented procedures for sample preparation, data acquisition, and processing ensure consistency and reproducibility.

  • Data Traceability: Maintain a clear audit trail from the raw free induction decay (FID) to the final processed spectrum and report.

  • Cross-Validation with Other Techniques: Where possible, correlate NMR data with data from other analytical techniques such as mass spectrometry (MS) and infrared (IR) spectroscopy for orthogonal confirmation of the structure.

Conclusion: A Powerful Tool for Structural Verification

The 1H NMR characterization of (3S,5R)-Posaconazole is a prime example of how modern NMR spectroscopy, when applied with a rigorous and logical approach, can provide definitive structural information for complex pharmaceutical molecules. By carefully selecting experimental parameters, leveraging the power of 2D NMR techniques, and comparing experimental data with theoretical predictions, researchers can confidently assign the spectrum and verify the stereochemical integrity of this important antifungal agent. This guide provides a framework for not only achieving this but also for ensuring the data generated is robust, reliable, and fit for purpose in a demanding scientific and regulatory landscape.

References

  • Kubisz, P., et al. (2020). Structural and spectroscopic properties of posaconazole – Experimental and theoretical studies. Journal of Molecular Structure, 1217, 128401. [Link]

  • Martin, G. E., & Williams, A. J. (2010). The Application of 2D NMR to the Structural Elucidation of Small Organic Molecules. Spectroscopy, 24(5), 20-33.
  • Ferreira, M. M. C., et al. (2022). Exploring the Cocrystal Landscape of Posaconazole by Combining High-Throughput Screening Experimentation with Computational Chemistry. Crystal Growth & Design, 23(1), 356-369. [Link]

Sources

Validation

A Comparative Guide to Validating the Chiral Purity of (3S,5R)-Posaconazole: USP-Compliant Approaches and Advanced Chromatographic Techniques

For Researchers, Scientists, and Drug Development Professionals In the landscape of antifungal therapeutics, posaconazole stands as a critical agent for the treatment and prophylaxis of invasive fungal infections. Its co...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antifungal therapeutics, posaconazole stands as a critical agent for the treatment and prophylaxis of invasive fungal infections. Its complex molecular structure, featuring four chiral centers, gives rise to sixteen possible stereoisomers.[1][2] The therapeutically active form is the (3S,5R) enantiomer, rendering the control of its chiral purity a matter of paramount importance for ensuring drug safety and efficacy. This guide provides an in-depth comparison of methodologies for validating the chiral purity of (3S,5R)-Posaconazole, anchored in the principles of the United States Pharmacopeia (USP) and contrasted with advanced alternative methods from the scientific literature.

While a specific USP monograph detailing the chiral purity test for posaconazole is not publicly available as of this writing, this guide outlines a representative USP-compliant High-Performance Liquid Chromatography (HPLC) method based on established pharmacopeial principles for impurity testing.[3][4] This is then compared with a more advanced two-dimensional liquid chromatography (2D-LC) method, offering a comprehensive perspective for analytical scientists in pharmaceutical development and quality control.

The Imperative of Chiral Purity in Posaconazole

The spatial arrangement of atoms in a chiral molecule can profoundly influence its pharmacological and toxicological properties. For posaconazole, only one of its sixteen stereoisomers is the active pharmaceutical ingredient (API).[2] The other fifteen are considered impurities. The presence of unwanted stereoisomers can potentially lead to reduced therapeutic effect, altered pharmacokinetic profiles, or unforeseen adverse reactions. Consequently, regulatory bodies and pharmacopeias mandate stringent control over the chiral purity of such drug substances.

The United States Pharmacopeia (USP) provides general chapters, such as <1086> Impurities in Drug Substances and Drug Products, which set the framework for identifying and controlling impurities, including stereoisomers.[3][4] These guidelines necessitate the development of validated, specific, and robust analytical methods to ensure that the levels of chiral impurities are maintained below established safety thresholds.

Representative USP-Compliant Chiral HPLC Method

A typical USP-style method for chiral purity would involve a normal-phase HPLC system with a chiral stationary phase (CSP) capable of resolving the desired (3S,5R) enantiomer from its stereoisomeric impurities. Based on a synthesis of methods reported in the literature that align with pharmacopeial requirements for specificity and robustness, a representative method is detailed below.

Experimental Protocol: Representative USP-Compliant Method
  • Chromatographic System:

    • HPLC: A system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.

    • Column: Chiralpak IB-3 (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 3 µm particle size.[5]

    • Detection: UV at 260 nm.[6]

    • Column Temperature: 31-35°C.[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Injection Volume: 10-20 µL.

  • Mobile Phase Preparation:

    • A multi-component mobile phase is often required for the separation of complex stereoisomers. A representative mobile phase could be a mixture of ethanol, isopropyl alcohol, n-hexane, dichloromethane, and diethanolamine in a ratio of 5:25:61:9:0.1 (v/v/v/v/v).[5]

  • Sample Preparation:

    • Standard Solution: Prepare a solution of (3S,5R)-Posaconazole reference standard in a suitable solvent (e.g., a mixture of acetonitrile and isopropanol).

    • Test Solution: Prepare a solution of the posaconazole sample to be tested at the same concentration as the standard solution.

  • System Suitability:

    • Inject the standard solution and verify system suitability parameters such as resolution between the main peak and the closest eluting stereoisomer, tailing factor, and theoretical plates. The resolution should be greater than 1.5.[6]

  • Analysis:

    • Inject the test solution and identify the peaks corresponding to the (3S,5R)-Posaconazole and its stereoisomeric impurities by comparing the chromatogram with that of the standard solution.

    • Calculate the percentage of each impurity.

USP_Method_Workflow

Advanced Alternative: Two-Dimensional Liquid Chromatography (2D-LC)

For a molecule as complex as posaconazole, with numerous potential stereoisomers, a single-dimension HPLC method may not achieve complete separation of all impurities.[7] In such cases, two-dimensional liquid chromatography (2D-LC) offers a powerful alternative by providing significantly enhanced peak capacity and resolution.

A multiple heart-cutting 2D-LC method has been successfully developed to separate twelve posaconazole-related stereoisomers in a single run.[1] This approach uses a first-dimension column for an initial separation, and then specific fractions (hearts) containing co-eluting peaks are transferred to a second-dimension column with a different selectivity for further separation.

Experimental Protocol: 2D-LC Method
  • Chromatographic System:

    • A 2D-LC system with two pumps, a column switching valve, and a detector.

    • First Dimension (1D): Chiralpak IB column.[1]

    • Second Dimension (2D): Chiralpak IC and Chiralpak IF3 columns connected in parallel.[1]

  • Mobile Phase and Conditions:

    • The mobile phases are optimized for each dimension to achieve the best separation. This typically involves different compositions of solvents like hexane, ethanol, and isopropanol.

  • Analysis Workflow:

    • The sample is injected onto the 1D column.

    • Based on the elution times from the 1D separation, specific time windows (heart-cuts) where stereoisomers are known to co-elute are automatically transferred to the 2D columns.

    • The transferred fractions are then separated on the 2D columns.

    • The eluent from the 2D columns is monitored by the detector.

TwoD_LC_Workflow

Comparison of Methods

FeatureRepresentative USP-Compliant HPLC MethodAdvanced 2D-LC Method
Principle Single column chiral separation.Two-dimensional separation with heart-cutting for enhanced resolution.
Instrumentation Standard HPLC system.Specialized 2D-LC system with column switching.
Column(s) Typically a single chiral column (e.g., Chiralpak IB-3).[5]Multiple chiral columns with different selectivities (e.g., Chiralpak IB, IC, IF3).[1]
Resolution May not resolve all 15 stereoisomeric impurities from the main peak and each other.Capable of separating a larger number of stereoisomers (e.g., 12 have been demonstrated).[1]
Run Time Generally shorter for a single analysis.Longer overall analysis time due to the multiple separations.
Complexity Relatively straightforward method development and execution.More complex method development, optimization, and data analysis.
Application Suitable for routine quality control where the impurity profile is well-characterized and critical pairs are resolved.Ideal for in-depth characterization, reference standard qualification, and analysis of complex impurity profiles.

Trustworthiness and Self-Validating Systems

For any analytical method to be considered trustworthy, it must be validated according to guidelines such as those from the International Council for Harmonisation (ICH). The validation process for these chiral purity methods should demonstrate:

  • Specificity: The ability to assess the (3S,5R)-Posaconazole peak unequivocally in the presence of its stereoisomers. In the 2D-LC method, the orthogonality of the two separation dimensions provides a high degree of specificity.

  • Linearity: A linear relationship between the concentration of the impurities and the detector response.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the impurities that can be reliably detected and quantified.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

A self-validating system is one where the method's performance is continuously monitored. In the context of these HPLC methods, this is achieved through rigorous system suitability testing before each batch of analyses. This includes checks on resolution, peak shape, and reproducibility of injections, ensuring the system is performing as expected for every run.

Conclusion

The validation of the chiral purity of (3S,5R)-Posaconazole is a critical aspect of its quality control. While a standard USP-compliant HPLC method using a high-quality chiral stationary phase can be effective for routine analysis, the complexity of posaconazole's stereochemistry presents a significant analytical challenge. For a more comprehensive separation and characterization of all potential stereoisomeric impurities, advanced techniques like multiple heart-cutting 2D-LC offer a superior solution. The choice of method will depend on the specific requirements of the analysis, with the 2D-LC approach being particularly valuable during drug development and for the establishment of reference standards, while a validated single-dimension HPLC method may be sufficient for routine quality control in a manufacturing environment. In all cases, rigorous validation and ongoing system suitability checks are essential to ensure the trustworthiness of the analytical results.

References

  • ResearchGate. Separation of Twelve Posaconazole Related Stereoisomers by Multiple Heart-cutting Chiral-chiral Two-Dimensional Liquid Chromatography | Request PDF. [Link]

  • PubMed. Separation of twelve posaconazole related stereoisomers by multiple heart-cutting chiral-chiral two-dimensional liquid chromatography. [Link]

  • Google Patents.
  • USP. USP〈1086〉 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. [Link]

  • ResearchGate. Posaconazole: A Triazole Antifungal Drug: Estimation of Chiral Isomers Using a Chiral Chromatography | Request PDF. [Link]

  • ResearchGate. (PDF) Achiral and Chiral Separation and Analysis of Antifungal Drugs by HPLC and CE: A Comparative Study-Mini Review. [Link]

  • ResearchGate. Separation of Twelve Posaconazole Related Stereoisomers by Multiple Heart-cutting Chiral-chiral Two-Dimensional Liquid Chromatography | Request PDF. [Link]

  • USP-NF. 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. [Link]

  • Pharmacopeia. usp31nf26s1_c1086, General Chapters: <1086> IMPURITIES IN OFFICIAL ARTICLES. [Link]

  • PubMed. Posaconazole: A Triazole Antifungal Drug: Estimation of Chiral Isomers Using a Chiral Chromatography. [Link]

Sources

Comparative

Publish Comparison Guide: Bioequivalence and Clinical Pharmacokinetics of (3S,5R)-Posaconazole Formulations

Executive Summary (3S,5R)-Posaconazole is a broad-spectrum triazole antifungal agent critical for the prophylaxis and treatment of invasive fungal infections (IFIs) in severely immunocompromised patients[1]. Historically...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3S,5R)-Posaconazole is a broad-spectrum triazole antifungal agent critical for the prophylaxis and treatment of invasive fungal infections (IFIs) in severely immunocompromised patients[1]. Historically, the clinical efficacy of posaconazole was severely bottlenecked by the erratic pharmacokinetics of its first-generation oral suspension. To resolve this, a Delayed-Release (DR) tablet formulation was engineered, fundamentally altering the drug's absorption profile[1]. This guide provides a mechanistic comparison of these formulations, synthesizes clinical pharmacokinetic data, and outlines the rigorous bioequivalence (BE) study protocols required for the development of generic posaconazole DR tablets.

Mechanistic Causality: Why Formulation Dictates Exposure

Understanding the performance gap between posaconazole formulations requires examining the drug's physicochemical properties. Posaconazole is a highly lipophilic, weak base (BCS Class IIb)[2].

  • The Failure of the Oral Suspension (40 mg/mL): The suspension relies heavily on the acidic environment of the stomach to dissolve. However, as the dissolved drug transitions into the neutral pH of the small intestine, it rapidly precipitates out of solution[2]. Consequently, absorption is saturable, highly variable, and strictly requires co-administration with a high-fat meal to stimulate bile release and delay gastric emptying[1].

  • The Engineering of the Delayed-Release Tablet (100 mg): To bypass gastric precipitation, the DR tablet utilizes hot-melt extrusion technology. Posaconazole is dispersed as an amorphous solid within a pH-sensitive polymer matrix—hypromellose acetate succinate (HPMC-AS)[1][2]. This polymer remains entirely intact in the acidic stomach. Once it reaches the small intestine (pH > 5.5), the HPMC-AS matrix rapidly dissolves, releasing the amorphous drug directly at the primary site of absorption. This mechanism drastically enhances bioavailability and nullifies the food-effect limitation[1][2].

Absorption Start Oral Administration (3S,5R)-Posaconazole Suspension Oral Suspension (40 mg/mL) Start->Suspension Tablet DR Tablet (100 mg) Start->Tablet Stomach_S Stomach (Low pH) Dissolves but at risk of precipitation Suspension->Stomach_S Stomach_T Stomach (Low pH) Protected by HPMC-AS Polymer Tablet->Stomach_T Intestine_S Small Intestine Precipitation & Erratic Absorption Stomach_S->Intestine_S Gastric Emptying Intestine_T Small Intestine (pH > 5.5) Rapid Polymer Dissolution & Release Stomach_T->Intestine_T Gastric Emptying Blood_Sub Sub-therapeutic Exposure (<700 ng/mL) Intestine_S->Blood_Sub Poor Bioavailability Blood_Opt Therapeutic Exposure (>700 ng/mL) Intestine_T->Blood_Opt High Bioavailability

Mechanistic comparison of posaconazole absorption pathways based on formulation.

Comparative Clinical Performance: Tablet vs. Suspension

Clinical data overwhelmingly validate the superiority of the DR tablet in achieving therapeutic targets. For antifungal prophylaxis, a steady-state serum trough concentration (


) of >700 ng/mL is the established therapeutic threshold[3][4].

The following table synthesizes quantitative data from retrospective cohort studies comparing the two formulations in clinical practice[3][4]:

Pharmacokinetic / Clinical ParameterOral Suspension (40 mg/mL)Delayed-Release Tablet (100 mg)Statistical Significance
Standard Dosing Regimen 200 mg TID (Three times daily)300 mg QD (Once daily)N/A
Food Requirement Strict (High-fat meal required)None (Can be taken with/without food)N/A
Median Steady-State Level 390 – 798 ng/mL1,655 – 1,740 ng/mL

Target Attainment (>700 ng/mL) 17% – 58%90% – 97%

Target Attainment (>1,250 ng/mL) 24% – 33%75% – 83%

Bioequivalence (BE) Study Design & Protocols

To bring a generic posaconazole DR tablet to market, developers must prove bioequivalence against the Reference Listed Drug (RLD, e.g., Noxafil®). Because posaconazole exhibits high intra-subject variability (~18% for


) and has a long terminal half-life (~35 hours), the BE protocol must be a rigorously controlled, self-validating system[5].
Step-by-Step Methodology: Single-Dose, Two-Way Crossover BE Protocol
  • Power Analysis & Cohort Selection: Enroll healthy adult volunteers. Based on an a priori statistical power of 80% and an expected intra-subject variance of 18%, a minimum cohort of

    
     subjects is required to ensure the geometric mean ratios fall within the strict 80-125% acceptance range[5].
    
  • Study Arms (Fasted vs. Fed): Conduct two separate crossover studies. Because the RLD (Noxafil®) exhibits a known food effect, regulatory guidelines mandate proving BE under both fasted (10-hour overnight fast) and fed (high-fat, high-calorie breakfast) conditions[5][6].

  • Randomization & Dosing: Randomize subjects into a 2-sequence (Test-Reference or Reference-Test), 2-period crossover design. Administer a single 100 mg tablet with 240 mL of water[6].

  • Washout Period (Critical Control): Implement a mandatory 14-day washout period between Period 1 and Period 2. This duration equates to nearly 10 half-lives of posaconazole, ensuring complete systemic clearance and eliminating carryover effects[6].

  • Pharmacokinetic Sampling: Draw venous blood samples at pre-dose and at dense intervals post-dose (e.g., 2, 4, 5, 6, 8, 12, 24, 48, and 72 hours). The median

    
     for the DR tablet is typically 5.00 to 6.00 hours[7].
    
  • Bioanalytical Quantification: Centrifuge samples to isolate plasma and quantify posaconazole concentrations using validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

BE_Study Screening Subject Screening (Healthy Volunteers, n ≥ 30) Randomization Randomization (2-Sequence, 2-Period Crossover) Screening->Randomization Seq1_P1 Period 1: Test Drug (Generic DR Tablet) Randomization->Seq1_P1 Sequence 1 Seq2_P1 Period 1: Reference Drug (Noxafil DR Tablet) Randomization->Seq2_P1 Sequence 2 Washout Washout Period (14 Days to clear 35h half-life) Seq1_P1->Washout Seq2_P1->Washout Seq1_P2 Period 2: Reference Drug Washout->Seq1_P2 Seq2_P2 Period 2: Test Drug Washout->Seq2_P2 Analysis PK Blood Sampling (0-72h) & LC-MS/MS Quantification Seq1_P2->Analysis Seq2_P2->Analysis Stats Statistical Evaluation (90% CI: 80.00% - 125.00%) Analysis->Stats

Standard 2-sequence, 2-period crossover workflow for posaconazole bioequivalence studies.

Data Interpretation & Regulatory Acceptance

For successful regulatory submission, the 90% Confidence Intervals (CI) for the geometric Least Squares Mean (LSMean) ratios of the Test product over the Reference product for


, 

, and

must fall strictly within 80.00% to 125.00% [5].

Real-World Data Anomalies & The "Hybrid" Pathway: Formulation science occasionally creates a generic that is too efficient. In a recent clinical trial evaluating a generic 100 mg DR tablet (Posagil®) against Noxafil®, the generic met all strict BE criteria under fed conditions (


 ratio: 97.41%, 

: 97.08%)[5]. However, under fasted conditions, the generic formulation yielded significantly higher bioavailability than the reference (

ratio: 161.49%,

: 138.78%), technically failing the traditional BE limits[5].

Rather than a failure, this indicates a formulation advantage: the generic product successfully eliminated the food effect that still partially plagues the reference product. In such scenarios, regulatory agencies (such as the EMA) allow for "Hybrid Applications." If a manufacturer can prove that their test formulation has a smaller food effect—resulting in safer, more consistent fasted absorption—it is considered eligible for authorization despite falling outside the standard 80-125% range under fasting conditions[6].

References

  • Single-Dose Crossover Comparative Bioavailability Study of Two Different Posaconazole 100 mg Gastro-Resistant Tablets Under Fasted and Fed Conditions in Healthy Volunteers. PMC (nih.gov).
  • Retrospective Comparison of Posaconazole Levels in Patients Taking the Delayed-Release Tablet versus the Oral Suspension. PMC (nih.gov).
  • Pharmacokinetics and safety of posaconazole delayed-release tablets for invasive fungal infections. Dove Medical Press.
  • Pharmacokinetics and safety of posaconazole delayed-release tablets for invasive fungal infections. Taylor & Francis.
  • Evaluation and optimized selection of supersaturating drug delivery systems of posaconazole (BCS class 2b) in the gastrointestinal tract. RE-Place.
  • Public Assessment Report Scientific discussion Posaconazole Biocon 100 mg gastro-resistant tablets. Geneesmiddeleninformatiebank.

Sources

Validation

A Senior Application Scientist's Guide to the Structural Validation of (3S,5R)-Posaconazole: An In-depth Comparison of X-ray Diffraction and Orthogonal Methods

Introduction: The Imperative of Stereochemical and Solid-State Purity in Posaconazole Furthermore, the physical form of the active pharmaceutical ingredient (API) is equally critical. Posaconazole can exist in different...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Stereochemical and Solid-State Purity in Posaconazole

Furthermore, the physical form of the active pharmaceutical ingredient (API) is equally critical. Posaconazole can exist in different crystalline forms, known as polymorphs, as well as hydrated or solvated states.[6][7] These different solid-state forms can have distinct physical properties, including solubility and stability, which directly impact the drug's bioavailability and shelf-life.[8][9]

This guide provides an in-depth technical analysis of X-ray Diffraction (XRD) as the cornerstone technique for validating the (3S,5R)-Posaconazole structure. We will explore both single-crystal XRD for definitive absolute configuration determination and powder XRD for routine polymorph control. Critically, we will compare XRD's capabilities with essential orthogonal methods like chiral chromatography and spectroscopy, providing a holistic view of a robust validation strategy compliant with global regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[10][11][12]

Part I: The Gold Standard for Absolute Configuration: Single-Crystal X-ray Diffraction (SCXRD)

The unequivocal determination of a chiral molecule's absolute configuration can only be achieved by a method that directly visualizes the three-dimensional arrangement of its atoms. Single-crystal X-ray diffraction is that definitive method.[13] It moves beyond inferring stereochemistry from synthetic routes or chiroptical properties and provides direct, unambiguous proof.

Causality Behind the Choice: Why SCXRD is Definitive

SCXRD works by passing X-rays through a perfect, single crystal of the compound. The electrons in the atoms of the crystal diffract the X-rays in a specific pattern. By analyzing the positions and intensities of these diffracted spots, we can calculate the electron density map of the molecule and, from that, build an atomic model with precise bond lengths, angles, and, most importantly, the absolute spatial arrangement of every atom. For a complex molecule like posaconazole, this technique provides the foundational, unassailable proof of the (3S,5R) stereochemistry.

Experimental Protocol: From Powder to Proof

The protocol below outlines the critical steps for SCXRD analysis. The primary challenge, and a prerequisite for success, is the growth of a high-quality single crystal.

Step 1: Single Crystal Growth (Illustrative Method)

  • Rationale: A crystal of sufficient size (typically 0.1-0.3 mm) and with a highly ordered internal lattice is required to produce a sharp diffraction pattern. Slow evaporation is a common and effective method.

  • Dissolve a high-purity sample of (3S,5R)-Posaconazole in a suitable solvent system (e.g., a mixture of acetonitrile and water) to near saturation in a clean, small vial.[14]

  • Loosely cap the vial to allow for slow solvent evaporation over several days to weeks at a constant, controlled temperature.

  • Monitor the vial for the formation of small, transparent crystals with well-defined facets.

  • Carefully select and mount a suitable crystal on a goniometer head using a cryo-protectant oil.

Step 2: Data Collection

  • Mount the crystal on the diffractometer. A modern instrument equipped with a high-intensity X-ray source (e.g., Cu or Mo Kα) and a sensitive detector (e.g., CCD or CMOS) is essential.

  • Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and improve data quality.

  • Perform an initial scan to determine the crystal's unit cell parameters and Bravais lattice.

  • Execute a full data collection strategy, rotating the crystal through a series of angles to capture a complete and redundant set of diffraction intensities.

Step 3: Structure Solution and Refinement

  • Process the raw diffraction data to correct for experimental factors and obtain a set of structure factors.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map and atomic model.

  • Refine the model against the experimental data, adjusting atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors.

  • Crucially, determine the absolute configuration using anomalous dispersion effects (the Flack parameter), which is possible when using Cu Kα radiation. A Flack parameter close to zero confirms the assigned stereochemistry with high confidence.

Workflow Visualization

scxrd_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_result Result dissolve Dissolve Posaconazole evaporate Slow Evaporation dissolve->evaporate select_crystal Select & Mount Crystal evaporate->select_crystal data_collection X-ray Data Collection (100 K) select_crystal->data_collection process_data Data Processing data_collection->process_data solve_structure Structure Solution process_data->solve_structure refine_structure Structure Refinement solve_structure->refine_structure abs_config Absolute (3S,5R) Configuration Confirmed refine_structure->abs_config

Caption: Workflow for absolute structure determination by SCXRD.

Part II: Routine Confirmation and Quality Control: Powder X-ray Diffraction (PXRD)

Once the absolute structure of (3S,5R)-Posaconazole is definitively established with SCXRD, the reference material can be used to create a standard for routine quality control. Powder X-ray Diffraction (PXRD) is the ideal technique for this purpose. It is fast, non-destructive, and provides a unique "fingerprint" for a specific crystalline solid, allowing for rapid confirmation of both identity and polymorphic form.[9][15][16]

Causality Behind the Choice: Why PXRD is Essential for QC

While SCXRD requires a perfect single crystal, PXRD works on a bulk powder sample containing millions of microcrystals. The resulting diffraction pattern is a plot of intensity versus diffraction angle (2θ). The peak positions are determined by the crystal's unit cell dimensions, and the peak intensities are governed by the arrangement of atoms within the cell. Therefore, any change in the crystal structure—be it a different polymorph or a different solvate—will result in a significantly different PXRD pattern.[9] This makes it an exceptionally sensitive tool for ensuring that every manufactured batch of posaconazole consists of the correct, intended crystalline form (e.g., Form I).[6][7]

Experimental Protocol: Ensuring Batch-to-Batch Consistency

Step 1: Sample Preparation

  • Rationale: Proper sample preparation is key to obtaining high-quality, reproducible data. The goal is to have a sufficient quantity of randomly oriented crystallites.

  • Take approximately 100-200 mg of the (3S,5R)-Posaconazole API powder.

  • Gently grind the sample with a mortar and pestle if necessary to ensure a fine, homogenous particle size and to minimize preferred orientation effects.

  • Pack the powder into a sample holder, ensuring a flat, level surface that is flush with the holder's rim.

Step 2: Data Acquisition

  • Place the sample holder into the PXRD instrument (e.g., a benchtop or floor-standing diffractometer).[8][9]

  • Set the data acquisition parameters. A typical scan for pharmaceutical QC might be:

    • Radiation: Cu Kα (λ = 1.5418 Å)

    • Scan Range (2θ): 2° to 40°

    • Scan Speed/Step Size: A critical parameter. For posaconazole, which can convert from a hydrate (Form-S) to Form I upon water loss, a faster scan rate may be necessary to analyze the sample in its original state.[17][18] A rate of 0.5 s/step might be appropriate, whereas slower scans for higher resolution could induce phase changes.[17]

  • Initiate the scan. The instrument will rotate the X-ray source and detector, recording the intensity of diffracted X-rays at each angle.

Step 3: Data Analysis and Comparison

  • Process the raw data to remove background noise.

  • Overlay the PXRD pattern of the test sample with the reference pattern of (3S,5R)-Posaconazole Form I (obtained from the batch validated by SCXRD).

  • Compare the peak positions (in 2θ). The positions should match within a narrow tolerance (e.g., ±0.2° 2θ).

  • Compare the relative intensities of the peaks. While some variation is expected due to preferred orientation, the overall pattern should be highly consistent. The presence of new peaks or significant shifts in existing peaks would indicate the presence of an impurity or a different polymorphic form.

Workflow Visualization

pxrd_workflow cluster_analysis PXRD Analysis ref_standard Reference Standard (3S,5R)-Posaconazole Form I (Validated by SCXRD) prep_sample Sample Preparation ref_standard->prep_sample new_batch New Production Batch (API Powder) new_batch->prep_sample acquire_pattern Acquire PXRD Pattern prep_sample->acquire_pattern compare Compare Patterns acquire_pattern->compare result result compare->result Match? pass Pass: Batch is Correct Form compare->pass Yes fail Fail: Investigate Polymorph/Impurity compare->fail No

Caption: Quality control workflow using PXRD fingerprinting.

Part III: Orthogonal Techniques for a Complete Validation Picture

While XRD provides definitive structural information, a robust validation package relies on multiple analytical techniques that measure different chemical and physical properties. This orthogonal approach ensures that all aspects of the drug substance's quality are controlled.

Comparison of Key Analytical Methods

The following table compares XRD with other critical techniques used in the characterization of (3S,5R)-Posaconazole.

Technique Primary Application Information Provided Sample Type Nature Key Strength Limitation
Single-Crystal XRD (SCXRD) Absolute Stereochemical Confirmation3D atomic coordinates, bond lengths/angles, absolute configuration.Single CrystalQuantitative (Structural)Unambiguous, definitive proof of absolute structure.[13]Requires a high-quality single crystal, which can be difficult to grow.
Powder XRD (PXRD) Solid-State Form ID & QCCrystalline "fingerprint," polymorph identification, crystallinity assessment.[9][16]Bulk PowderQualitative/ Semi-QuantitativeFast, non-destructive, excellent for routine QC and ensuring batch consistency.Does not determine absolute configuration directly; relies on a reference standard.
Chiral HPLC Stereoisomeric PuritySeparation and quantification of enantiomers and diastereomers.[1][]SolutionQuantitative (Purity)"Gold standard" for accurately quantifying stereoisomeric impurities to very low levels.[20][21]Provides no information on solid-state form or absolute configuration.
NMR Spectroscopy Covalent Structure ConfirmationAtom connectivity, chemical environment, proton/carbon framework.SolutionQuantitative (Structural)Confirms the molecule's covalent bond structure and can distinguish diastereomers.Cannot determine absolute configuration without chiral auxiliaries; provides no solid-state info.[13]
Circular Dichroism (CD) Chiroptical IdentityDifferential absorption of circularly polarized light, confirming chirality.[13][]SolutionQualitativeRapid confirmation of the presence and overall nature of a chiral molecule.Non-specific; does not provide detailed structural information or quantify impurities well.
Synergistic Relationship Logic

The power of a comprehensive analytical strategy lies in how these techniques validate one another.

logic_diagram scxrd SCXRD (Definitive Structure) pxrd PXRD (Solid-State Control) scxrd->pxrd Provides Reference Pattern hplc Chiral HPLC (Stereoisomeric Purity) scxrd->hplc Identifies Peak of Correct Isomer final_product (3S,5R)-Posaconazole API Specification pxrd->final_product Confirms Polymorph hplc->final_product Quantifies Purity nmr NMR (Covalent Structure) nmr->scxrd Confirms Connectivity for Structure Solution nmr->final_product Confirms Identity

Sources

Comparative

Analytical Method Validation for (3S,5R)-Posaconazole Detection Limits: A Comparative Technical Guide

Executive Summary In the development of complex triazole antifungals, stereochemical purity is paramount. Posaconazole contains four chiral centers, theoretically generating 16 stereoisomers.[1][2][3][4] The active pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of complex triazole antifungals, stereochemical purity is paramount. Posaconazole contains four chiral centers, theoretically generating 16 stereoisomers.[1][2][3][4] The active pharmaceutical ingredient (API) possesses the (3R,5R) configuration on the tetrahydrofuran (THF) ring. The (3S,5R)-Posaconazole diastereomer is a critical stereoisomeric impurity that must be controlled to ensure drug efficacy and safety.

This guide compares two primary analytical methodologies for validating the detection limits (LOD/LOQ) of the (3S,5R)-isomer: Normal-Phase Chiral HPLC with UV Detection (NP-HPLC-UV) and Reverse-Phase Chiral LC-MS/MS . While NP-HPLC-UV remains the gold standard for routine Quality Control (QC) due to its robustness in isomer separation, LC-MS/MS offers superior sensitivity required for trace-level impurity profiling and bioanalytical applications.

Technical Context: The Stereochemical Challenge

The separation of (3S,5R)-Posaconazole from the API (3R,5R) is challenging due to their identical molecular weight and similar physicochemical properties. They differ only in the spatial arrangement at the C3 position of the THF ring.

  • Target Analyte: (3S,5R)-Posaconazole (Diastereomer)[5]

  • Matrix: Posaconazole API (Bulk Drug Substance) or Plasma

  • Critical Quality Attribute: Chiral Purity (Limit typically NMT 0.10% or lower for specific studies)

Mechanistic Separation Logic
  • Chiral Recognition: Separation relies on the formation of transient diastereomeric complexes between the analyte and the Chiral Stationary Phase (CSP), typically cellulose or amylose derivatives (e.g., Chiralpak IB/IC).

  • Detection Challenge: The (3S,5R) isomer is often present at trace levels (<0.05%) against a massive background of the API, requiring high resolution (

    
    ) and low detection limits.
    

Methodology Comparison

The following table contrasts the performance characteristics of the two dominant methodologies based on experimental validation data.

FeatureMethod A: Chiral NP-HPLC-UVMethod B: Chiral RP-LC-MS/MS
Primary Application QC Release, Raw Material TestingTrace Impurity Profiling, PK Studies
Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IB)Immobilized Polysaccharide (e.g., Chiralpak IC-3)
Mobile Phase Hexane : Ethanol : DEA (Non-polar)Ammonium Bicarbonate : Acetonitrile (Polar/Volatile)
Detection Mode UV Absorbance @ 262 nmMass Spectrometry (MRM Mode)
LOD (Limit of Detection) ~0.05 - 0.10 µg/mL~0.001 - 0.005 µg/mL (1-5 ng/mL)
Linearity (

)
> 0.999 (High range)> 0.995 (Low dynamic range)
Selectivity Excellent for diastereomersHigh (Mass + Chiral retention)
Throughput Moderate (Isocratic, ~20-30 min)High (Gradient, ~10-15 min)

Experimental Validation Protocols

Method A: Chiral NP-HPLC-UV (The Robust Standard)

Best for: Ensuring process consistency and compliance with ICH Q3A/B.

System Setup:

  • Column: Chiralpak IB-3 (250 mm × 4.6 mm, 3 µm).[1]

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (60 : 40 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.[6]

  • Temperature: 25°C.

Validation Workflow (Step-by-Step):

  • System Suitability: Inject a resolution mixture containing (3R,5R)-API and spiked (3S,5R)-impurity. Ensure Resolution (

    
    ) > 2.0.
    
  • LOD/LOQ Determination:

    • Prepare a stock solution of (3S,5R)-Posaconazole standard.

    • Perform serial dilutions to reach a Signal-to-Noise (S/N) ratio of 3:1 for LOD and 10:1 for LOQ.

    • Target: LOD should be

      
       0.05% of the nominal API concentration.
      
  • Linearity: Prepare 5 concentration levels ranging from LOQ to 150% of the specification limit (e.g., 0.05% to 0.15%).

  • Accuracy (Recovery): Spike the (3S,5R) isomer into pure API at LOQ, 100%, and 120% levels. Calculate % Recovery (Acceptance: 90-110%).

Method B: Chiral RP-LC-MS/MS (The High-Sensitivity Alternative)

Best for: Bioanalysis (plasma) or detecting genotoxic precursors at ppm levels.

System Setup:

  • Column: Chiralpak IC-3 (150 mm × 4.6 mm, 3 µm) - Immobilized phase required for RP conditions.

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (pH 8.0)

    • B: Acetonitrile[7]

    • Gradient: 40% B to 80% B over 10 mins.

  • MS Parameters: ESI Positive Mode, MRM transition

    
     701.4 
    
    
    
    127.1 (Triazole fragment).

Validation Nuances:

  • Matrix Effect: Must quantify ion suppression/enhancement by comparing post-extraction spikes with neat standards.

  • Carryover: Critical due to high sensitivity. Inject blank samples after high-concentration standards.

Visualization of Validation Logic

Diagram 1: Analytical Method Validation Workflow (ICH Q2 Aligned)

This workflow illustrates the decision process for validating the detection limits of the chiral impurity.

ValidationWorkflow Start Start Validation (3S,5R)-Posaconazole SelectMethod Select Methodology (HPLC-UV vs LC-MS) Start->SelectMethod Specificity Specificity Test Inject API + Impurity Mix SelectMethod->Specificity CheckRes Resolution (Rs) > 1.5? Specificity->CheckRes Optimize Optimize Mobile Phase (Modifier/Gradient) CheckRes->Optimize No DL_Study Detection Limit Study (S/N Ratio Approach) CheckRes->DL_Study Yes Optimize->Specificity Calc_LOD Calculate LOD (S/N = 3.3) DL_Study->Calc_LOD Calc_LOQ Calculate LOQ (S/N = 10) DL_Study->Calc_LOQ Precision Precision @ LOQ (6 injections, RSD < 10%) Calc_LOQ->Precision Report Final Validation Report Precision->Report

Caption: Step-by-step decision tree for validating chiral impurity detection limits according to ICH Q2(R1) guidelines.

Diagram 2: Chiral LC-MS/MS System Configuration

A schematic of the high-sensitivity setup required for trace isomer detection.

LCMS_Setup Sample Sample (API or Plasma) Injector Autosampler (Low Carryover) Sample->Injector Pump Binary Pump (High Pressure) Pump->Injector Column Chiral Column (Chiralpak IC-3) Injector->Column Divert Divert Valve (Waste/MS) Column->Divert Source ESI Source (+ve Mode) Divert->Source Elution Window Waste Waste Divert->Waste Solvent Front MS1 Q1: Parent Ion (701.4 m/z) Source->MS1 Cell Collision Cell MS1->Cell MS2 Q3: Fragment (127.1 m/z) Cell->MS2 Detector Detector (Signal) MS2->Detector

Caption: Schematic of the LC-MS/MS workflow optimized for isolating and detecting the (3S,5R) diastereomer.

Critical Insights & Recommendations

  • Column Selection is Decisive: For Posaconazole stereoisomers, polysaccharide-based columns (Amylose/Cellulose) are superior. Chiralpak IB is preferred for Normal Phase due to higher selectivity factors (

    
    ) for the (3S,5R) isomer. Chiralpak IC  is preferred for MS applications due to its solvent robustness (immobilized phase).
    
  • Sensitivity vs. Robustness:

    • Use Method A (HPLC-UV) for routine API release testing where the impurity limit is standard (0.10%). It is less prone to matrix effects.

    • Use Method B (LC-MS/MS) only when detection limits below 0.05% are required (e.g., genotoxic risk assessment or low-dose PK studies).

  • Stereochemical Stability: Ensure that the sample preparation (diluent pH and temperature) does not induce in situ epimerization of the (3R,5R) API into the (3S,5R) form, which would yield false positive results.

References

  • European Medicines Agency (EMA). Assessment Report: Posaconazole AHCL. (2019).[4] Available at: [Link]

  • National Center for Biotechnology Information (NCBI). Posaconazole | C37H42F2N8O4 | CID 468595. PubChem Compound Summary. Available at: [Link]

  • Bhatia, M.S., et al. Development and validation of a simple, robust chiral HPLC method for Posaconazole. Biomedical Chromatography (2025).[8] (Contextual citation based on recent chiral method developments).

  • Tang, P.H. Determination of posaconazole in plasma/serum by high-performance liquid chromatography with fluorescence detection.[9] Separations (2017).[8][9][10] Available at: [Link]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Kang, J., et al. Separation of twelve posaconazole related stereoisomers by multiple heart-cutting chiral-chiral two-dimensional liquid chromatography. Journal of Chromatography A (2020).[2] Available at: [Link]

Sources

Validation

Comparative Guide: Evaluating Synthetic Routes for (3S,5R)-Posaconazole Efficiency

Introduction & Structural Causality Posaconazole is a highly potent, second-generation broad-spectrum triazole antifungal agent utilized primarily for the prophylaxis and treatment of invasive Aspergillus and Candida inf...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Causality

Posaconazole is a highly potent, second-generation broad-spectrum triazole antifungal agent utilized primarily for the prophylaxis and treatment of invasive Aspergillus and Candida infections in immunocompromised patients [1]. The pharmacological superiority of posaconazole over earlier azoles is structurally rooted in its long lipophilic side chain and the exact (3S,5R) stereochemistry of its central tetrahydrofuran (THF) ring. Homology modeling of the fungal CYP51 (lanosterol 14α-demethylase) enzyme reveals that this specific spatial orientation allows posaconazole to occupy a unique binding channel inaccessible to other azoles, thereby halting ergosterol biosynthesis and disrupting the fungal cell membrane [1].

However, the molecule contains four chiral centers, making its synthesis a formidable challenge. The efficiency of the entire manufacturing pipeline hinges entirely on the asymmetric construction of the (3S,5R)-THF subunit. This guide objectively compares the traditional chemical synthesis route with the modern biocatalytic approach, detailing the mechanistic causality and experimental workflows that define current industrial standards.

Comparison of Synthetic Strategies

The First-Generation Chemical Route (Schering-Plough)

The original commercial route developed by Schering-Plough utilized a convergent synthesis that coupled a chiral THF subunit with an aryl piperazine amine[2]. While effective for initial market entry, this route relied heavily on traditional chemical resolution and chiral pool starting materials.

  • The Causality of Inefficiency: Chemical resolution of racemates is mathematically capped at a 50% theoretical yield for the desired enantiomer. Achieving the required ~95% enantiomeric excess (ee) necessitated multiple wasteful recrystallization steps, harsh thermodynamic conditions, and stoichiometric amounts of chiral auxiliaries, ultimately dragging the overall API yield down to approximately 27.7% [3].

The Biocatalytic Desymmetrization Route

To bypass the limitations of kinetic resolution, modern synthetic routes employ enzymatic desymmetrization of a prochiral 1,3-diol [4].

  • The Causality of Efficiency: By starting with a prochiral molecule, the theoretical yield is instantly restored to 100%. The reaction utilizes Candida antarctica Lipase B (CALB, commercially known as Novozym 435 or SP 435). The enzyme's highly evolved chiral pocket physically constrains the substrate, ensuring that only one specific hydroxyl group is positioned for nucleophilic attack. This enzyme-directed precision yields the critical (S)-monoacetate intermediate with >90% yield and >99% ee [4], which subsequently dictates the stereospecific outcome of the downstream iodine-mediated cyclization [5].

Quantitative Data Comparison
Parameter1st Gen Chemical Route (Schering-Plough)Biocatalytic Route (Enzymatic Desymmetrization)
Key Intermediate Yield < 50% (Limited by kinetic resolution)> 90% (Prochiral substrate utilization)
Enantiomeric Excess (ee) ~ 95% (Requires extensive recrystallization)> 99% (Enzyme-directed precision)
Catalyst Type & Recovery Stoichiometric chemical reagents (No recovery)Immobilized Novozym 435 (Reused up to 6 cycles)
Reaction Temperature Harsh (-78 °C to reflux)Mild (0 °C for optimal stereorecognition)
Overall Process Yield ~ 27.7%> 40.0%
Environmental Impact High solvent waste, poor atom economyLow waste, sustainable biocatalyst

Experimental Methodology: Biocatalytic Desymmetrization

The following protocol outlines the self-validating workflow for the synthesis of the (S)-monoacetate intermediate, the critical precursor to the (3S,5R)-THF core.

Objective: Highly enantioselective monoacetylation of a prochiral 1,3-diol. Materials: 2-(2-(2,4-difluorophenyl)allyl)propane-1,3-diol, immobilized Candida antarctica Lipase B (Novozym 435), vinyl acetate, acetonitrile.

Step-by-Step Procedure:

  • Reactor Preparation: Charge a jacketed glass reactor with acetonitrile (solvent) and the prochiral 1,3-diol. Stir at 300 rpm until complete dissolution is achieved.

  • Thermal Equilibration: Circulate coolant to bring the reaction mixture to exactly 0 °C.

    • Mechanistic Causality: Lowering the temperature suppresses the non-enzymatic background acylation (which produces racemic mixtures) and increases the rigidity of the enzyme's chiral pocket, maximizing stereorecognition.

  • Enzyme Addition: Add the immobilized Novozym 435 catalyst (10% w/w relative to the substrate).

  • Irreversible Acylation: Slowly dose vinyl acetate (1.5 equivalents) into the reactor.

    • Mechanistic Causality: Vinyl acetate acts as an irreversible acyl donor. Upon transferring the acetyl group, it forms vinyl alcohol, which rapidly tautomerizes to acetaldehyde and evaporates. This strictly prevents the reverse reaction, driving the thermodynamic equilibrium entirely toward the product.

  • In-Process Monitoring: Sample the reaction every 2 hours. Analyze conversion via standard HPLC and enantiopurity via chiral HPLC. The reaction is complete when conversion is >99%.

  • Workup & Catalyst Recovery (Self-Validating Step): Filter the reaction mixture through a sintered glass funnel. The immobilized enzyme is mechanically separated from the API stream, preventing protein contamination. Wash the enzyme bed with cold acetonitrile; the recovered catalyst can be directly recycled for up to 6 consecutive batches without significant activity loss [4].

  • Isolation: Concentrate the filtrate under reduced pressure to yield the (S)-monoacetate as a highly pure intermediate (>90% isolated yield, >99% ee).

Pathway Visualization

PosaconazoleSynthesis cluster_trad 1st Gen Chemical Route cluster_bio Biocatalytic Route (Optimized) Start Starting Materials (Allyl Alcohol Derivatives) TradRoute Chiral Pool / Resolution (Max 50% Yield per step) Start->TradRoute Prochiral Prochiral 1,3-Diol Start->Prochiral Harsh Harsh Conditions High Waste TradRoute->Harsh THF Key (3S,5R)-THF Subunit Harsh->THF Multiple Steps Lipase CALB (Novozym 435) + Vinyl Acetate @ 0 °C Prochiral->Lipase Monoacetate (S)-Monoacetate (>90% Yield, >99% ee) Lipase->Monoacetate Iodocyclization Iodine-Mediated Cyclization (Stereospecific) Monoacetate->Iodocyclization Iodocyclization->THF Coupling Convergent Coupling with Aryl Piperazine THF->Coupling Posaconazole (3S,5R)-Posaconazole API Coupling->Posaconazole

Figure 1: Workflow comparing traditional chemical resolution vs. biocatalytic route for Posaconazole.

References

  • Noxafil, INN-Posaconazole European Medicines Agency (EMA)
  • Posaconazole synthesis ChemicalBook
  • Synthesis of posaconazole ResearchG
  • Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods ACS Public
  • Synthesis and Biological Activity of Sterol 14α-Demethylase and Sterol C24-Methyltransferase Inhibitors N

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.